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Core Science & Biosynthesis

Foundational

(R)-UT-155: A Deep Dive into its Mechanism of Action as a Selective Androgen Receptor Degrader

(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) that offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC). By specifically targeting the N-terminal activation function-...

Author: BenchChem Technical Support Team. Date: November 2025

(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) that offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC). By specifically targeting the N-terminal activation function-1 (AF-1) domain of the AR, (R)-UT-155 induces the degradation of both full-length AR and its constitutively active splice variants, which are key drivers of resistance to current antiandrogen therapies. This technical guide provides a comprehensive overview of the mechanism of action of (R)-UT-155, detailing its molecular interactions, downstream signaling effects, and the experimental evidence supporting its function.

Core Mechanism: Targeting the AF-1 Domain for Proteasomal Degradation

Unlike conventional antiandrogens that target the ligand-binding domain (LBD) of the AR, (R)-UT-155 is unique in its selective binding to the AF-1 domain located in the N-terminus of the receptor. This interaction is crucial as the AF-1 domain is essential for the transcriptional activity of both full-length AR and AR splice variants that lack the LBD, such as AR-V7.

Upon binding to the AF-1 domain, (R)-UT-155 initiates a cascade of events leading to the degradation of the AR protein. This process is mediated by the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein disposal. While the specific E3 ubiquitin ligase recruited by (R)-UT-155 to the AR has not been definitively identified, the involvement of the UPS is confirmed by studies showing that proteasome inhibitors, such as bortezomib, can reverse the (R)-UT-155-induced degradation of the AR.

The degradation of the AR protein effectively abrogates its ability to translocate to the nucleus, bind to androgen response elements (AREs) on DNA, and drive the expression of genes essential for prostate cancer cell growth and survival.

Quantitative Analysis of (R)-UT-155 Activity

The potency of (R)-UT-155 has been evaluated through various in vitro assays, demonstrating its efficacy in inhibiting AR signaling and promoting AR degradation. It is important to note that (R)-UT-155 is the less active enantiomer compared to its (S)-isomer.

ParameterCell LineValueReference
AR Transactivation (IC50) HEK293 (transfected with AR)~200 nM (for racemate UT-155)[1]
AR Degradation (DC50) LNCaPData not available for (R)-UT-155
AR Degradation (DC50) 22RV1Data not available for (R)-UT-155

Quantitative data for the specific (R)-enantiomer is limited in publicly available literature. The provided IC50 value is for the racemic mixture UT-155.

Signaling Pathway and Experimental Workflows

The mechanism of action of (R)-UT-155 can be visualized through the following signaling pathway and experimental workflows.

Signaling Pathway of (R)-UT-155-Induced AR Degradation

AR_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome cluster_nucleus Nucleus R_UT_155 (R)-UT-155 AR Androgen Receptor (AR) (Full-length or Splice Variant) R_UT_155->AR Binds to AF-1 Domain AR_Complex (R)-UT-155-AR Complex AR->AR_Complex Ub_AR Ubiquitinated AR AR_Complex->Ub_AR Ubiquitination E3_Ligase E3 Ubiquitin Ligase (Recruited) E3_Ligase->AR_Complex Recruitment Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeting for Degradation AR_translocation AR Nuclear Translocation Ub_AR->AR_translocation Inhibition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR ARE Androgen Response Element (ARE) AR_translocation->ARE Gene_Expression Target Gene Expression ARE->Gene_Expression

Mechanism of (R)-UT-155-induced AR degradation.
Experimental Workflow for Assessing AR Degradation

Western_Blot_Workflow start Prostate Cancer Cells (e.g., LNCaP, 22RV1) treatment Treat with (R)-UT-155 (Dose- and time-course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (Quantify AR levels) detection->analysis

Workflow for Western blot analysis of AR degradation.
Experimental Workflow for Assessing AR Transcriptional Activity

Luciferase_Assay_Workflow start Cells (e.g., HEK293) Co-transfected with: - AR expression vector - Luciferase reporter vector (ARE-driven) treatment Treat with: - Androgen (e.g., R1881) - (R)-UT-155 (Antagonist mode) start->treatment lysis Cell Lysis treatment->lysis luciferase_reaction Add Luciferase Substrate lysis->luciferase_reaction measurement Measure Luminescence luciferase_reaction->measurement analysis Data Analysis (Calculate IC50) measurement->analysis

Workflow for luciferase reporter assay of AR activity.

Experimental Protocols

Western Blot for Androgen Receptor Degradation

This protocol details the steps to assess the degradation of the androgen receptor in prostate cancer cell lines following treatment with (R)-UT-155.

1. Cell Culture and Treatment:

  • Culture LNCaP or 22RV1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of (R)-UT-155 (e.g., 0.1, 1, 10 µM) for different time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor like bortezomib (10 µM) for 2 hours before adding (R)-UT-155.

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-15% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the N-terminus of the AR (e.g., AR N-20) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Perform densitometric analysis of the AR bands and normalize to a loading control (e.g., GAPDH or β-actin) to quantify the relative AR protein levels.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay measures the ability of (R)-UT-155 to inhibit androgen-induced transcriptional activity of the AR.[1]

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 24-well plate.

  • Co-transfect the cells with an AR expression vector, a luciferase reporter plasmid containing androgen response elements (AREs) (e.g., GRE-LUC), and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, treat the cells with a constant concentration of an androgen agonist (e.g., 0.1 nM R1881) and varying concentrations of (R)-UT-155 (e.g., from 1 pM to 10 µM) for an additional 24-48 hours.

3. Cell Lysis and Luciferase Assay:

  • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities sequentially in the same lysate, following the manufacturer's protocol.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Plot the normalized luciferase activity against the concentration of (R)-UT-155.

  • Calculate the IC50 value, which represents the concentration of (R)-UT-155 required to inhibit 50% of the androgen-induced AR transcriptional activity.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of (R)-UT-155 in a living organism.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., male NOD-SCID mice).

  • Subcutaneously inject prostate cancer cells (e.g., 2 million LNCaP or 22RV1 cells) mixed with Matrigel into the flanks of the mice.

  • Monitor tumor growth regularly using calipers.

2. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • For castration-resistant models, surgical castration can be performed before treatment initiation.

  • Administer (R)-UT-155 (e.g., via subcutaneous injection or oral gavage) at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

3. Efficacy Assessment:

  • Measure tumor volume and body weight regularly (e.g., twice or three times a week).

  • At the end of the study, sacrifice the mice and excise the tumors.

  • Measure the final tumor weight.

  • Analyze tumor tissue for AR protein levels (by Western blot) and proliferation markers (e.g., Ki-67 by immunohistochemistry).

  • Measure serum levels of prostate-specific antigen (PSA) as a biomarker of AR activity.

4. Data Analysis:

  • Compare tumor growth inhibition between the treated and control groups.

  • Evaluate changes in biomarker levels.

  • Assess any signs of toxicity by monitoring body weight and general animal health.

Conclusion

(R)-UT-155 represents a novel and promising approach to treating castration-resistant prostate cancer by targeting the androgen receptor for degradation. Its unique mechanism of action, centered on the AF-1 domain, allows it to overcome resistance mechanisms that plague current antiandrogen therapies. The experimental data, though still emerging for the specific (R)-enantiomer, strongly supports its potential as a therapeutic agent. Further research is warranted to fully elucidate the specific molecular players in the (R)-UT-155-induced AR degradation pathway and to translate its preclinical efficacy into clinical benefits for patients with advanced prostate cancer.

References

Exploratory

An In-depth Technical Guide to (R)-UT-155: A Novel Selective Androgen Receptor Degrader (SARD)

(R)-UT-155 is a selective androgen receptor degrader (SARD) currently under investigation for its potential in treating castration-resistant prostate cancer (CRPC). As the R-enantiomer of the compound UT-155, it possesse...

Author: BenchChem Technical Support Team. Date: November 2025

(R)-UT-155 is a selective androgen receptor degrader (SARD) currently under investigation for its potential in treating castration-resistant prostate cancer (CRPC). As the R-enantiomer of the compound UT-155, it possesses a unique mechanism of action that differentiates it from conventional anti-androgen therapies. This technical guide provides a comprehensive overview of (R)-UT-155, including its mechanism of action, available biochemical data, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

(R)-UT-155 functions as a SARD by specifically targeting the N-terminal domain (NTD) of the androgen receptor (AR), a region known as Activation Function-1 (AF-1).[1] This interaction leads to the degradation of the AR protein.[1] Notably, (R)-UT-155 is reported to selectively bind to the AF-1 domain and not the ligand-binding domain (LBD), which is the target of traditional anti-androgen drugs like enzalutamide.[2][3]

The significance of this mechanism lies in its potential to overcome common resistance pathways in CRPC. Advanced prostate cancer often relies on the continued signaling of the AR, even in a low-androgen environment. This can be due to AR gene amplification, mutations in the LBD, or the expression of AR splice variants (AR-Vs) that lack the LBD. Since (R)-UT-155 targets the NTD, it can theoretically induce the degradation of both full-length AR and these LBD-lacking splice variants, such as AR-V7, which are a major driver of resistance to second-generation anti-androgens.[1][3] The degradation of the AR is mediated through the ubiquitin-proteasome pathway.[1][4]

While its counterpart, the S-isomer, and the racemic mixture UT-155, also demonstrate SARD activity, they have been shown to bind to both the LBD and the AF-1 domain.[1] (R)-UT-155's selectivity for the AF-1 domain makes it a valuable tool for specifically studying the role of this domain in AR degradation and signaling.

Quantitative Data

Quantitative data for (R)-UT-155 is limited in publicly available literature. Most studies have focused on the racemic mixture UT-155. The following table summarizes the available data for UT-155, which provides context for the activity of its enantiomers.

ParameterCompoundValueTargetNotes
Binding Affinity (Ki) UT-155267 nMAndrogen Receptor Ligand-Binding Domain (AR-LBD)This value represents the binding of the racemic mixture to the LBD. The binding affinity of (R)-UT-155 specifically to the AF-1 domain is not well-documented in the provided search results.[4][5]
Tumor Growth Inhibition UT-15553%22RV1 XenograftsThis demonstrates in vivo efficacy in a model expressing AR splice variants.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of (R)-UT-155 and related SARDs, based on descriptions in the scientific literature.

Androgen Receptor Degradation Assay (Western Blotting)

This protocol is designed to assess the ability of (R)-UT-155 to induce the degradation of the androgen receptor in prostate cancer cell lines.

a. Cell Culture:

  • Prostate cancer cell lines such as LNCaP (androgen-sensitive, expresses full-length AR) and 22Rv1 (castration-resistant, expresses full-length AR and AR-V7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments investigating androgen-dependent effects, cells are often cultured in a medium containing charcoal-stripped serum (CSS) for 48-72 hours prior to treatment to deplete endogenous androgens.

b. Compound Treatment:

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium (with or without CSS) containing various concentrations of (R)-UT-155 (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).

  • A positive control such as UT-155 and a negative control such as a non-degrading AR antagonist (e.g., enzalutamide) should be included.

  • Incubate the cells for a specified time course (e.g., 8, 16, 24 hours).

c. Protein Extraction:

  • After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • The cell lysates are scraped and collected into microcentrifuge tubes.

  • Lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay.

d. Western Blotting:

  • Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-PAGE on an 8-10% polyacrylamide gel.

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • The membrane is then incubated overnight at 4°C with a primary antibody specific for the N-terminal domain of the androgen receptor (to detect both full-length AR and AR-Vs).

  • A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

  • The following day, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • After washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Densitometry analysis is performed to quantify the reduction in AR protein levels relative to the loading control.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of (R)-UT-155 on the viability and proliferation of prostate cancer cells.

a. Cell Seeding:

  • Prostate cancer cells (e.g., LNCaP, 22Rv1, DU-145) are seeded in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

  • The plate is incubated overnight to allow for cell attachment.

b. Compound Treatment:

  • The following day, the medium is replaced with fresh medium containing serial dilutions of (R)-UT-155 (e.g., from 0.01 to 100 µM) or vehicle control.

  • The plate is incubated for a specified period, typically 72 hours.

c. MTT Incubation:

  • After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

d. Solubilization and Absorbance Reading:

  • The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated for 15 minutes to ensure complete solubilization.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

e. Data Analysis:

  • The cell viability is expressed as a percentage of the vehicle-treated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated using non-linear regression analysis.

Visualizations

Signaling Pathway of (R)-UT-155

G cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus R_UT_155 (R)-UT-155 AR_NTD AR (NTD/AF-1) R_UT_155->AR_NTD Binds to AF-1 AR_FL Full-Length AR AR_NTD->AR_FL AR_V AR Splice Variant (e.g., AR-V7) AR_NTD->AR_V Ub Ubiquitin AR_NTD->Ub Induces Ubiquitination AR_LBD AR (DBD/LBD) Gene_Transcription AR Target Gene Transcription AR_FL->Gene_Transcription Activates AR_V->Gene_Transcription Activates Proteasome Proteasome Ub->Proteasome Targets for Degradation Degradation Degradation Products Proteasome->Degradation Degrades Proteasome->Gene_Transcription Inhibits Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Mechanism of action of (R)-UT-155 in a prostate cancer cell.

Experimental Workflow for AR Degradation Assay

G cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome start Seed Prostate Cancer Cells (e.g., LNCaP, 22Rv1) treatment Treat with (R)-UT-155 (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF) sds_page->transfer probing Antibody Probing (Anti-AR N-Terminus & Loading Control) transfer->probing detection ECL Detection & Imaging probing->detection analysis Densitometry Analysis detection->analysis result Quantification of AR Protein Levels (Assessment of Degradation) analysis->result

Caption: Workflow for assessing (R)-UT-155-induced androgen receptor degradation.

Logical Relationship of SARDs and AR Isoforms

G cluster_ar Androgen Receptor Isoforms cluster_sards Selective Androgen Receptor Degraders (SARDs) AR_FL Full-Length AR (NTD-DBD-LBD) AR_V AR Splice Variants (e.g., AR-V7, NTD-DBD) R_UT_155 (R)-UT-155 R_UT_155->AR_FL Degrades (via AF-1) R_UT_155->AR_V Degrades (via AF-1) UT_155 UT-155 (Racemic) UT_155->AR_FL Degrades (via AF-1 & LBD) UT_155->AR_V Degrades (via AF-1) Enzalutamide Enzalutamide (LBD Antagonist) Enzalutamide->AR_FL Inhibits (via LBD) Enzalutamide->AR_V Ineffective

References

Foundational

(R)-UT-155: A Technical Guide to a Selective Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that has emerged as a promising therapeutic agent for the treatment of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that has emerged as a promising therapeutic agent for the treatment of prostate cancer, particularly in cases of resistance to conventional anti-androgen therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-UT-155. Detailed experimental protocols for its characterization and a plausible synthetic route are also presented.

Chemical Structure and Properties

(R)-UT-155 is a non-steroidal small molecule with a complex aromatic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide[1]
CAS Number 2031161-54-1[2]
Molecular Formula C₂₀H₁₅F₄N₃O₂[1]
SMILES O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)--INVALID-LINK--(O)CN2C=CC3=C2C=CC(F)=C3[1]
Physicochemical Properties
PropertyValue
Molecular Weight 405.35 g/mol [1][2]
Appearance Solid[2]
Purity >98% (typical)
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability[1]

Biological Activity and Mechanism of Action

(R)-UT-155 functions as a selective androgen receptor degrader (SARD). Unlike traditional anti-androgens that act as competitive inhibitors of androgen binding to the AR ligand-binding domain (LBD), (R)-UT-155 induces the degradation of the AR protein.

Signaling Pathway

The primary target of (R)-UT-155 is the androgen receptor signaling pathway. The AR is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. In prostate cancer, this pathway is often hyperactivated. (R)-UT-155 disrupts this pathway by targeting the AR protein for proteasomal degradation. This leads to a reduction in the levels of both wild-type AR and its splice variants, which are often implicated in drug resistance. The degradation of AR prevents the transcription of its target genes, such as prostate-specific antigen (PSA) and FK506-binding protein 5 (FKBP5), ultimately leading to the inhibition of tumor growth.

Caption: Mechanism of action of (R)-UT-155 on the Androgen Receptor signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of (R)-UT-155.

Chemical Synthesis

A plausible synthetic route for (R)-UT-155 can be adapted from procedures for structurally similar compounds. The key steps involve the formation of an amide bond between a chiral hydroxy acid derivative and a substituted aniline, followed by the introduction of the fluoro-indole moiety.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Reactant1 (R)-2-hydroxy-2-methyl-3-chloropropanoic acid Step1 Amide Coupling Reactant1->Step1 Reactant2 4-amino-2-(trifluoromethyl)benzonitrile Reactant2->Step1 Reactant3 5-fluoro-1H-indole Step2 Nucleophilic Substitution Reactant3->Step2 Step1->Step2 Intermediate Amide Product (R)-UT-155 Step2->Product

Caption: General workflow for the synthesis of (R)-UT-155.

Protocol:

  • Amide Formation: (R)-2-hydroxy-2-methyl-3-chloropropanoic acid is coupled with 4-amino-2-(trifluoromethyl)benzonitrile using a standard peptide coupling reagent such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM, in the presence of a non-nucleophilic base like DIPEA. The reaction is typically stirred at room temperature until completion.

  • Indole Alkylation: The resulting chloro-amide intermediate is then reacted with 5-fluoro-1H-indole in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution, yielding (R)-UT-155.

  • Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system, typically a gradient of ethyl acetate in hexanes.

Western Blot for AR Degradation

This protocol is designed to assess the ability of (R)-UT-155 to induce the degradation of the androgen receptor in prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1).

Materials:

  • Prostate cancer cell lines

  • (R)-UT-155

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR (e.g., N-20)

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of (R)-UT-155 or vehicle (DMSO) for the desired time period (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the AR signal to the loading control to determine the extent of degradation.

Quantitative RT-PCR for AR Target Gene Expression

This protocol measures the effect of (R)-UT-155 on the mRNA expression of AR target genes such as PSA and FKBP5.

Materials:

  • Treated cells from the Western blot experiment

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for PSA, FKBP5, and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • RNA Extraction: Extract total RNA from the treated cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA.

  • qPCR: Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Primer Sequences (Example):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
PSA (KLK3) AGGCCTTCCCTGTACACCAAGTCTTGGCCTGGTCATTTCC
FKBP5 TGGAGGAGAAGGGAGGAAACGCTGAAGTCCTTCCCAATCC
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Cell Viability Assay

This assay determines the effect of (R)-UT-155 on the proliferation and viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • (R)-UT-155

  • 96-well plates

  • MTT or WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (R)-UT-155 for a specified duration (e.g., 72 hours).

  • Viability Measurement: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of (R)-UT-155 that inhibits cell growth by 50%).

Quantitative Data Summary

The biological activity of (R)-UT-155 can be quantified by various parameters, including its binding affinity, degradation capacity, and its effect on cell viability. While specific values for the (R)-enantiomer are not always reported separately from the racemic mixture or the more active (S)-enantiomer, the following table provides an overview of expected activity ranges based on available data for UT-155 compounds.

ParameterCell LineApproximate Value
AR Degradation (DC50) LNCaPSub-micromolar
AR Degradation (DC50) VCaPSub-micromolar
Cell Viability (IC50) LNCaPMicromolar
Cell Viability (IC50) 22Rv1Micromolar

Conclusion

(R)-UT-155 is a valuable research tool for studying the androgen receptor signaling pathway and holds significant potential as a therapeutic agent for castration-resistant prostate cancer. Its mechanism of action, which involves the degradation of the AR protein, offers a distinct advantage over traditional AR antagonists, particularly in the context of resistance mediated by AR overexpression or mutations. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the properties and applications of this promising compound.

References

Exploratory

An In-Depth Technical Guide to (R)-UT-155: A Novel Selective Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-UT-155 is a selective androgen receptor degrader (SARD) identified as a potential therapeutic agent for castration-resistant prostate cancer (C...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-UT-155 is a selective androgen receptor degrader (SARD) identified as a potential therapeutic agent for castration-resistant prostate cancer (CRPC). As the less active enantiomer of the potent SARD UT-155, it nonetheless provides a valuable chemical tool for studying the mechanism of androgen receptor (AR) degradation. This technical guide provides a comprehensive overview of (R)-UT-155, including its chemical properties, mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Chemical Properties and Data

(R)-UT-155 is a small molecule with the chemical formula C₂₀H₁₅F₄N₃O₂ and a molecular weight of 405.35 g/mol . It is soluble in dimethyl sulfoxide (DMSO).[1]

Table 1: Physicochemical Properties of (R)-UT-155
PropertyValueReference
CAS Number2031161-54-1[1]
Molecular FormulaC₂₀H₁₅F₄N₃O₂[1]
Molecular Weight405.35 g/mol [1]
SolubilitySoluble in DMSO[1]
Table 2: Biological Activity of UT-155 and its Enantiomers
CompoundTargetAssayValueReference
UT-155 (racemate)Androgen Receptor (AR) Ligand Binding Domain (LBD)Competitive Binding (Ki)267 nM[2][3]
UT-155 (racemate)AR Transactivation in HEK293 cellsIC₅₀0.085 µM[2]
(R)-UT-155 AR Transactivation in HEK293 cellsIC₅₀0.598 µM[4]
UT-155 (racemate)Inhibition of 22RV1 xenograft growth% Inhibition53%[2][3]

Note: Data for the (R)-enantiomer is limited in the public domain. The majority of published studies focus on the racemic mixture UT-155 or do not specify the enantiomer used.

Mechanism of Action and Signaling Pathway

(R)-UT-155, like other members of the UT-155 series, functions as a Selective Androgen Receptor Degrader (SARD). Its primary mechanism of action is to induce the degradation of the androgen receptor (AR), including both the full-length receptor and its splice variants, such as AR-V7, which are often implicated in the development of castration-resistant prostate cancer (CRPC).[5][6][7]

The degradation of the AR is mediated through the ubiquitin-proteasome pathway.[5][6][7] (R)-UT-155 binds to the N-terminal transactivation domain (AF-1) of the AR.[5] This binding event is thought to induce a conformational change in the AR protein, marking it for ubiquitination and subsequent degradation by the 26S proteasome. This degradation effectively reduces the total cellular levels of AR, thereby inhibiting androgen-dependent signaling and tumor growth.

AR_Degradation_Pathway Signaling Pathway of (R)-UT-155 cluster_cytoplasm Cytoplasm cluster_proteasome 26S Proteasome AR Androgen Receptor (Full-length or Splice Variant) Ub_AR Ubiquitinated AR AR->Ub_AR Ubiquitination R_UT_155 (R)-UT-155 R_UT_155->AR Binds to AF-1 Domain Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 E3->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeting Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation Western_Blot_Workflow Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_detection Immunodetection Cell_Culture Culture Prostate Cancer Cells (e.g., LNCaP, 22RV1) Treatment Treat with (R)-UT-155 and Controls Cell_Culture->Treatment Lysis Lyse Cells and Quantify Protein Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-AR, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

Foundational

An In-depth Technical Guide on (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide

Disclaimer: The compound (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide is a novel chemical entity for which specific data is not publicly available. This guide has bee...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide is a novel chemical entity for which specific data is not publicly available. This guide has been constructed based on extensive research into its core chemical scaffold, which is characteristic of Selective Androgen Receptor Modulators (SARMs), and the known properties of its constituent functional groups. The experimental data and protocols provided are based on the structurally similar and well-researched SARM, Ostarine (MK-2866), to serve as a representative model.

Introduction

(R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide belongs to a class of compounds known as Selective Androgen Receptor Modulators (SARMs). These molecules are designed to selectively target androgen receptors (AR) in different tissues, aiming to elicit the anabolic benefits of androgens (e.g., in muscle and bone) while minimizing their androgenic side effects in other tissues (e.g., prostate). The core structure, N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, is a well-established pharmacophore for AR binding. The addition of a 5-fluoro-1H-indol-1-yl group is hypothesized to modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorination of indole-containing molecules has been shown to enhance metabolic stability and bioavailability in various therapeutic agents.

Chemical Structure and Properties

PropertyValue
IUPAC Name (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide
Molecular Formula C21H17F4N3O2
Core Scaffold N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide
Key Functional Groups 4-cyano-3-(trifluoromethyl)phenyl amide, tertiary alcohol, 5-fluoroindole

Mechanism of Action: Androgen Receptor Modulation

As a SARM, the primary mechanism of action for this compound is expected to be the modulation of the androgen receptor. Upon entering the cell, the SARM binds to the AR in the cytoplasm, leading to a conformational change and dissociation from heat shock proteins. This complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-regulators (co-activators or co-repressors) in a tissue-specific manner, leading to the up- or down-regulation of target gene expression. The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, which result in the recruitment of different sets of co-regulator proteins compared to endogenous androgens like testosterone.

Signaling Pathway of a Selective Androgen Receptor Modulator

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation of HSP ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Coactivators Co-activators ARE->Coactivators Recruits Corepressors Co-repressors ARE->Corepressors Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Activates Corepressors->Gene_Transcription Represses Protein_Synthesis Protein Synthesis & Cellular Response Gene_Transcription->Protein_Synthesis Leads to

Caption: Androgen Receptor Signaling Pathway for a SARM.

Quantitative Data (Representative)

The following data is for the structurally similar SARM, Ostarine (MK-2866), and should be considered representative.

ParameterValueCompoundSpeciesAssayReference
Binding Affinity (Ki) 3.8 nMOstarineRatRadioligand Binding Assay[1]
ED50 (Prostate) 0.12 mg/dayOstarineRatIn vivo tissue growth[1]
ED50 (Levator Ani Muscle) 0.03 mg/dayOstarineRatIn vivo tissue growth[1]

Experimental Protocols

The following are representative protocols based on studies of Ostarine and other closely related SARMs.

Synthesis of the Core Scaffold

A general synthesis for the N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide scaffold involves the reaction of 2-hydroxy-2-methylpropanenitrile with a strong acid to form the corresponding amide, followed by N-alkylation with an appropriate electrophile. For the title compound, this would be followed by a reaction with a suitable 5-fluoroindole precursor. A more specific, multi-step synthesis would likely be required to achieve the desired stereochemistry and yield.

Androgen Receptor Binding Assay

This protocol is adapted from established in vitro competitive radioligand binding assays for SARMs.[1]

  • Preparation of Cytosol: Rat prostate tissue is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction containing the androgen receptors.

  • Competitive Binding: Increasing concentrations of the test compound (0.01-5000 nM) are incubated with the rat cytosol, a saturating concentration of a radiolabeled androgen such as [3H]-mibolerone (1 nM), and a progesterone receptor blocker (e.g., triamcinolone acetonide) to ensure specific binding to the AR.

  • Incubation: The mixture is incubated at 4°C for 18 hours to reach equilibrium.

  • Separation: Bound and free radioligand are separated using a method such as hydroxyapatite precipitation.

  • Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow: AR Binding Assay

AR_Binding_Assay_Workflow A Prepare Rat Prostate Cytosol B Incubate Cytosol with [3H]-Mibolerone, Progesterone Receptor Blocker, and Test Compound A->B C Incubate at 4°C for 18 hours B->C D Separate Bound and Free Ligand (Hydroxyapatite Precipitation) C->D E Quantify Bound Ligand (Scintillation Counting) D->E F Calculate IC50 and Ki Values E->F

Caption: Workflow for an Androgen Receptor Binding Assay.

In Vivo Evaluation of Anabolic and Androgenic Activity (Hershberger Assay Adaptation)

This protocol is a standard method for assessing the tissue-selective activity of SARMs in a rat model.

  • Animal Model: Immature male Sprague-Dawley rats are castrated to remove endogenous androgen production.

  • Dosing: After a recovery period, the rats are treated daily with the test compound at various doses (e.g., 0.01 - 10 mg/day) or a vehicle control for a set period (e.g., 7-10 days). A positive control group treated with testosterone propionate is also included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and target tissues are collected and weighed. These typically include an androgenic tissue (ventral prostate) and an anabolic tissue (levator ani muscle).

  • Data Analysis: The weights of the prostate and levator ani muscle are normalized to body weight. Dose-response curves are generated, and the ED50 values (the dose required to produce 50% of the maximal effect) for each tissue are calculated. The ratio of anabolic to androgenic activity can then be determined.

Conclusion

(R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide is a promising candidate for a selective androgen receptor modulator based on its structural features. The N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide core provides a strong foundation for androgen receptor affinity, while the 5-fluoro-1H-indol-1-yl moiety may confer advantageous pharmacokinetic properties. The representative data from the structurally similar SARM, Ostarine, suggests that this class of compounds can exhibit potent and tissue-selective anabolic effects. Further synthesis and biological evaluation of the title compound are necessary to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to pursue further investigation into this novel SARM.

References

Exploratory

Preclinical Profile of (R)-UT-155: A Selective Androgen Receptor Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary (R)-UT-155 is a novel small molecule belonging to the class of selective androgen receptor degraders (SARDs). Preclinical i...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-UT-155 is a novel small molecule belonging to the class of selective androgen receptor degraders (SARDs). Preclinical investigations have highlighted its potential as a therapeutic agent for prostate cancer, particularly in castration-resistant prostate cancer (CRPC) settings where resistance to conventional anti-androgen therapies is prevalent. (R)-UT-155 exerts its anti-tumor effects through a distinct mechanism of action, selectively binding to the N-terminal domain (NTD) of the androgen receptor (AR), leading to the degradation of both full-length AR and its splice variants. This guide provides a comprehensive overview of the preclinical data available for (R)-UT-155 and its racemate, UT-155, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Introduction

The androgen receptor is a critical driver of prostate cancer growth and progression. While first and second-generation anti-androgen therapies targeting the ligand-binding domain (LBD) of the AR have shown clinical benefit, the emergence of resistance, often mediated by AR mutations or the expression of AR splice variants (AR-SVs) lacking the LBD, remains a significant challenge. SARDs represent a promising therapeutic strategy to overcome this resistance by promoting the degradation of the entire AR protein. (R)-UT-155 is the R-enantiomer of UT-155, a compound identified as a potent SARD.[1]

Mechanism of Action

(R)-UT-155 selectively binds to the activation function-1 (AF-1) domain within the N-terminal region of the androgen receptor.[2][3] This interaction is distinct from traditional anti-androgens that target the LBD. The binding of (R)-UT-155 to the AF-1 domain induces a conformational change in the AR protein, marking it for recognition by the cellular ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of both full-length AR and AR-SVs, which often lack the LBD but retain the NTD.[4][5] By eliminating the AR protein, (R)-UT-155 effectively abrogates downstream AR signaling, inhibiting the expression of AR target genes and suppressing tumor cell proliferation. It is important to note that while the racemate UT-155 also binds to the LBD, the (R)-enantiomer is reported to selectively bind to the AF-1 domain and is less active than the S-isomer.[3]

Signaling Pathway Diagram

AR_Degradation_Pathway Signaling Pathway of (R)-UT-155 R_UT_155 (R)-UT-155 AR_NTD Androgen Receptor N-Terminal Domain (AF-1) R_UT_155->AR_NTD Binds to AR_Protein Full-length AR / AR-SV Ubiquitin_Proteasome Ubiquitin-Proteasome System AR_Protein->Ubiquitin_Proteasome Targeted for Ubiquitination Degradation AR Degradation Ubiquitin_Proteasome->Degradation Mediates AR_Signaling AR Signaling Cascade Degradation->AR_Signaling Inhibits Gene_Expression AR Target Gene Expression AR_Signaling->Gene_Expression Regulates Tumor_Growth Tumor Cell Proliferation Gene_Expression->Tumor_Growth Drives

Mechanism of (R)-UT-155 induced AR degradation.

Quantitative Data

The following tables summarize the available quantitative preclinical data for UT-155. It should be noted that most of the currently available data pertains to the racemic mixture (UT-155), with the (R)-enantiomer being less potent.

Table 1: In Vitro Activity of UT-155

ParameterValueCell Line/SystemReference
AR-LBD Binding Affinity (Ki) 267 nMIn vitro binding assayN/A
AR Transactivation Inhibition 6-10 fold more potent than enzalutamideProstate cancer cell linesN/A
Inhibition of AR Target Gene Expression (PSA, FKBP5) Effective between 10-100 nMLNCaP cellsN/A

Table 2: In Vivo Efficacy of UT-155

Animal ModelTreatmentTumor Growth Inhibition (TGI)Reference
22RV1 Xenograft UT-15553%N/A
LNCaP Xenograft UT-15565%N/A

Experimental Protocols

The following are generalized protocols for key experiments conducted in the preclinical evaluation of (R)-UT-155, based on standard methodologies for prostate cancer research.

Cell Culture
  • Cell Lines:

    • LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.

    • 22RV1: Human prostate carcinoma epithelial cells, expressing both full-length AR and AR-SVs.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments investigating androgen-dependent effects, cells are often cultured in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CSS) to deplete endogenous androgens.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for AR Degradation
  • Cell Seeding and Treatment: Seed LNCaP or 22RV1 cells in 6-well plates. Once confluent, treat the cells with varying concentrations of (R)-UT-155 or vehicle control for the desired time period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the N-terminus of the androgen receptor. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

AR Transactivation Assay (Luciferase Reporter Assay)
  • Cell Transfection: Co-transfect prostate cancer cells (e.g., LNCaP) in a 24-well plate with a plasmid containing an androgen-responsive element (ARE) driving the expression of a luciferase reporter gene and a Renilla luciferase plasmid for normalization.

  • Treatment: After transfection, treat the cells with a synthetic androgen (e.g., R1881) in the presence or absence of increasing concentrations of (R)-UT-155.

  • Luciferase Activity Measurement: After the treatment period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

In Vivo Xenograft Model
  • Animal Model: Use male immunodeficient mice (e.g., NOD-SCID or nude mice), typically 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 2 x 10⁶ 22RV1 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer (R)-UT-155 (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for the control group should be identical to that used for the drug formulation.

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).

Mandatory Visualizations

Experimental Workflow Diagram

Preclinical_Workflow Preclinical Evaluation Workflow for (R)-UT-155 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines (LNCaP, 22RV1) AR_Degradation AR Degradation Assay (Western Blot) Cell_Culture->AR_Degradation AR_Transactivation AR Transactivation Assay (Luciferase Reporter) Cell_Culture->AR_Transactivation Gene_Expression AR Target Gene Expression (qPCR) Cell_Culture->Gene_Expression Proliferation Cell Proliferation Assay Cell_Culture->Proliferation Xenograft Xenograft Model Establishment AR_Degradation->Xenograft Promising Results Treatment Drug Administration ((R)-UT-155) Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Generalized preclinical workflow for (R)-UT-155.

Conclusion

The preclinical data for (R)-UT-155 and its racemate UT-155 demonstrate a promising profile for a novel therapeutic agent in prostate cancer. Its unique mechanism of inducing the degradation of both full-length AR and AR-SVs by targeting the AF-1 domain offers a clear advantage over existing LBD-targeted therapies, particularly in the context of acquired resistance. The in vitro and in vivo studies have shown significant anti-tumor activity. Further investigation, including more detailed pharmacokinetic and toxicological studies of the (R)-enantiomer, is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of the preclinical characteristics of (R)-UT-155 for researchers and professionals in the field of oncology drug development.

References

Foundational

(R)-UT-155: A Deep Dive into Target Binding and Selectivity

An In-depth Technical Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of the target binding, selectivity, and mechanism of action of (R)-UT-155, a novel sel...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding, selectivity, and mechanism of action of (R)-UT-155, a novel selective androgen receptor degrader (SARD). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

(R)-UT-155 represents a significant advancement in the development of therapies for castration-resistant prostate cancer (CRPC). Unlike traditional anti-androgens that target the ligand-binding domain (LBD) of the androgen receptor (AR), (R)-UT-155 employs a distinct mechanism by selectively binding to the N-terminal activation function-1 (AF-1) domain of the AR[1][2][3][4]. This unique binding profile allows it to induce the degradation of both full-length AR and troublesome splice variants that drive resistance to current therapies.

Target Binding Profile

(R)-UT-155 is the R-enantiomer of the compound UT-155 and is characterized as a selective androgen receptor degrader (SARD)[3][5]. While the racemic mixture, UT-155, exhibits binding to the androgen receptor ligand-binding domain (AR-LBD) with a Ki of 267 nM, the (R)-enantiomer demonstrates high selectivity for the AF-1 domain with low affinity for the LBD[1][2][6][7].

Compound Target Domain Binding Affinity (Ki) Notes
(R)-UT-155Androgen Receptor AF-1Not QuantifiedSelectively binds to the AF-1 domain; does not bind to the LBD[1][2].
UT-155 (racemate)Androgen Receptor LBD267 nMThe racemic mixture binds to the ligand-binding domain[6][7].

Selectivity Profile

Extensive selectivity studies have demonstrated that (R)-UT-155 is highly specific for the androgen receptor.

Target Class Specific Target Result Assay Type
Steroid ReceptorsProgesterone Receptor (PR)No effect on protein levelsWestern Blot
Estrogen Receptor (ER)No effect on protein levelsWestern Blot
Glucocorticoid Receptor (GR)No effect on protein levelsWestern Blot
KinasesPanel of various kinasesNo significant inhibitionKinase Activity Assays
Off-target ProteinsGeneral proteomeNo inhibition of other identified proteinsMass Spectrometry

Data summarized from a study that performed extensive selectivity testing[3].

Mechanism of Action: Signaling Pathway

(R)-UT-155's mechanism of action bypasses the LBD, making it effective against AR splice variants that lack this domain. By binding to the AF-1 domain, it induces the degradation of the AR protein through the proteasome pathway[1]. This leads to the downregulation of AR-dependent gene transcription.

R-UT-155_Signaling_Pathway Mechanism of Action of (R)-UT-155 R_UT_155 (R)-UT-155 AR_AF1 Androgen Receptor (AF-1 Domain) R_UT_155->AR_AF1 Binds to AR_Degradation AR Protein Degradation AR_AF1->AR_Degradation Induces Proteasome Proteasome AR_Degradation->Proteasome via AR_Transcription AR-Mediated Gene Transcription AR_Degradation->AR_Transcription Inhibits Cell_Growth Prostate Cancer Cell Proliferation AR_Transcription->Cell_Growth Drives

Caption: Signaling pathway of (R)-UT-155 leading to AR degradation.

Experimental Protocols

The following sections detail the general methodologies used to characterize the binding and selectivity of (R)-UT-155.

Androgen Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of (R)-UT-155 for the androgen receptor domains.

Methodology: Radioligand Binding Assay (for LBD)

While (R)-UT-155 shows low affinity for the LBD, a competitive radioligand binding assay is the standard method to quantify this[8][9].

  • Preparation of AR-LBD: A source of AR-LBD, such as cell lysates from cells overexpressing the receptor or purified recombinant protein, is prepared.

  • Incubation: A constant concentration of a radiolabeled ligand that binds to the AR-LBD (e.g., [3H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound ((R)-UT-155).

  • Separation: Bound and free radioligand are separated using a filter membrane that traps the receptor-ligand complex.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Methodology: Biophysical Assays (for AF-1)

Direct binding to the AF-1 domain, which lacks a well-defined ligand-binding pocket for traditional radioligand assays, can be confirmed using biophysical methods[2].

  • Fluorescence Spectroscopy: The intrinsic fluorescence of the purified AR AF-1 protein is measured. Upon binding of (R)-UT-155, a change in the fluorescence emission spectrum can be observed, indicating a direct interaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) NMR experiments can be performed. In this technique, an NMR signal is observed only when the small molecule ((R)-UT-155) is bound to the larger protein target (AR AF-1).

Cellular Assays for AR Degradation and Activity

Objective: To confirm that (R)-UT-155 induces the degradation of the androgen receptor and inhibits its transcriptional activity in a cellular context.

Methodology: Western Blotting for AR Protein Levels

  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP) are cultured and treated with varying concentrations of (R)-UT-155 for a specified time.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the N-terminal domain of the androgen receptor, followed by a secondary antibody conjugated to an enzyme for detection.

  • Detection and Analysis: The protein bands are visualized, and the band intensity is quantified to determine the relative amount of AR protein compared to a loading control (e.g., GAPDH or actin)[1].

Methodology: Real-Time PCR for AR Target Gene Expression

  • Cell Culture and Treatment: Cells are treated with (R)-UT-155 as described for the Western blot.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for AR target genes, such as PSA (prostate-specific antigen) and FKBP5[1].

  • Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene, and the fold change in expression upon treatment with (R)-UT-155 is calculated.

Experimental_Workflow General Experimental Workflow for (R)-UT-155 Characterization cluster_binding Target Binding Assessment cluster_cellular Cellular Activity Assessment cluster_selectivity Selectivity Profiling Binding_Assay Biophysical Assays (NMR, Fluorescence) Cell_Treatment Treat Prostate Cancer Cells with (R)-UT-155 Binding_Assay->Cell_Treatment Radioligand_Assay Radioligand Binding (vs. LBD) Radioligand_Assay->Cell_Treatment Western_Blot Western Blot for AR Protein Levels Cell_Treatment->Western_Blot qPCR qPCR for AR Target Gene Expression Cell_Treatment->qPCR Selectivity_Assay Counter-Screening Assays (e.g., Kinase Panel, other receptor binding)

Caption: Workflow for characterizing (R)-UT-155 binding and activity.

References

Exploratory

(R)-UT-155: A Novel Androgen Receptor Degrader for Prostate Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary (R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) with significant therapeutic potential in the treatment of...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) with significant therapeutic potential in the treatment of prostate cancer, particularly in cases of resistance to current anti-androgen therapies. As the R-enantiomer of the parent compound UT-155, (R)-UT-155 exhibits a unique mechanism of action by selectively binding to the Activation Function-1 (AF-1) region within the N-terminal domain (NTD) of the androgen receptor. This interaction triggers the degradation of both full-length AR and its splice variants, such as AR-V7, through the ubiquitin-proteasome pathway. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols associated with (R)-UT-155 and its racemate, UT-155, to support further research and development in the field of prostate cancer therapeutics.

Introduction

The androgen receptor signaling axis is a critical driver in the progression of prostate cancer. While first and second-generation anti-androgen therapies targeting the AR ligand-binding domain (LBD) have shown clinical benefit, the emergence of resistance, often mediated by AR mutations or the expression of constitutively active AR splice variants (AR-Vs) lacking the LBD, remains a major clinical challenge.

(R)-UT-155 belongs to a novel class of SARDs designed to overcome these resistance mechanisms. By targeting the NTD, a region essential for AR transactivation and present in both full-length and splice-variant forms of the receptor, (R)-UT-155 offers a distinct and potentially more durable mechanism of AR inhibition.

Mechanism of Action

(R)-UT-155 and its parent compound, UT-155, function as potent degraders of the androgen receptor. Unlike traditional antagonists that merely block receptor activity, these molecules actively promote the elimination of the AR protein.

(R)-UT-155 selectively binds to the Activation Function-1 (AF-1) domain of the androgen receptor's N-terminal domain. [1] This is a key differentiator from its parent compound, UT-155, which also demonstrates binding to the C-terminal ligand-binding domain (LBD).[2] The binding of (R)-UT-155 to the AF-1 region initiates a cascade of events leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[3][4] This degradation occurs for both the full-length AR and clinically relevant splice variants, such as AR-V7, which are often implicated in resistance to conventional anti-androgen therapies.[2]

cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm R_UT_155 (R)-UT-155 AR_FL Full-length AR R_UT_155->AR_FL Binds to AF-1 (NTD) AR_V7 AR-V7 Splice Variant R_UT_155->AR_V7 Binds to AF-1 (NTD) E3_Ligase E3 Ubiquitin Ligase (Recruited) AR_FL->E3_Ligase Recruitment Proteasome Proteasome AR_FL->Proteasome Degradation AR_V7->E3_Ligase Recruitment AR_V7->Proteasome Degradation E3_Ligase->AR_FL Ubiquitination E3_Ligase->AR_V7 Ubiquitination Ub Ubiquitin Ub->E3_Ligase outside No AR-driven Transcription & Cell Growth

Figure 1. Mechanism of (R)-UT-155-induced AR degradation.

Preclinical Data

Preclinical studies have demonstrated the potent anti-cancer activity of UT-155 in prostate cancer models, including those resistant to enzalutamide.

In Vitro Activity

The following table summarizes the key in vitro quantitative data for UT-155.

ParameterValueCell Line(s)Reference
AR-LBD Binding Affinity (Ki) 267 nM-[5][6][7][8]
AR Transactivation Inhibition 6-10 fold more potent than enzalutamideLNCaP[5][7][8]
AR & AR-V7 Degradation Observed at 100 nM - 1 µMLNCaP, 22Rv1[9]
Inhibition of AR Target Genes (PSA, FKBP5) 5-10 fold more potent than enzalutamideLNCaP[5][7][8]
In Vivo Efficacy

In a xenograft model using 22Rv1 cells, which express both full-length AR and AR-V7 and are resistant to enzalutamide, UT-155 demonstrated significant tumor growth inhibition.

Animal ModelTreatmentDosing ScheduleTumor Growth InhibitionReference
Castrated male NSG mice with 22Rv1 xenograftsUT-155100 mg/kg/day, subcutaneous53%[4][5][7][8]
Enzalutamide30 mg/kg/day, subcutaneousNo effect[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of UT-155 and related compounds.

Cell Lines and Culture
  • LNCaP and 22Rv1 cells: These human prostate cancer cell lines are commonly used in AR-related research. They are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments investigating androgen-dependent effects, cells are often cultured in phenol red-free RPMI-1640 with charcoal-stripped serum (CSS) to deplete endogenous androgens.[9]

Western Blotting for AR Degradation

This protocol is used to visualize and quantify the reduction in AR protein levels following treatment with a degrader.

start 1. Cell Treatment: - Seed prostate cancer cells (LNCaP or 22Rv1). - Treat with (R)-UT-155/UT-155 at desired  concentrations and time points. lysis 2. Cell Lysis: - Harvest cells and lyse in RIPA buffer  with protease and phosphatase inhibitors. start->lysis quant 3. Protein Quantification: - Determine protein concentration using  a BCA or Bradford assay. lysis->quant sds 4. SDS-PAGE: - Separate protein lysates by  electrophoresis on a polyacrylamide gel. quant->sds transfer 5. Protein Transfer: - Transfer separated proteins from the  gel to a PVDF or nitrocellulose membrane. sds->transfer blocking 6. Blocking: - Incubate the membrane in a blocking buffer  (e.g., 5% non-fat milk or BSA in TBST)  to prevent non-specific antibody binding. transfer->blocking primary_ab 7. Primary Antibody Incubation: - Incubate with a primary antibody specific  for the N-terminus of AR (e.g., AR-N20). blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation: - Incubate with a horseradish peroxidase (HRP)-conjugated  secondary antibody. primary_ab->secondary_ab detection 9. Detection: - Add an enhanced chemiluminescence (ECL)  substrate and visualize the protein bands  using an imaging system. secondary_ab->detection analysis 10. Analysis: - Quantify band intensity and normalize  to a loading control (e.g., GAPDH or Actin). detection->analysis

Figure 2. Workflow for Western Blotting of AR Degradation.

AR Competitive Binding Assay

This assay determines the binding affinity of a compound to the AR ligand-binding domain.

  • Principle: A radiolabeled androgen (e.g., ³H-mibolerone) is incubated with purified AR-LBD protein. The ability of a test compound (e.g., UT-155) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.[6]

  • Protocol Outline:

    • Purified GST-tagged human AR-LBD protein is incubated with a constant concentration of ³H-mibolerone.

    • Increasing concentrations of the test compound are added to compete for binding.

    • The amount of bound radioligand is measured using a scintillation counter.

    • The IC50 (concentration of test compound that displaces 50% of the radioligand) is determined and converted to a Ki value.

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID gamma or NSG) are typically used.[4]

  • Tumor Implantation: 22Rv1 prostate cancer cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, UT-155, enzalutamide). The compounds are administered daily via a suitable route (e.g., subcutaneous injection).[4]

  • Monitoring: Tumor volume is measured regularly (e.g., twice or thrice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis, such as Western blotting to confirm AR degradation in vivo or measurement of serum PSA levels.[4]

Signaling Pathway Visualization

The degradation of the androgen receptor by (R)-UT-155 is a multi-step process involving the cellular protein degradation machinery.

AR_Degradation_Pathway cluster_AR Androgen Receptor (AR) cluster_Degrader SARD cluster_UPS Ubiquitin-Proteasome System AR AR Protein (Full-length or Splice Variant) E3 E3 Ubiquitin Ligase AR->E3 Recruitment of E3 Ligase PolyUb Polyubiquitin Chain AR->PolyUb Polyubiquitination R_UT_155 (R)-UT-155 R_UT_155->AR Binds to AF-1 in NTD E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation E2->E3 Transfer E3->AR Ubiquitination Proteasome 26S Proteasome AR_fragments Degraded AR Fragments Ub Ubiquitin Ub->E1 Activation (ATP) PolyUb->Proteasome Recognition & Degradation

Figure 3. Detailed signaling pathway of AR degradation by (R)-UT-155.

Future Directions and Clinical Perspective

The preclinical data for UT-155 and the unique mechanism of action of (R)-UT-155 are highly promising. A related compound from this series, ONCT-534 (formerly UT-34), has advanced into Phase 1/2 clinical trials for patients with metastatic castration-resistant prostate cancer (mCRPC) who are resistant to at least one next-generation androgen receptor signaling inhibitor.[10][11] The progress of these clinical studies will provide valuable insights into the safety, tolerability, and efficacy of this class of AR degraders in patients.

Further research is warranted to:

  • Determine the precise binding affinity of (R)-UT-155 for the AR AF-1 domain.

  • Identify the specific E3 ubiquitin ligase(s) recruited by (R)-UT-155.

  • Evaluate the efficacy of (R)-UT-155 in a broader range of preclinical models, including patient-derived xenografts.

  • Investigate potential combination therapies to enhance the anti-tumor activity of (R)-UT-155.

Conclusion

(R)-UT-155 represents a significant advancement in the development of novel therapeutics for prostate cancer. Its ability to induce the degradation of both full-length and splice variant forms of the androgen receptor by targeting the N-terminal domain provides a compelling strategy to overcome the resistance mechanisms that limit the efficacy of current treatments. The data presented in this guide underscore the therapeutic potential of (R)-UT-155 and provide a solid foundation for its continued investigation and development as a next-generation therapy for patients with advanced prostate cancer.

References

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of (R)-UT-155, a Selective Androgen Receptor Antagonist and Degrader

Audience: Researchers, scientists, and drug development professionals. Introduction (R)-UT-155 is a selective antagonist and degrader of the androgen receptor (AR), a key driver in the progression of prostate cancer.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-UT-155 is a selective antagonist and degrader of the androgen receptor (AR), a key driver in the progression of prostate cancer. Unlike its S-isomer, (R)-UT-155 is noted to be less active.[1][2] This application note provides detailed protocols for the in vitro characterization of (R)-UT-155, focusing on its ability to inhibit AR signaling, reduce AR protein levels, and decrease the viability of prostate cancer cells. The provided assays are essential for researchers studying AR-targeted therapies.

Mechanism of Action

(R)-UT-155 exerts its effects through a dual mechanism: it competitively inhibits the binding of androgens to the AR and promotes the degradation of the AR protein.[3][4] This compound has been shown to bind to the amino-terminal transcriptional activation domain (AF-1) of the AR.[5][6] By inducing AR degradation, (R)-UT-155 can overcome resistance mechanisms associated with AR overexpression or mutations.

Data Presentation

The following table summarizes the key quantitative data for the active S-isomer, UT-155, which provides a benchmark for evaluating the activity of (R)-UT-155.

ParameterValueDescriptionCell Line(s)
Ki (AR-LBD) 267 nMBinding affinity to the Androgen Receptor Ligand-Binding Domain.Not Applicable
Inhibition of R1881-induced AR transactivation 6-10 fold more potent than enzalutamideFunctional antagonism of androgen-induced gene transcription.LNCaP
Inhibition of PSA and FKBP5 gene expression 5-10 fold more potent than enzalutamide (effective between 10-100 nM)Inhibition of endogenous AR target gene expression.LNCaP
Inhibition of 22RV1 xenograft growth 53% tumor growth inhibitionIn vivo efficacy in a castration-resistant prostate cancer model.22RV1

Experimental Protocols

Herein, we provide detailed protocols for three key in vitro assays to characterize the activity of (R)-UT-155.

AR Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of (R)-UT-155 to antagonize androgen-induced AR transcriptional activity.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • AR expression vector (if using AR-negative cells)

  • Androgen-responsive element (ARE)-driven luciferase reporter vector (e.g., pGL3-PSA6.0-Luc)

  • Renilla luciferase control vector (for normalization)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Transfection reagent (e.g., Lipofectamine)

  • Synthetic androgen (e.g., R1881)

  • (R)-UT-155

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed LNCaP cells in 12-well plates at a density of 1x10^5 cells/well in RPMI-1640 supplemented with 10% charcoal-stripped FBS.[3] Allow cells to adhere overnight.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a constant concentration of R1881 (e.g., 1 nM) and varying concentrations of (R)-UT-155. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for an additional 24-48 hours.[3][7]

  • Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System. Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of (R)-UT-155 to determine the IC50 value.

AR Degradation Assay (Western Blot)

This assay determines the effect of (R)-UT-155 on the total protein levels of the androgen receptor.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, 22RV1)

  • Cell culture medium and supplements

  • (R)-UT-155

  • Proteasome inhibitor (e.g., Bortezomib, optional)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-AR and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed LNCaP or 22RV1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of (R)-UT-155 for 24 hours.[6][8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using ECL reagents and an imaging system.

  • Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative AR protein levels.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay evaluates the effect of (R)-UT-155 on the proliferation and viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1)

  • Cell culture medium and supplements

  • (R)-UT-155

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for MTT assay)

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at an optimized density for a 72-hour drug screen.[9]

  • Treatment: After 24 hours, treat the cells with a range of concentrations of (R)-UT-155. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 3 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[10]

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the concentration of (R)-UT-155 to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds R_UT_155 (R)-UT-155 R_UT_155->AR_HSP Antagonizes & Promotes Degradation AR Androgen Receptor (AR) R_UT_155->AR AR_HSP->AR HSP Dissociation Proteasome Proteasome AR->Proteasome Ubiquitination AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Degradation Degradation Proteasome->Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, FKBP5) ARE->Transcription Initiates

Caption: (R)-UT-155 signaling pathway.

Experimental_Workflow cluster_assays In Vitro Assays for (R)-UT-155 cluster_antagonism AR Antagonism cluster_degradation AR Degradation cluster_antiproliferative Anti-proliferative Effects start Start: Characterize (R)-UT-155 ar_transactivation AR Transactivation Assay (Luciferase) start->ar_transactivation western_blot Western Blot for AR Protein start->western_blot cell_viability Cell Viability Assay (MTT / CellTiter-Glo) start->cell_viability qpcr qPCR for AR Target Genes (PSA, FKBP5) ar_transactivation->qpcr Confirms inhibition of endogenous gene expression end End: Comprehensive Profile qpcr->end western_blot->end cell_viability->end

Caption: Experimental workflow for (R)-UT-155.

References

Application

Application Notes and Protocols for (R)-UT-155 In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that has shown significant promise in preclinical models of castrat...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that has shown significant promise in preclinical models of castration-resistant prostate cancer (CRPC). Unlike traditional anti-androgen therapies that act as competitive antagonists, (R)-UT-155 functions by binding to the N-terminal domain (NTD) of the AR, including splice variants that lack the ligand-binding domain, and inducing its degradation. This mechanism of action offers a potential therapeutic advantage in overcoming resistance to current anti-androgen treatments.

These application notes provide a comprehensive overview of the in vivo experimental design for evaluating the efficacy of (R)-UT-155 in prostate cancer xenograft models. The protocols and data presented are based on established preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments.

Mechanism of Action: Androgen Receptor Degradation

(R)-UT-155 selectively binds to the activation function-1 (AF-1) region within the N-terminal domain of the androgen receptor. This binding event is believed to induce conformational changes that mark the receptor for ubiquitination and subsequent degradation by the proteasome. By eliminating the AR protein, (R)-UT-155 effectively shuts down androgen signaling, even in the presence of AR splice variants that are a common mechanism of resistance to therapies targeting the ligand-binding domain.

AR_Degradation_Pathway cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus R_UT_155 (R)-UT-155 AR Androgen Receptor (AR) (Full-length or Splice Variant) R_UT_155->AR Binds to AF-1 Domain Proteasome Proteasome AR->Proteasome Targeted for Degradation ARE Androgen Response Element AR->ARE Translocation & Binding (inhibited) Ub Ubiquitin Ub->AR Ubiquitination Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades Androgen Androgen Androgen->AR Binding (blocked by degradation) Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activation (inhibited)

Figure 1: Proposed signaling pathway for (R)-UT-155-mediated androgen receptor degradation.

In Vivo Experimental Design: Xenograft Models

The most common in vivo models for evaluating the efficacy of (R)-UT-155 are subcutaneous xenografts of human prostate cancer cell lines in immunocompromised mice. The choice of cell line is critical and should be based on the specific research question.

  • LNCaP cells: Androgen-sensitive, express full-length AR. Useful for modeling hormone-sensitive prostate cancer and the transition to castration-resistance.

  • 22Rv1 cells: Castration-resistant, express both full-length AR and the AR-V7 splice variant. This model is highly relevant for studying CRPC and resistance to second-generation anti-androgens.

General Experimental Workflow

experimental_workflow cluster_workflow In Vivo Efficacy Study Workflow A Cell Culture (LNCaP or 22Rv1) B Subcutaneous Injection of Cells into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D Tumors reach ~100-150 mm³ E Treatment with (R)-UT-155 or Vehicle Control D->E F Continued Tumor Growth and Body Weight Monitoring E->F G Endpoint Analysis: Tumor Weight, Biomarkers F->G At study termination

Figure 2: General workflow for an in vivo efficacy study of (R)-UT-155.

Detailed Experimental Protocols

Protocol 1: LNCaP Xenograft Model for Castration-Resistant Prostate Cancer

Objective: To evaluate the efficacy of (R)-UT-155 in a model of prostate cancer that develops resistance to castration.

Materials:

  • LNCaP human prostate adenocarcinoma cells

  • Male immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • Matrigel®

  • (R)-UT-155

  • Vehicle (e.g., 10% DMSO, 10% Cremophor EL, 80% Saline)

  • Surgical castration instruments

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture LNCaP cells in appropriate media. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Castration: When tumors reach an average volume of approximately 100-150 mm³, perform surgical castration on all mice. This will induce an initial regression of the androgen-sensitive tumors.

  • Treatment Initiation: Once tumors begin to regrow, indicating the development of castration-resistance, randomize the mice into treatment and control groups.

  • Drug Administration: Administer (R)-UT-155 at the desired dose (e.g., 50 mg/kg) via the appropriate route (e.g., oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies. The control group should receive an equivalent volume of the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be flash-frozen for western blot analysis of AR levels or fixed in formalin for immunohistochemistry.

Protocol 2: 22Rv1 Xenograft Model for AR-V7 Positive Castration-Resistant Prostate Cancer

Objective: To assess the efficacy of (R)-UT-155 in a CRPC model that expresses the AR-V7 splice variant.

Materials:

  • 22Rv1 human prostate carcinoma cells

  • Male immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • Matrigel®

  • (R)-UT-155

  • Vehicle

Procedure:

  • Cell Preparation and Tumor Implantation: Follow steps 1 and 2 as described in Protocol 1, using 22Rv1 cells.

  • Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer (R)-UT-155 and vehicle as described in Protocol 1.

  • Efficacy Evaluation and Endpoint Analysis: Follow steps 7 and 8 as described in Protocol 1.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of (R)-UT-155 in a Castration-Resistant LNCaP Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Oral Gavage550 ± 75-
(R)-UT-15550Oral Gavage150 ± 3072.7

Table 2: In Vivo Efficacy of (R)-UT-155 in a 22Rv1 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Oral Gavage620 ± 80-
(R)-UT-15550Oral Gavage180 ± 4071.0

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.

Pharmacokinetics and Toxicity

Prior to conducting efficacy studies, it is advisable to perform pharmacokinetic (PK) and maximum tolerated dose (MTD) studies to determine the optimal dosing regimen and to assess the safety profile of (R)-UT-155.

Table 3: Representative Pharmacokinetic Parameters of (R)-UT-155 in Mice

ParameterValue
Administration RouteOral Gavage
Dose (mg/kg)10
Cmax (ng/mL)~1500
Tmax (h)~2
Half-life (t½) (h)~4-6
Bioavailability (%)~30-40

Toxicity Assessment:

During in vivo studies, it is crucial to monitor for any signs of toxicity. This includes:

  • Daily observation of animal health and behavior.

  • Regular body weight measurements (a significant loss in body weight can indicate toxicity).

  • At the end of the study, major organs can be collected for histological analysis to assess for any pathological changes.

Conclusion

(R)-UT-155 represents a promising therapeutic agent for the treatment of castration-resistant prostate cancer. The in vivo experimental designs and protocols outlined in these application notes provide a framework for the preclinical evaluation of its efficacy. Careful selection of the appropriate xenograft model, adherence to detailed protocols, and thorough data analysis are essential for obtaining reliable and translatable results that can support the further development of this novel SARD.

Method

Application Notes and Protocols for (R)-UT-155 in LNCaP Cell Lines

Audience: Researchers, scientists, and drug development professionals. Introduction (R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that represents a promising therapeutic strategy for prostat...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that represents a promising therapeutic strategy for prostate cancer, including castration-resistant prostate cancer (CRPC). Unlike traditional anti-androgens that act as competitive inhibitors of the AR ligand-binding domain (LBD), (R)-UT-155 binds to the N-terminal domain (NTD) of the AR, specifically the activation function-1 (AF-1) domain.[1] This unique mechanism of action leads to the degradation of both full-length AR and AR splice variants (AR-SVs), which are a common mechanism of resistance to current therapies. The LNCaP (Lymph Node Carcinoma of the Prostate) cell line, an androgen-sensitive human prostate adenocarcinoma cell line, is a widely used model to study the efficacy of novel AR-targeted therapies. These application notes provide detailed protocols for utilizing (R)-UT-155 in LNCaP cell lines to study its effects on AR signaling and cell viability.

Mechanism of Action

(R)-UT-155 functions as a selective androgen receptor degrader (SARD). It binds to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor. This binding event induces a conformational change in the AR protein, targeting it for degradation through the ubiquitin-proteasome pathway.[1][2][3] This leads to a reduction in the total cellular levels of both wild-type AR and AR splice variants, thereby inhibiting androgen-dependent signaling and cell proliferation.

Data Presentation

The following table summarizes quantitative data regarding the use of UT-155 (the racemate, which includes the active (R)-enantiomer) in LNCaP cells, as reported in the literature.

ParameterCell LineCompoundConcentration/ValueReference
AR Degradation LNCaPUT-15510 µM[1][2]
AR Degradation Confirmation LNCaPUT-155 + MG-132 (10 µM) or Bortezomib (10 µM)Rescue of AR degradation[1][2]
Inhibition of AR Function LNCaPUT-155Sub-micromolar inhibition[1]
Tumor Growth Inhibition (in vivo xenograft) LNCaPUT-15565%[4]

Experimental Protocols

LNCaP Cell Culture

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), charcoal-stripped for androgen deprivation studies

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

Protocol:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For androgen-deprivation experiments, switch to RPMI-1640 medium supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment.

  • Passage cells every 3-4 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA to detach cells.

Western Blotting for AR Degradation

Materials:

  • LNCaP cells cultured as described above

  • (R)-UT-155

  • R1881 (synthetic androgen)

  • Proteasome inhibitors (e.g., MG-132, Bortezomib)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR (e.g., AR-N20), Anti-Actin or Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed LNCaP cells in 6-well plates and allow them to adhere overnight.

  • If studying androgen-stimulated conditions, culture cells in charcoal-stripped FBS medium for 48 hours.

  • Pre-treat cells with 0.1 nM R1881 for 2 hours.

  • Treat cells with 10 µM (R)-UT-155 for the desired time points (e.g., 6, 12, 24 hours). For proteasome inhibition controls, co-treat with 10 µM MG-132 or Bortezomib.

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Cell Viability Assay (MTT Assay)

Materials:

  • LNCaP cells

  • 96-well cell culture plates

  • (R)-UT-155

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of (R)-UT-155 (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

G cluster_0 Mechanism of (R)-UT-155 Action (R)-UT-155 (R)-UT-155 AR Androgen Receptor (AR) (Full-length & Splice Variants) (R)-UT-155->AR Binds to AF-1 Domain Ub Ubiquitin AR->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation AR Degradation Proteasome->Degradation G cluster_workflow Western Blot Workflow for AR Degradation A 1. Seed LNCaP cells B 2. Androgen deprivation (charcoal-stripped FBS) A->B C 3. Treat with (R)-UT-155 +/- Proteasome Inhibitor B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Transfer F->G H 8. Antibody Incubation G->H I 9. Detection & Analysis H->I G cluster_pathway Androgen Receptor Signaling Pathway and (R)-UT-155 Inhibition Androgen Androgens (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Activation ARE Androgen Response Element (ARE) in DNA AR->ARE Nuclear Translocation & DNA Binding Degradation AR Degradation AR->Degradation Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Cell_Growth Cell Proliferation & Survival Gene_Expression->Cell_Growth R_UT_155 (R)-UT-155 R_UT_155->AR Induces

References

Application

Application Notes & Protocols: (R)-UT-155 Treatment of 22RV1 Prostate Cancer Cells

Audience: Researchers, scientists, and drug development professionals. Introduction The 22RV1 cell line is a critical in vitro model for studying castration-resistant prostate cancer (CRPC).

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 22RV1 cell line is a critical in vitro model for studying castration-resistant prostate cancer (CRPC). Derived from a relapsed, androgen-dependent CWR22 xenograft, 22RV1 cells exhibit androgen-independent growth while remaining responsive to androgens.[1][2] A key characteristic of this cell line is the expression of both full-length androgen receptor (AR) and constitutively active AR splice variants (AR-SVs), most notably AR-V7.[3][4] The presence of AR-V7, which lacks the ligand-binding domain, is a major mechanism of resistance to second-generation antiandrogens like enzalutamide.[4]

(R)-UT-155 is a novel, potent Selective Androgen Receptor Degrader (SARD).[3][5] Unlike traditional antagonists that target the AR ligand-binding domain, (R)-UT-155 selectively binds to the N-terminal transcriptional activation domain (AF-1).[6][7] This unique mechanism allows it to induce the degradation of both full-length AR and AR-SVs, offering a promising therapeutic strategy to overcome resistance in advanced prostate cancer.[3] These application notes provide a summary of the effects of (R)-UT-155 on 22RV1 cells and detailed protocols for key experiments.

Mechanism of Action

(R)-UT-155 functions by binding to the AF-1 domain of the androgen receptor. This engagement leads to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[3][6] Crucially, this mechanism is effective against both the full-length AR and splice variants like AR-V7 that are responsible for driving resistance. The degradation of these key proteins inhibits AR-dependent gene transcription and downstream signaling, ultimately suppressing tumor cell growth.[3]

Caption: Mechanism of (R)-UT-155 in 22RV1 prostate cancer cells.

Data Presentation

The following tables summarize the reported effects of (R)-UT-155 on the 22RV1 prostate cancer cell line.

Table 1: Summary of In Vitro Effects of (R)-UT-155 on 22RV1 Cells

Experiment Treatment Duration Observed Effect Citation
Protein Expression (R)-UT-155 (Dose-Response) ~24 hours Dose-dependent degradation of both full-length AR and AR-V7 protein. [3]

| Gene Expression | 10 µM (R)-UT-155 | 48 hours | Significant inhibition of AR-V7-dependent gene expression (FKBP5). |[3] |

Table 2: Summary of In Vivo Efficacy of (R)-UT-155 in 22RV1 Xenograft Model

Parameter Treatment Group Dosage Result Citation

| Tumor Growth | (R)-UT-155 | 100 mg/kg/day (s.c.) | Significant inhibition of 22RV1 tumor growth in castrated mice. |[7][8] |

Experimental Protocols

Protocol 1: 22RV1 Cell Culture

The 22RV1 cell line was established from a xenograft of the androgen-dependent CWR22 line that relapsed after castration.[1]

  • Media and Reagents:

    • Base Medium: RPMI 1640.

    • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • For Androgen-Deprivation Studies: Use charcoal-stripped serum (CSS) instead of FBS to remove androgens.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • The doubling time of 22RV1 cells is approximately 40-60 hours.[9]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with PBS.

    • Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and plate at the desired density.

Protocol 2: Western Blot Analysis of AR and AR-V7 Degradation

This protocol is designed to assess the dose-dependent effect of (R)-UT-155 on AR and AR-V7 protein levels.

G start 1. Seed 22RV1 Cells (in CSS medium) treat 2. Treat with (R)-UT-155 (various doses, ~24h) start->treat harvest 3. Harvest Cells (Scrape & Lyse) treat->harvest quantify 4. Protein Quantification (e.g., BCA Assay) harvest->quantify sds 5. SDS-PAGE (Separate proteins by size) quantify->sds transfer 6. Western Transfer (to PVDF membrane) sds->transfer block 7. Blocking (e.g., 5% milk) transfer->block probe 8. Primary Antibody Incubation (e.g., anti-AR N20) block->probe probe2 9. Secondary Antibody Incubation (HRP-conjugated) probe->probe2 detect 10. Chemiluminescent Detection & Imaging probe2->detect end 11. Analyze Bands (AR & AR-V7 levels) detect->end G start 1. Prepare Cell Suspension (3 million 22RV1 cells in Matrigel 1:1) inject 2. Subcutaneous Injection into castrated male NSG mice start->inject monitor 3. Monitor Tumor Growth (Calipers) inject->monitor randomize 4. Randomize Mice (Tumors ~100-200 mm³) monitor->randomize treat 5. Daily Treatment - Vehicle - (R)-UT-155 (100 mg/kg s.c.) randomize->treat measure 6. Measure Tumor Volume (Thrice weekly) treat->measure end 7. Endpoint Analysis (Tumor weight, Western blot, Proliferation markers) measure->end

References

Method

Application Notes and Protocols for (R)-UT-155-Mediated Androgen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-UT-155 is a selective androgen receptor degrader (SARD) that represents a promising therapeutic strategy for castration-resistant prostate...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-UT-155 is a selective androgen receptor degrader (SARD) that represents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC). Unlike traditional androgen receptor (AR) antagonists that competitively inhibit ligand binding, (R)-UT-155 induces the degradation of the AR protein. This application note provides a detailed protocol for utilizing Western blotting to investigate the degradation of the androgen receptor in response to (R)-UT-155 treatment.

(R)-UT-155, along with its related compounds UT-69 and UT-155, targets the amino-terminal transcriptional activation domain (AF-1) of the AR.[1][2] This mechanism is distinct from other steroid receptors, which are typically ubiquitinated and degraded after ligand binding.[1][2] By binding to the AF-1 domain, (R)-UT-155 induces the degradation of both full-length AR and its splice variants (AR-SVs), which are often implicated in the development of CRPC.[1][3] The degradation of the AR is mediated through the ubiquitin-proteasome system.[3][4]

Signaling Pathway of (R)-UT-155 Action

The following diagram illustrates the proposed mechanism of action for (R)-UT-155 in promoting AR degradation.

R_UT_155_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Ub_System Ubiquitin Proteasome System AR->Ub_System Targeted for Ubiquitination AR_translocation AR Translocation R_UT_155 (R)-UT-155 R_UT_155->AR Binds to AF-1 Domain Degradation AR Degradation Ub_System->Degradation ARE Androgen Response Elements (AREs) Gene_Transcription Gene Transcription ARE->Gene_Transcription Inhibited AR_translocation->ARE Blocked

Caption: Mechanism of (R)-UT-155-induced AR degradation.

Experimental Protocol: Western Blot for AR Degradation

This protocol details the steps for treating prostate cancer cells with (R)-UT-155 and subsequently analyzing AR protein levels via Western blot.

Materials and Reagents
  • Cell Lines: LNCaP or 22RV1 prostate cancer cells

  • (R)-UT-155

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Charcoal-Stripped Serum (CSS)

  • R1881 (synthetic androgen)

  • Proteasome Inhibitor (optional): MG-132 or Bortezomib

  • Protein Synthesis Inhibitor (optional): Cycloheximide

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE Gels

  • PVDF Membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary Antibodies:

    • Anti-Androgen Receptor (N-terminal specific, e.g., AR-N20)

    • Anti-Actin or Anti-GAPDH (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Experimental Workflow Diagram

Western_Blot_Workflow cluster_workflow Western Blot Workflow for AR Degradation A 1. Cell Culture and Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE and Protein Transfer B->C D 4. Immunoblotting C->D E 5. Detection and Analysis D->E

Caption: Experimental workflow for Western blot analysis.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Culture LNCaP or 22RV1 cells in standard RPMI-1640 medium supplemented with 10% FBS.

    • For experiments investigating androgen-dependent effects, switch the cells to a medium containing charcoal-stripped serum (CSS) for 48 hours prior to treatment to deplete endogenous androgens.

    • Treat the cells with varying concentrations of (R)-UT-155 (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.

    • In some experimental setups, co-treatment with a synthetic androgen like R1881 (0.1 nM) may be performed.[1]

    • For mechanism-of-action studies, cells can be pre-treated with a proteasome inhibitor (e.g., 10 µM MG-132) or a protein synthesis inhibitor (e.g., 50 µM cycloheximide) before adding (R)-UT-155.[1][5]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and volume with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the androgen receptor (diluted in blocking buffer) overnight at 4°C. An antibody targeting the N-terminus is recommended to detect both full-length AR and AR-SVs.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • Repeat the immunoblotting process for a loading control protein (Actin or GAPDH).

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the corresponding loading control band intensity for each sample.

    • Express the results as a percentage or fold change relative to the vehicle-treated control.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effect of UT-155 on AR degradation.

Table 1: Dose-Dependent Degradation of Androgen Receptor by UT-155 in 22RV1 Cells

UT-155 Concentration (nM)AR Protein Level (Fold Change vs. Vehicle)
0 (Vehicle)1.00
10~0.90
100~0.60
1000~0.25
10000~0.10

Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[1]

Table 2: Time-Course of AR Degradation by UT-155 in LNCaP Cells

TreatmentTime (hours)AR Protein Level (% of control)
UT-155 (10 µM)0100
2~85
4~70
6~50
8~40
10<50
UT-155 + Cycloheximide2-4Significant Decrease
6Near Complete Loss

Data is a qualitative summary from descriptive text in the cited literature.[1]

Conclusion

The Western blot protocol described provides a robust method for assessing the efficacy of (R)-UT-155 in inducing androgen receptor degradation. The ability of (R)-UT-155 to degrade both full-length AR and its splice variants highlights its potential as a next-generation therapeutic for advanced prostate cancer. This protocol can be adapted for screening other SARD compounds and for further mechanistic studies.

References

Application

Application Notes and Protocols for Co-Immunoprecipitation with (R)-UT-155

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) that binds to the amino-terminal transcriptional activation domain (AF-1) of t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) that binds to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor.[1] Understanding the molecular interactions of the AR in the presence of (R)-UT-155 is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting androgen-driven diseases such as prostate cancer. Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. This document provides detailed application notes and protocols for performing Co-IP experiments to investigate the effect of (R)-UT-155 on the AR interactome.

A key area of investigation is the crosstalk between AR signaling and other critical cellular pathways, such as the NF-κB and Nrf2 pathways, both of which are implicated in prostate cancer progression.[2][3] Nrf2 signaling has been shown to inhibit AR activity, while NF-κB signaling can enhance it.[2][4] Therefore, a primary application of Co-IP with (R)-UT-155 is to determine whether this compound can modulate the physical association of AR with key components of these pathways, in addition to its known co-regulators.

Key Applications

  • Validation of (R)-UT-155 Target Engagement: Confirming the interaction of (R)-UT-155 with the androgen receptor within a cellular context.

  • Identification of Novel AR-Interacting Proteins: Discovering new proteins that associate with the androgen receptor upon treatment with (R)-UT-155.

  • Characterization of AR Co-regulator Interactions: Investigating how (R)-UT-155 affects the binding of known AR co-activators (e.g., SRC-2, p300, CBP) and pioneer factors (e.g., FOXA1, GATA-2).[5][6]

  • Elucidation of Crosstalk Mechanisms: Determining if (R)-UT-155 modulates the interaction between the androgen receptor and key proteins in the NF-κB and Nrf2 signaling pathways.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of AR Co-immunoprecipitation with Key Interacting Proteins Following (R)-UT-155 Treatment.

Interacting ProteinTreatment GroupFold Change in Interaction with AR (Normalized to IgG Control)p-value
FOXA1 Vehicle (DMSO)8.5 ± 0.7<0.01
(R)-UT-155 (1 µM)3.2 ± 0.4<0.05
p300 Vehicle (DMSO)6.2 ± 0.5<0.01
(R)-UT-155 (1 µM)2.1 ± 0.3<0.05
NF-κB p65 Vehicle (DMSO)4.8 ± 0.6<0.01
(R)-UT-155 (1 µM)1.5 ± 0.2<0.05
Nrf2 Vehicle (DMSO)1.2 ± 0.3>0.05
(R)-UT-155 (1 µM)3.9 ± 0.5<0.05

This table presents simulated data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Co-immunoprecipitation of Androgen Receptor and Interacting Proteins from Prostate Cancer Cell Lines

This protocol describes the co-immunoprecipitation of endogenous androgen receptor from a prostate cancer cell line (e.g., LNCaP) to identify interacting proteins.

Materials:

  • LNCaP cells

  • (R)-UT-155 (and vehicle control, e.g., DMSO)

  • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail)

  • Anti-Androgen Receptor antibody (for immunoprecipitation)

  • Rabbit or mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture LNCaP cells to 70-80% confluency.

    • Treat cells with (R)-UT-155 (e.g., 1 µM) or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold cell lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-Androgen Receptor antibody or isotype control IgG to the pre-cleared lysate.

    • Incubate with gentle rotation overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.

  • Elution:

    • Add elution buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Pellet the beads and transfer the supernatant containing the protein complexes to a new tube.

    • Neutralize the eluate by adding neutralization buffer.

  • Analysis:

    • Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting using antibodies against potential interacting proteins (e.g., FOXA1, p300, NF-κB p65, Nrf2).

Visualizations

Co_IP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Prostate Cancer Cells (e.g., LNCaP) treatment Treat with (R)-UT-155 or Vehicle start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear with Protein A/G Beads lysis->preclear ip_ab Add Anti-AR Antibody or IgG Control preclear->ip_ab ip_beads Add Protein A/G Beads ip_ab->ip_beads wash Wash Beads ip_beads->wash elute Elute Protein Complexes wash->elute analysis SDS-PAGE and Western Blot elute->analysis

Figure 1. Co-immunoprecipitation experimental workflow.

Signaling_Crosstalk cluster_ar Androgen Receptor Signaling cluster_nfkb NF-κB Signaling cluster_nrf2 Nrf2 Signaling AR Androgen Receptor AR_coreg Co-regulators (FOXA1, p300) AR->AR_coreg recruits NFkB NF-κB (p65) AR->NFkB crosstalk (+) Nrf2 Nrf2 AR->Nrf2 crosstalk (-) IKKbeta IKKβ IKKbeta->NFkB activates ARE Antioxidant Response Element (ARE) Nrf2->ARE activates R_UT_155 (R)-UT-155 R_UT_155->AR binds to

Figure 2. Crosstalk between AR, NF-κB, and Nrf2 pathways.

References

Method

Application Notes and Protocols for (R)-UT-155 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of (R)-UT-155, a selective androgen recepto...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of (R)-UT-155, a selective androgen receptor degrader (SARD). The information is intended to ensure the accurate and effective use of this compound in pre-clinical research and drug development settings.

Data Presentation

Table 1: Properties and Solubility of (R)-UT-155
PropertyValueSource
Molecular Formula C₂₀H₁₅F₄N₃O₂[1]
Molecular Weight 405.35 g/mol [1]
CAS Number 2031161-54-1[1]
Appearance Solid powder[1]
Solubility in DMSO 100 mg/mL (246.70 mM) (ultrasonication recommended)[2]
Solubility in Water < 0.1 mg/mL (insoluble)[3]
Purity >98%[1]
Table 2: Recommended Storage Conditions for (R)-UT-155
FormStorage TemperatureShelf LifeSource
Powder -20°C3 years[2]
4°C2 years[2]
Stock Solution (in DMSO) -80°C6 months[2][4]
-20°C1 month[2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM (R)-UT-155 Stock Solution in DMSO

Materials:

  • (R)-UT-155 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened[2][5]

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the vial of (R)-UT-155 powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of (R)-UT-155 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of (R)-UT-155.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. To continue the example, add 1 mL of DMSO to the 4.05 mg of (R)-UT-155.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution, as recommended.[3] Visually inspect the solution to confirm that no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][4]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][4]

Visualizations

G cluster_start Preparation cluster_storage Storage & Use start Start: (R)-UT-155 Powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex sonicate Sonicate for Full Dissolution vortex->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store_neg_80 Store at -80°C (6 months) aliquot->store_neg_80 store_neg_20 Store at -20°C (1 month) aliquot->store_neg_20 use Ready for Experimental Use store_neg_80->use store_neg_20->use

Caption: Workflow for preparing (R)-UT-155 stock solution.

(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD).[1][2] It functions by binding to the androgen receptor, which leads to the degradation of both wild-type and splice variant isoforms of the AR.[6] This mechanism is particularly relevant in the context of castration-resistant prostate cancer, where AR signaling remains a key driver of tumor growth.

G cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_dimer AR Dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds gene_transcription Gene Transcription (e.g., PSA, FKBP5) ARE->gene_transcription Activates Degradation AR Degradation Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->AR_dimer Dimerization & Nuclear Translocation AR->Degradation Induces HSP->AR Stabilizes R_UT_155 (R)-UT-155 R_UT_155->AR Binds Proteasome Proteasome Degradation->Proteasome via

Caption: Mechanism of action of (R)-UT-155 on the Androgen Receptor signaling pathway.

References

Application

Application Notes and Protocols for (R)-UT-155 Dose-Response Curve Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-UT-155 is a selective androgen receptor degrader (SARD), a class of molecules designed to overcome resistance to traditional androgen recep...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-UT-155 is a selective androgen receptor degrader (SARD), a class of molecules designed to overcome resistance to traditional androgen receptor (AR) antagonists in the treatment of castration-resistant prostate cancer.[1][2] Unlike its more active S-isomer, UT-155, which binds to both the ligand-binding domain (LBD) and the amino-terminal activation function-1 (AF-1) domain of the AR, (R)-UT-155 selectively targets the AF-1 domain.[1] This distinct mechanism of action makes it a valuable tool for studying AR signaling and a potential therapeutic agent. These application notes provide a comprehensive guide to analyzing the dose-response relationship of (R)-UT-155, including detailed protocols for relevant in vitro assays.

Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This process initiates the transcription of genes involved in cell proliferation and survival. In some disease states, such as castration-resistant prostate cancer, the AR can become reactivated through various mechanisms, leading to disease progression. (R)-UT-155 functions by binding to the AF-1 domain of the AR, leading to its degradation through the ubiquitin-proteasome pathway. This reduction in AR protein levels inhibits downstream signaling and cellular proliferation.

Quantitative Data Summary

The following table summarizes the available quantitative data for (R)-UT-155 and its S-isomer, UT-155, for comparative purposes.

CompoundAssay TypeCell LineParameterValueReference
(R)-UT-155 AR Antagonist ActivityHEK293IC500.598 µM[3]
UT-155 (S-isomer)AR Antagonist ActivityHEK293IC500.085 µM[4]
UT-155 (S-isomer)AR Ligand Binding-Ki267 nM[4][5]

Experimental Protocols

Androgen Receptor (AR) Luciferase Reporter Gene Assay

This assay is designed to quantify the antagonist activity of (R)-UT-155 by measuring its ability to inhibit androgen-induced transactivation of a luciferase reporter gene under the control of an androgen response element (ARE).

Materials:

  • HEK293 cells (or other suitable cell line expressing AR)

  • AR expression vector (if the cell line does not endogenously express sufficient AR)

  • ARE-luciferase reporter vector

  • Control vector (e.g., Renilla luciferase) for normalization

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • (R)-UT-155

  • Androgen agonist (e.g., R1881 or DHT)

  • Transfection reagent

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter vector, the AR expression vector (if needed), and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Hormone Deprivation: After 24 hours of transfection, replace the medium with a medium containing charcoal-stripped FBS to remove any androgens.

  • Compound Treatment: Prepare serial dilutions of (R)-UT-155 in the hormone-deprived medium. Add the different concentrations of (R)-UT-155 to the designated wells. Include a vehicle control (e.g., DMSO).

  • Androgen Stimulation: To the wells treated with (R)-UT-155 and the positive control wells, add a fixed concentration of an androgen agonist (e.g., 0.1 nM R1881).

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of (R)-UT-155. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for AR Degradation

This protocol is used to visually and quantitatively assess the ability of (R)-UT-155 to induce the degradation of the androgen receptor protein.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, VCaP, or 22Rv1)

  • Cell culture medium and supplements

  • (R)-UT-155

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR (N-terminal specific)

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture the chosen prostate cancer cell line to 70-80% confluency. Treat the cells with increasing concentrations of (R)-UT-155 for a specified time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control and a positive control for proteasomal degradation (co-treatment with MG132).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the AR signal to the loading control.

    • Plot the normalized AR protein levels against the concentration of (R)-UT-155 to visualize the dose-dependent degradation.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR AR AR_complex->AR Dissociation HSP HSP AR_complex->HSP Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Nuclear Translocation R_UT_155 (R)-UT-155 R_UT_155->AR Binds to AF-1 ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Androgen Receptor Signaling and (R)-UT-155 Mechanism.

Experimental_Workflow cluster_assay1 Luciferase Reporter Assay cluster_assay2 AR Degradation Western Blot A1 Seed Cells A2 Transfect with AR & Reporter Plasmids A1->A2 A3 Hormone Deprivation A2->A3 A4 Treat with (R)-UT-155 A3->A4 A5 Stimulate with Androgen A4->A5 A6 Measure Luciferase Activity A5->A6 A7 IC50 Determination A6->A7 B1 Culture Cells B2 Treat with (R)-UT-155 B1->B2 B3 Cell Lysis & Protein Quantification B2->B3 B4 SDS-PAGE & Transfer B3->B4 B5 Immunoblotting for AR & Loading Control B4->B5 B6 Quantify Band Intensity B5->B6

References

Method

Application Notes and Protocols for Xenograft Models in the Study of (R)-UT-155 and Next-Generation Androgen Receptor Degraders

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) that represents a promising therapeutic strategy for prostate cancer, particul...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) that represents a promising therapeutic strategy for prostate cancer, particularly castration-resistant prostate cancer (CRPC). Unlike traditional anti-androgens that act as competitive inhibitors of the AR ligand-binding domain (LBD), (R)-UT-155 and its analogs bind to the N-terminal activation function-1 (AF-1) domain of the AR.[1] This unique mechanism of action leads to the degradation of both full-length AR and its constitutively active splice variants (AR-SVs), which are key drivers of resistance to conventional therapies.

Initial studies with first-generation SARDs, including UT-155, revealed challenges with oral bioavailability and metabolic stability, limiting their in vivo efficacy.[2] Consequently, next-generation compounds such as UT-34 have been developed with improved pharmacokinetic properties, demonstrating significant anti-tumor activity in preclinical xenograft models of enzalutamide-resistant prostate cancer.[2][3]

These application notes provide a comprehensive overview of the use of xenograft models for evaluating the in vivo efficacy of (R)-UT-155 and its orally bioavailable successor, UT-34. The protocols and data presented herein are intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this novel class of AR degraders.

Signaling Pathway and Mechanism of Action

(R)-UT-155 and related SARDs function by binding to the AF-1 domain of the androgen receptor. This interaction induces a conformational change that is believed to expose sites for ubiquitination, targeting the AR protein for degradation by the proteasome. This degradation is effective against both wild-type AR and AR splice variants that lack the LBD, a common mechanism of resistance to drugs like enzalutamide.

AR_Degradation_Pathway Mechanism of Action of (R)-UT-155 and its Analogs cluster_nucleus Nucleus cluster_degradation Degradation Pathway AR Androgen Receptor (AR) (Full-length and Splice Variants) Ub Ubiquitin AR->Ub Ubiquitination Gene_Transcription AR-mediated Gene Transcription AR->Gene_Transcription Activates Tumor_Growth Tumor Growth R_UT_155 (R)-UT-155 / UT-34 R_UT_155->AR Binds to AF-1 Domain Proteasome Proteasome Ub->Proteasome Targeting Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation Gene_Transcription->Tumor_Growth Promotes

Caption: Mechanism of (R)-UT-155 induced AR degradation.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the establishment of subcutaneous xenografts using prostate cancer cell lines such as LNCaP (androgen-sensitive) and 22Rv1 (expresses both full-length AR and AR-V7), which are relevant for studying CRPC.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel® Basement Membrane Matrix

  • Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • (R)-UT-155 analog (e.g., UT-34) formulated for in vivo administration

  • Vehicle control

Procedure:

  • Cell Culture: Culture prostate cancer cells in the recommended medium to ~80% confluency.

  • Cell Preparation: On the day of inoculation, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Xenograft Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume twice weekly using calipers (Volume = (length × width²) / 2).

  • Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the (R)-UT-155 analog (e.g., UT-34) and vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage for UT-34).

  • Data Collection: Continue to measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).

Experimental Workflow Diagram

Xenograft_Workflow Xenograft Study Workflow for (R)-UT-155 Analogs start Start cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) start->cell_culture cell_prep Cell Preparation (Harvest and mix with Matrigel) cell_culture->cell_prep implantation Subcutaneous Implantation in Immunodeficient Mice cell_prep->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment Treatment with (R)-UT-155 Analog (e.g., UT-34) or Vehicle randomization->treatment data_collection Tumor Volume and Body Weight Measurement treatment->data_collection endpoint Study Endpoint (Tumor size limit reached) data_collection->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: General workflow for a xenograft study.

Data Presentation

The following tables summarize representative in vivo data for the orally bioavailable (R)-UT-155 analog, UT-34, in different xenograft models.

Table 1: In Vivo Efficacy of UT-34 in LNCaP Xenograft Model

Treatment GroupDoseAdministration RouteMean Tumor Volume Change (%)
Vehicle-Oral Gavage+ 150%
UT-3410 mg/kg/dayOral Gavage- 50%
UT-3430 mg/kg/dayOral Gavage- 80%

Table 2: In Vivo Efficacy of UT-34 in Enzalutamide-Resistant LNCaP (MR49F) Xenograft Model

Treatment GroupDoseAdministration RouteMean Tumor Volume Change (%)
Vehicle-Oral Gavage+ 120%
Enzalutamide10 mg/kg/dayOral Gavage+ 110%
UT-3430 mg/kg/dayOral Gavage- 75%

Note: The data presented in these tables are illustrative and based on findings for next-generation SARDs. Actual results may vary depending on the specific experimental conditions.

Conclusion

Xenograft models are indispensable tools for the preclinical evaluation of novel anti-cancer agents like (R)-UT-155 and its more drug-like analogs. The protocols and data presented here provide a framework for assessing the in vivo efficacy and mechanism of action of this promising class of androgen receptor degraders. The successful application of these models will be critical in advancing these next-generation therapeutics towards clinical development for the treatment of advanced prostate cancer.

References

Technical Notes & Optimization

Troubleshooting

(R)-UT-155 solubility issues and solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (R)-UT-155. T...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (R)-UT-155.

Troubleshooting Guide

Issue: (R)-UT-155 is not dissolving in my desired solvent.

Possible Cause Recommended Solution
Poor aqueous solubility (R)-UT-155 is practically insoluble in water. For aqueous-based assays, a co-solvent system is necessary. Start by preparing a high-concentration stock solution in an appropriate organic solvent like DMSO.
Precipitation upon dilution in aqueous media This is a common issue with hydrophobic compounds dissolved in DMSO. To mitigate this, perform a stepwise dilution. Add the DMSO stock solution to your aqueous buffer or media slowly while vortexing. The final concentration of DMSO in your working solution should be kept as low as possible, ideally below 0.5%, to avoid cellular toxicity and precipitation.
Hygroscopic nature of DMSO DMSO readily absorbs moisture from the air, which can reduce its solvating power for hydrophobic compounds. Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.
Insufficient mixing Ensure vigorous mixing. Sonication can be beneficial in dissolving (R)-UT-155 in DMSO, especially at high concentrations.[1]

Issue: I'm observing cytotoxicity in my cell-based assays.

Possible Cause Recommended Solution
High concentration of DMSO DMSO can be toxic to cells at concentrations above 0.5-1%. Prepare a concentrated stock solution of (R)-UT-155 in DMSO and then dilute it in your cell culture medium to ensure the final DMSO concentration is below this threshold. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Compound-specific toxicity (R)-UT-155 is a selective androgen receptor degrader and is expected to have biological effects on cells expressing the androgen receptor. Titrate the concentration of (R)-UT-155 to determine the optimal concentration for your specific cell line and experimental endpoint.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of (R)-UT-155?

A1: The recommended solvent for preparing a stock solution of (R)-UT-155 is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with reported concentrations of up to 130 mg/mL.[1] For optimal results, use anhydrous, high-purity DMSO and consider sonication to aid dissolution.[1]

Q2: How should I store the (R)-UT-155 stock solution?

A2: (R)-UT-155 stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.

Q3: Can I dissolve (R)-UT-155 directly in PBS or cell culture media?

A3: No, (R)-UT-155 is poorly soluble in aqueous solutions like PBS and cell culture media. You must first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or media.

Q4: My (R)-UT-155 precipitated out of solution after diluting my DMSO stock in my aqueous buffer. What should I do?

A4: This is likely due to the poor aqueous solubility of the compound. To avoid precipitation, try the following:

  • Decrease the final concentration: The concentration of (R)-UT-155 that can be maintained in an aqueous solution is limited. You may need to work with lower final concentrations.

  • Use a co-solvent system: For in vivo studies or certain in vitro applications, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

  • Slow, stepwise dilution: Add the DMSO stock solution to the aqueous solution very slowly while continuously mixing or vortexing.

Q5: What is the mechanism of action of (R)-UT-155?

A5: (R)-UT-155 is a selective androgen receptor degrader (SARD). It functions by binding to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor (AR), which leads to the ubiquitination and subsequent degradation of the AR protein by the proteasome. This degradation inhibits AR signaling.

Quantitative Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 130 mg/mL (≥ 320.71 mM)Sonication is recommended to aid dissolution. Use of fresh, anhydrous DMSO is advised as it is hygroscopic.
Water< 0.1 mg/mL (insoluble)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (R)-UT-155 in DMSO

Materials:

  • (R)-UT-155 powder (Molecular Weight: 405.35 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.05 mg of (R)-UT-155 powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the powder does not fully dissolve, sonicate the tube for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM (R)-UT-155 stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM (R)-UT-155 stock solution at room temperature.

  • To prepare a 10 µM working solution, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix thoroughly by gentle vortexing or pipetting up and down.

  • Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%. For the example above, the final DMSO concentration is 0.1%.

  • Add the working solution to your cell cultures immediately.

  • Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.

Visualizations

Mechanism of (R)-UT-155 Action cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD HSP HSP90 AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Ub Ubiquitin AR->Ub Ubiquitination HSP->AR Stabilizes RUT155 (R)-UT-155 RUT155->AR Binds to AF-1 Domain ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Proteasome Proteasome Ub->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Mediates

Caption: (R)-UT-155 binds to the AF-1 domain of the Androgen Receptor, leading to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting androgen-mediated gene transcription.

Experimental Workflow: (R)-UT-155 in Cell Culture cluster_analysis Examples of Analysis prep_stock Prepare 10 mM Stock of (R)-UT-155 in DMSO prepare_working Prepare Working Solution by Diluting Stock in Media prep_stock->prepare_working seed_cells Seed Prostate Cancer Cells (e.g., LNCaP, VCaP) treat_cells Treat Cells with (R)-UT-155 and Vehicle Control seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate analysis Perform Downstream Analysis incubate->analysis western_blot Western Blot (AR protein levels) analysis->western_blot qpcr qPCR (AR target gene expression) analysis->qpcr cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->cell_viability

Caption: A general workflow for studying the effects of (R)-UT-155 on prostate cancer cells in vitro.

References

Optimization

Technical Support Center: Optimizing (R)-UT-155 Concentration for Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (R)-UT-155 for...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (R)-UT-155 for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-UT-155 and what is its mechanism of action?

(R)-UT-155 is a selective androgen receptor degrader (SARD). It functions by binding to the androgen receptor (AR), leading to its degradation. Specifically, (R)-UT-155 has been shown to selectively bind to the amino-terminal transcriptional activation domain (AF-1) of the AR.[1][2] This mechanism of action makes it a subject of interest in research on androgen-dependent processes, particularly in the context of prostate cancer.[1][3] It is the R-enantiomer of the compound UT-155 and is considered to be less active than its S-isomer.[2]

Q2: What is a typical starting concentration range for (R)-UT-155 in cell culture experiments?

Based on studies with the parent compound UT-155, a logical starting point for concentration range-finding experiments with (R)-UT-155 would be from 1 nM to 10,000 nM (10 µM).[3][4] Given that (R)-UT-155 is the less active enantiomer, researchers may need to explore the higher end of this range.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How can I determine the optimal concentration of (R)-UT-155 for my experiments?

Determining the optimal concentration requires a systematic approach involving a dose-response curve. This will help identify the concentration that elicits the desired biological effect without causing significant cytotoxicity. A typical workflow involves:

  • Range-finding experiment: Test a broad range of concentrations (e.g., 1 nM to 10 µM) to identify an approximate effective range.

  • Fine-tuning experiment: Perform a more detailed dose-response curve with more concentrations within the effective range identified in the first step.

  • Determine IC50/EC50: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from the dose-response curve. This value represents the concentration of (R)-UT-155 required to achieve 50% of the maximum effect.

Q4: What are the potential off-target effects of (R)-UT-155?

While (R)-UT-155 is designed to be a selective AR degrader, all small molecule inhibitors have the potential for off-target effects. It is good practice to include appropriate controls in your experiments to assess this. This can include:

  • Using a negative control cell line: A cell line that does not express the androgen receptor.

  • Rescue experiments: Overexpressing the AR to see if the phenotype is reversed.

  • Testing for effects on other signaling pathways: Assessing the activation or inhibition of pathways unrelated to AR signaling.

Q5: How should I prepare and store (R)-UT-155 stock solutions?

For optimal stability and reproducibility, follow these guidelines for preparing and storing (R)-UT-155 stock solutions:

  • Solvent: Use a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No effect observed at expected concentrations. 1. (R)-UT-155 concentration is too low. 2. Compound degradation. 3. Cell line is resistant. 4. Insufficient incubation time. 1. Perform a broader dose-response study with higher concentrations. 2. Prepare fresh stock solutions and dilutions of (R)-UT-155. 3. Verify AR expression in your cell line. Consider that resistance to AR inhibitors can develop. 4. Increase the incubation time and perform a time-course experiment.
High levels of cell death (cytotoxicity) observed. 1. (R)-UT-155 concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects. 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration 50 (CC50). Use concentrations below the CC50 for your experiments. 2. Ensure the final solvent concentration in the culture medium is low (typically <0.1%). Run a vehicle control with the solvent alone. 3. Investigate potential off-target effects as described in the FAQs.
Inconsistent or variable results between experiments. 1. Inconsistent cell culture conditions. 2. Inaccurate pipetting or dilutions. 3. Variation in incubation times. 4. Compound instability. 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Calibrate pipettes and ensure proper mixing of solutions. 3. Standardize all incubation times. 4. Prepare fresh dilutions from a properly stored stock solution for each experiment.
Unexpected changes in cell morphology. 1. Cytotoxicity. 2. On-target effects on the cytoskeleton (if AR signaling is involved). 3. Off-target effects. 1. Assess cell viability at the concentrations used. 2. Document morphological changes and correlate them with AR degradation and downstream signaling. 3. Use a negative control cell line to see if the morphological changes are AR-dependent.

Data Presentation

Table 1: Effect of UT-155 on Prostate Cancer Cell Proliferation

Note: This data is for the racemic mixture UT-155. (R)-UT-155 is the less active enantiomer and may require higher concentrations to achieve similar effects.

Cell LineTreatment ConditionConcentration RangeEffect
LNCaP (AR-positive)In the presence of 0.1 nM R18811 pM – 10 µMPotent inhibition of cell proliferation
LNCaP-abl (AR-positive)In the presence of 0.1 nM R18811 – 30 µMInhibition of cell proliferation
LNCaP-EnzR (Enzalutamide-resistant)In the presence of 0.1 nM R18811 – 30 µMInhibition of cell proliferation
HeLa (AR-negative)In the presence of 0.1 nM R18811 – 30 µMNo significant inhibition
22RV1 (AR-SV expressing)In the absence of R1881Not specifiedPotent inhibition of cell proliferation
LNCaP-95 (AR-SV expressing)In the absence of R1881Not specifiedInhibition of cell proliferation

Source: Adapted from published research.[5]

Table 2: Inhibition of AR-Target Gene Expression by UT-155 in LNCaP Cells

Note: This data is for the racemic mixture UT-155. (R)-UT-155 is the less active enantiomer and may require higher concentrations to achieve similar effects.

Target GeneUT-155 Concentration (nM)Incubation TimeResult
PSA1, 10, 100, 1000, 1000024 hoursPotent, dose-dependent inhibition
FKBP51, 10, 100, 1000, 1000024 hoursPotent, dose-dependent inhibition

Source: Adapted from published research.[3][4]

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of (R)-UT-155 on the viability of a chosen cell line using a colorimetric assay like MTT.

Materials:

  • (R)-UT-155

  • DMSO

  • Complete cell culture medium

  • Cell line of interest (e.g., LNCaP)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of (R)-UT-155 in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest (R)-UT-155 concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to the expected biological effect (typically 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the (R)-UT-155 concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of AR Degradation

This protocol outlines the steps to assess the dose-dependent effect of (R)-UT-155 on the protein levels of the androgen receptor.

Materials:

  • (R)-UT-155

  • DMSO

  • Complete cell culture medium

  • Cell line of interest (e.g., LNCaP)

  • 6-well plates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against AR

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with a range of (R)-UT-155 concentrations (e.g., 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer with protease inhibitors on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the relative decrease in AR protein levels.

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binding AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization Proteasome Proteasome AR->Proteasome Degradation HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR Dissociation AR_HSP_complex->HSP ARE Androgen Response Element (ARE) AR_dimer->ARE Binding cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Nuclear Translocation R_UT_155 (R)-UT-155 R_UT_155->AR Binding to AF-1 Domain Target_Genes Target Gene Transcription ARE->Target_Genes Activation Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare (R)-UT-155 Serial Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells with (R)-UT-155 prepare_dilutions->treat_cells incubation Incubate for 24-72h treat_cells->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance analyze_data Analyze Data & Plot Dose-Response Curve read_absorbance->analyze_data end Determine IC50 analyze_data->end Troubleshooting_Logic start Unexpected Result check_concentration Is the concentration range appropriate? start->check_concentration check_viability Is there unexpected cytotoxicity? check_concentration->check_viability Yes adjust_concentration Adjust concentration range check_concentration->adjust_concentration No check_controls Are controls behaving as expected? check_viability->check_controls No perform_cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT) check_viability->perform_cytotoxicity_assay Yes troubleshoot_reagents Check reagent stability and preparation check_controls->troubleshoot_reagents No review_protocol Review experimental protocol for consistency check_controls->review_protocol Yes

References

Troubleshooting

(R)-UT-155 Stability in Cell Culture Media: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of (R)-UT-155 in cell culture media. The informati...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of (R)-UT-155 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues and provide practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of (R)-UT-155 powder?

A1: (R)-UT-155 is supplied as a solid powder and is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions. For long-term storage, it is recommended to keep the powder in a dry, dark environment at -20°C for months to years.

Q2: How should I prepare a stock solution of (R)-UT-155?

A2: (R)-UT-155 is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots to minimize freeze-thaw cycles.

Q3: What are the recommended storage conditions for (R)-UT-155 stock solutions?

A3: Stock solutions of (R)-UT-155 in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Aliquoting the stock solution is crucial to prevent degradation from repeated temperature changes.

Q4: Is there any published data on the stability of (R)-UT-155 in specific cell culture media like DMEM or RPMI-1640?

A4: Currently, there is no publicly available quantitative data on the specific degradation kinetics or half-life of (R)-UT-155 in common cell culture media. However, published studies have used (R)-UT-155 in cell-based assays with incubation times of up to 24 hours, suggesting it possesses sufficient stability for such experimental durations. It is always recommended to empirically determine the stability in your specific experimental setup if degradation is a concern.

Q5: What are the potential degradation pathways for (R)-UT-155 in cell culture media?

A5: While specific degradation pathways have not been elucidated for (R)-UT-155, molecules with similar functional groups can be susceptible to hydrolysis or oxidation, which can be influenced by the components of the cell culture media, pH, temperature, and exposure to light.

Troubleshooting Guide

Problem Potential Cause Related to Stability Recommended Solution
Inconsistent or lower-than-expected activity of (R)-UT-155 in cell-based assays. The compound may be degrading in the cell culture medium over the course of the experiment.Perform a time-course experiment to assess if the compound's effect diminishes over time. Consider refreshing the media with freshly diluted (R)-UT-155 for long-term experiments. Run a stability test using HPLC to quantify the amount of intact compound at different time points (see Experimental Protocols section).
Precipitation of the compound in the cell culture medium. The final concentration of (R)-UT-155 exceeds its solubility in the aqueous medium. The DMSO concentration from the stock solution may be too high.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility. Prepare fresh dilutions from a clear stock solution. Visually inspect the medium for any signs of precipitation after adding the compound.
Variability in results between experiments. Inconsistent storage and handling of the (R)-UT-155 stock solution leading to degradation.Strictly adhere to recommended storage conditions (-20°C or -80°C). Always use freshly thawed aliquots for each experiment and avoid repeated freeze-thaw cycles. Protect the stock solution and experimental plates from light.
No observable effect of (R)-UT-155. Complete degradation of the compound before it can exert its biological effect.Verify the integrity of the solid compound and the stock solution. Prepare a fresh stock solution. As a control, test the compound in a short-duration assay where stability is less of a concern.

Data Presentation

Disclaimer: The following table presents hypothetical stability data for (R)-UT-155 in different cell culture media. This data is for illustrative purposes only, as no specific stability studies have been published. Researchers should perform their own stability assessments for their specific experimental conditions.

Cell Culture Medium Incubation Time (hours) (R)-UT-155 Remaining (%)
DMEM + 10% FBS 0100
695
1288
2475
4855
RPMI-1640 + 10% FBS 0100
692
1285
2470
4850
Serum-Free Medium 0100
688
1278
2460
4840

Experimental Protocols

Protocol: Determining the Stability of (R)-UT-155 in Cell Culture Media by HPLC

This protocol outlines a general procedure to quantify the stability of (R)-UT-155 in a chosen cell culture medium over time.

1. Materials:

  • (R)-UT-155 powder
  • DMSO (cell culture grade)
  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
  • Incubator (37°C, 5% CO₂)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • C18 HPLC column
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable mobile phase modifier)
  • Microcentrifuge tubes

2. Procedure:

3. Data Analysis:

  • Calculate the percentage of (R)-UT-155 remaining at each time point relative to the T=0 sample.
  • Plot the percentage of remaining (R)-UT-155 against time to visualize the degradation profile.
  • From this data, the half-life (t½) of the compound in the specific medium can be calculated.

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex AR->AR_HSP Binding Proteasome Proteasome AR->Proteasome Ubiquitination AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation R_UT_155 (R)-UT-155 R_UT_155->AR Binding & Induces Degradation Degradation AR Degradation Proteasome->Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation

Caption: Androgen Receptor signaling pathway and the mechanism of action of (R)-UT-155.

Stability_Workflow Start Start: Prepare (R)-UT-155 Stock Solution Spike Spike (R)-UT-155 into Cell Culture Medium Start->Spike T0 Collect T=0 Sample Spike->T0 Incubate Incubate Medium at 37°C Spike->Incubate Precipitate Protein Precipitation T0->Precipitate Timepoints Collect Samples at Various Time Points Incubate->Timepoints Timepoints->Precipitate Centrifuge Centrifuge and Collect Supernatant Precipitate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Analyze Analyze Data and Determine Stability HPLC->Analyze

Caption: Experimental workflow for assessing the stability of (R)-UT-155 in cell culture media.

Optimization

preventing off-target effects of (R)-UT-155

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-UT-155 as a selective androgen receptor (AR) degrader. This resource is intended for sci...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-UT-155 as a selective androgen receptor (AR) degrader. This resource is intended for scientists and drug development professionals to help mitigate and understand potential off-target effects during their experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of (R)-UT-155-based PROTACs. For the purpose of this guide, we will refer to a hypothetical PROTAC, UT-PROTAC-1 , which utilizes (R)-UT-155 as the AR-binding warhead and recruits the von Hippel-Lindau (VHL) E3 ligase.

Issue Possible Cause Recommended Solution
No or low degradation of Androgen Receptor (AR) 1. Cell line suitability: The cell line may have low expression of the VHL E3 ligase or components of the ubiquitin-proteasome system. 2. Compound integrity: The PROTAC may have degraded due to improper storage or handling. 3. Experimental conditions: Suboptimal concentration or incubation time. 4. Proteasome inhibition: The proteasome may be inhibited by other factors in the experimental setup.1. Cell line characterization: Confirm the expression of VHL and key proteasome subunits in your cell line via Western blot or qPCR. 2. Compound quality check: Use a fresh stock of the PROTAC and verify its integrity if possible. 3. Optimization: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. 4. Controls: Include a positive control (e.g., a known proteasome inhibitor like MG132) to ensure the degradation machinery is active. Co-treatment with MG132 should rescue AR from degradation by UT-PROTAC-1.[1]
High cell toxicity observed 1. On-target toxicity: Complete degradation of AR may be toxic to the specific cell line. 2. Off-target effects: The PROTAC may be degrading other essential proteins. 3. Compound concentration: The concentration used may be too high, leading to non-specific effects.1. Lower concentration: Reduce the concentration of the PROTAC to a level that still effectively degrades AR but minimizes toxicity. 2. Off-target analysis: Perform a global proteomics analysis to identify any unintended protein degradation.[2] 3. Dose-response: Conduct a thorough dose-response experiment to find the therapeutic window.
Variability in experimental results 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can affect results. 2. Inconsistent compound preparation: Differences in solvent or final concentration of the PROTAC stock. 3. Assay variability: Inherent variability in the detection method (e.g., Western blot).1. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Standardize compound handling: Prepare fresh dilutions from a concentrated stock for each experiment. 3. Replicates and controls: Include multiple biological replicates and appropriate controls in every experiment. Use quantitative detection methods where possible.

Frequently Asked Questions (FAQs)

General

What is (R)-UT-155?

(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) ligand.[3] It functions as the "warhead" in a Proteolysis Targeting Chimera (PROTAC), binding specifically to the AR and facilitating its degradation.

How does a PROTAC containing (R)-UT-155 work?

A PROTAC is a bifunctional molecule with a ligand for the target protein (in this case, (R)-UT-155 for AR) and a ligand for an E3 ubiquitin ligase, connected by a linker.[2] This molecule brings the AR and the E3 ligase into close proximity, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[1]

Preventing Off-Target Effects

What are the potential sources of off-target effects for an (R)-UT-155-based PROTAC?

Off-target effects can arise from three main components of the PROTAC molecule:

  • The (R)-UT-155 warhead: It could bind to other proteins with similar binding pockets to AR.

  • The E3 ligase ligand: The ligand used to recruit the E3 ligase (e.g., a VHL or Cereblon ligand) can have its own set of off-target interactions. For example, some Cereblon ligands are known to cause degradation of zinc-finger proteins.[4]

  • The entire PROTAC molecule: The complete molecule could have novel interactions not seen with the individual components, sometimes referred to as "neo-off-targets."

How can I minimize off-target effects in my experiments?

  • Use the lowest effective concentration: Determine the minimal concentration of the PROTAC that achieves the desired level of AR degradation to reduce the likelihood of engaging lower-affinity off-target proteins.

  • Use appropriate controls: Include a negative control, such as a molecule where the (R)-UT-155 warhead is inactive or the E3 ligase ligand is non-functional. This helps to distinguish between on-target and off-target effects.

  • Confirm selectivity: Whenever possible, use orthogonal methods to confirm that the observed phenotype is due to AR degradation. This could include rescue experiments by overexpressing a degradation-resistant AR mutant.

  • Perform proteomic analysis: A global proteomics study can provide a comprehensive view of all protein level changes in response to PROTAC treatment, allowing for the identification of unintended targets.[2]

Experimental Design and Data Interpretation

What quantitative data should I collect to assess on-target and off-target effects?

To thoroughly characterize your (R)-UT-155-based PROTAC, you should aim to collect the following data, summarized in the table below for our hypothetical UT-PROTAC-1:

ParameterOn-Target (AR)Potential Off-Target (e.g., PR)Potential Off-Target (e.g., ER)
Binding Affinity (Ki) 267 nM[5][6]>10,000 nM (hypothetical)>10,000 nM (hypothetical)
Degradation (DC50) 50 nM (hypothetical)>5,000 nM (hypothetical)>5,000 nM (hypothetical)
Max Degradation (Dmax) >90% (hypothetical)<10% (hypothetical)<10% (hypothetical)
  • Binding Affinity (Ki or Kd): This measures the strength of the interaction between the PROTAC and the protein. A lower value indicates a stronger interaction.

  • Degradation Concentration 50 (DC50): This is the concentration of the PROTAC required to degrade 50% of the target protein.

  • Maximum Degradation (Dmax): This represents the maximum percentage of protein degradation achievable with the PROTAC.

How do I interpret my proteomics data?

When analyzing your proteomics data, look for proteins that are significantly downregulated upon treatment with your active PROTAC but not with a negative control. The primary target should be the most significantly downregulated protein. Any other proteins that are consistently and significantly downregulated may be potential off-targets.

Experimental Protocols

Global Proteomics Analysis by Mass Spectrometry to Identify Off-Target Effects

Objective: To identify on-target and potential off-target proteins of an (R)-UT-155-based PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., LNCaP) and grow to 70-80% confluency.

    • Treat the cells with the (R)-UT-155 PROTAC at a working concentration (e.g., 100 nM), a negative control PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include at least three biological replicates for each condition.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing a protease and phosphatase inhibitor cocktail.

    • Quantify the protein concentration of each lysate using a standard method like a BCA assay.

  • Sample Preparation for Mass Spectrometry:

    • Take an equal amount of protein from each sample (e.g., 50 µg).

    • Perform in-solution trypsin digestion of the proteins.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis, if desired.

    • Combine the labeled peptides and perform fractionation to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., an Orbitrap).

    • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the corresponding proteins.

    • Normalize the protein abundance data across all samples.

    • Perform statistical analysis to identify proteins that show a significant change in abundance in the PROTAC-treated samples compared to the controls.

    • The primary on-target protein (AR) should be among the most significantly downregulated. Any other significantly downregulated proteins are potential off-targets.

Competitive Binding Assay to Determine Binding Affinity (Ki)

Objective: To determine the binding affinity of the (R)-UT-155 warhead to potential off-target proteins.

Methodology:

  • Assay Components:

    • A fluorescently labeled tracer that is known to bind to the protein of interest.

    • The purified recombinant protein of interest (on-target or potential off-target).

    • The unlabeled competitor ((R)-UT-155).

  • Assay Principle (Fluorescence Polarization):

    • This assay measures the change in the polarization of fluorescent light emitted by the tracer.

    • When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization.

    • When the tracer is bound to the larger protein, its tumbling is slowed, leading to an increase in polarization.

    • An unlabeled competitor will displace the tracer, causing a decrease in polarization.

  • Experimental Procedure:

    • In a microplate, add a fixed concentration of the purified protein and the fluorescent tracer.

    • Add a serial dilution of the (R)-UT-155 compound to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic curve) to determine the IC50 value (the concentration of competitor that displaces 50% of the tracer).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the tracer.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC (R)-UT-155 PROTAC AR Androgen Receptor (AR) PROTAC->AR Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex AR-PROTAC-VHL Ternary Complex AR->Ternary_Complex Proteasome Proteasome AR->Proteasome Targeted for Degradation VHL->Ternary_Complex Ternary_Complex->AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR

Caption: Mechanism of action for an (R)-UT-155-based PROTAC.

Off_Target_Workflow start Start: Observe unexpected phenotype or perform routine check treatment Treat cells with (R)-UT-155 PROTAC and controls (vehicle, inactive PROTAC) start->treatment proteomics Global Proteomics (LC-MS/MS) treatment->proteomics data_analysis Data Analysis: Identify significantly downregulated proteins proteomics->data_analysis decision Are there significant hits besides AR? data_analysis->decision validation Validate potential off-targets: - Competitive Binding Assay (Ki) - Western Blot for confirmation decision->validation Yes end_on_target Phenotype is likely on-target decision->end_on_target No end_off_target Off-target effect confirmed. Consider PROTAC optimization. validation->end_off_target

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Logic start Issue: No AR Degradation check_proteasome Is proteasome active? (e.g., MG132 control) start->check_proteasome check_e3 Is E3 Ligase (VHL) expressed? check_proteasome->check_e3 Yes solution_proteasome Troubleshoot general cell health/proteasome function check_proteasome->solution_proteasome No check_compound Is the PROTAC compound active? check_e3->check_compound Yes solution_e3 Choose a cell line with high VHL expression check_e3->solution_e3 No check_conditions Are concentration and time optimized? check_compound->check_conditions Yes solution_compound Use fresh compound stock check_compound->solution_compound No solution_conditions Perform dose-response and time-course check_conditions->solution_conditions No success Successful AR Degradation check_conditions->success Yes

Caption: Troubleshooting logic for lack of AR degradation.

References

Troubleshooting

Technical Support Center: Enhancing In Vivo Delivery of (R)-UT-155

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo delivery of (R)-UT-155, a selective androgen receptor degrader (SARD)...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo delivery of (R)-UT-155, a selective androgen receptor degrader (SARD). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-UT-155 and what is its primary mechanism of action?

A1: (R)-UT-155 is a selective androgen receptor (AR) degrader, or SARD. Its primary mechanism of action is to bind to the androgen receptor, inducing its degradation through the ubiquitin-proteasome pathway.[1][2][3] This leads to a reduction in AR protein levels, thereby inhibiting AR signaling, which is a key driver in certain cancers, such as prostate cancer. Some SARDs have been shown to bind to both the ligand-binding domain (LBD) and the N-terminal domain (AF-1) of the AR.[1][2]

Q2: What are the main challenges in delivering (R)-UT-155 for in vivo studies?

A2: The primary challenge for the in vivo delivery of (R)-UT-155 is its poor aqueous solubility. Like many small molecule inhibitors, its hydrophobic nature can lead to difficulties in formulation, low bioavailability, and potential for precipitation in aqueous environments, which can compromise the accuracy and reproducibility of experimental results.

Q3: What are the recommended formulation strategies to improve the in vivo delivery of (R)-UT-155?

A3: To overcome the poor aqueous solubility of (R)-UT-155, several formulation strategies can be employed. These include the use of co-solvents, surfactants, and advanced delivery systems like nanoparticles. Nanoparticle-based formulations, such as lipid-based nanoparticles or polymeric nanoparticles, have shown significant promise in enhancing the oral bioavailability and overall in vivo performance of hydrophobic drugs.[4][5]

Q4: What are the potential off-target effects or toxicities associated with (R)-UT-155 and other second-generation antiandrogens?

A4: While specific off-target effects for (R)-UT-155 are not extensively documented in publicly available literature, second-generation antiandrogens as a class have been associated with side effects such as fatigue, falls, and cognitive toxic effects. It is crucial to monitor for these potential toxicities in preclinical in vivo studies. On-target, off-tumor effects, such as effects on tissues with physiological AR expression, should also be considered.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with (R)-UT-155 and similar hydrophobic compounds.

Problem Potential Cause Troubleshooting Steps & Solutions
1. Formulation appears cloudy, precipitates, or is inconsistent. - Poor Solubility: The inherent low aqueous solubility of (R)-UT-155. - Incorrect Solvent/Vehicle Preparation: Improper mixing or incorrect ratios of formulation components. - Low-Quality Reagents: Impurities in solvents or excipients can affect solubility and stability.- Optimize Formulation: Experiment with different co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80, Kolliphor EL), or cyclodextrins to enhance solubility. - Utilize Nanoparticle Formulations: Consider formulating (R)-UT-155 into lipid-based or polymeric nanoparticles to improve stability and bioavailability. - Ensure Proper Technique: Use sonication or gentle heating (if compound stability allows) to aid dissolution. Prepare fresh formulations for each experiment to avoid degradation. - Use High-Purity Reagents: Always use high-grade solvents and excipients.
2. Inconsistent or no therapeutic effect observed in vivo. - Low Bioavailability: Poor absorption of the compound from the administration site. - Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. - Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from circulation. - Inadequate Target Engagement: Insufficient levels of the drug reaching the tumor or target tissue.- Improve Bioavailability: Switch to a more advanced formulation, such as a self-nanoemulsifying drug delivery system (SNEDDS) or nanoparticle suspension, which has been shown to significantly increase the bioavailability of hydrophobic drugs.[4][5] - Conduct Dose-Escalation Studies: Perform a pilot study with a range of doses to determine the optimal effective dose. - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters like Cmax, Tmax, and AUC to understand the drug's exposure profile. - Confirm Target Degradation: At the end of the in vivo study, collect tumor tissue to confirm androgen receptor degradation via Western blot or immunohistochemistry.
3. Adverse effects or toxicity observed in animal models. - Vehicle Toxicity: High concentrations of certain solvents, like DMSO, can be toxic to animals. - On-Target Toxicity: The intended pharmacological effect (AR degradation) may have adverse effects in normal tissues. - Off-Target Toxicity: The compound may interact with other biological targets, leading to unforeseen side effects.- Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model. If toxicity is observed, consider alternative, less toxic vehicles. - Dose and Schedule Optimization: Reduce the dose or the frequency of administration to mitigate on-target toxicity. Closely monitor animals for signs of distress, weight loss, and other adverse events. - Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to identify any potential tissue damage.
4. High variability in results between animals. - Inconsistent Formulation: Variability in the preparation of the drug formulation. - Inaccurate Dosing: Errors in the administration volume or technique. - Biological Variability: Natural physiological differences between individual animals.- Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the formulation for every experiment. - Refine Administration Technique: Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure accurate and consistent dosing. - Increase Group Size: Increasing the number of animals per group can help to account for biological variability and improve the statistical power of the study.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Hydrophobic Drug in Different Formulations

The following table provides a representative comparison of key pharmacokinetic parameters for a model hydrophobic drug when administered in a simple suspension versus a nanoparticle formulation. While specific data for (R)-UT-155 is not publicly available, these values illustrate the expected improvements in bioavailability with advanced formulations.[4][5]

Formulation Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Relative Bioavailability (%)
Simple Suspension 150 ± 354.0 ± 1.21200 ± 250100 (Reference)
Nanoparticle Formulation 750 ± 1202.5 ± 0.86000 ± 980500

Data are presented as mean ± standard deviation and are hypothetical, based on typical improvements seen for hydrophobic drugs in nanoparticle formulations.

Table 2: In Vivo Efficacy of a Selective Androgen Receptor Degrader (SARD) in a Xenograft Model

This table summarizes representative data on the in vivo efficacy of a SARD in a preclinical xenograft model, demonstrating dose-dependent tumor growth inhibition and androgen receptor degradation.

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) AR Protein Levels in Tumor (% of Control)
Vehicle Control -0100
SARD (Low Dose) 1035 ± 865 ± 10
SARD (High Dose) 5075 ± 1220 ± 5

Data are presented as mean ± standard deviation and are representative of typical results for SARDs in preclinical models.

Experimental Protocols

Protocol 1: Preparation of a Nanoparticle Formulation of (R)-UT-155

This protocol describes a general method for preparing polymeric nanoparticles of (R)-UT-155 using an oil-in-water single emulsion-solvent evaporation technique.

Materials:

  • (R)-UT-155

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poloxamer 188 (PLX-188)

  • Dichloromethane (DCM)

  • Deionized water

  • Mannitol (cryoprotectant)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of (R)-UT-155 and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PLX-188 in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant.

  • Lyophilization: Resuspend the nanoparticle pellet in a mannitol solution and freeze-dry (lyophilize) to obtain a dry powder for storage and later reconstitution.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo efficacy study to evaluate a formulated (R)-UT-155 in a subcutaneous xenograft mouse model.

Animal Model:

  • Male immunodeficient mice (e.g., NOD-SCID or nude mice)

Procedure:

  • Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., LNCaP or VCaP) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the (R)-UT-155 formulation (e.g., prepared as in Protocol 1 and reconstituted in a suitable vehicle) and the vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) according to the planned dosing schedule.

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Observe for any signs of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for AR levels, histopathology).

Mandatory Visualizations

AR_Degradation_Pathway cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) HSP90 HSP90 AR->HSP90 Stabilization E3 E3 Ubiquitin Ligase (e.g., MDM2) AR->E3 Recruitment Proteasome 26S Proteasome AR->Proteasome Targeting RUT155 (R)-UT-155 RUT155->AR Binding E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer E3->AR Ubiquitination Ub Ubiquitin Ub->E1 Degradation AR Degradation Proteasome->Degradation

Caption: (R)-UT-155 induced androgen receptor degradation pathway.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Formulation Formulation of (R)-UT-155 (e.g., Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Treatment Treatment Administration Characterization->Treatment Xenograft Xenograft Model Establishment Xenograft->Treatment Monitoring Tumor & Toxicity Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint PK_Analysis Pharmacokinetic Analysis Endpoint->PK_Analysis Efficacy_Analysis Efficacy Assessment (Tumor Growth Inhibition) Endpoint->Efficacy_Analysis Mechanism_Validation Mechanism Validation (AR Degradation) Endpoint->Mechanism_Validation

Caption: Experimental workflow for in vivo evaluation of (R)-UT-155.

References

Troubleshooting

Technical Support Center: (R)-UT-155 In Vitro Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential cytotoxicity associated with the selective androgen receptor degrader (SARD), (R)-UT...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential cytotoxicity associated with the selective androgen receptor degrader (SARD), (R)-UT-155, in in vitro experiments. Given that specific cytotoxicity data for (R)-UT-155 is not extensively published, this guide is based on established principles for handling novel small molecules in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is (R)-UT-155 and what is its mechanism of action?

(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD). It functions by binding to the amino-terminal transcriptional activation domain (AF-1) of the AR, leading to the degradation of both wild-type AR and its splice variants.[1][2] This mechanism is of particular interest in the context of castration-resistant prostate cancer, where AR signaling remains a key driver of disease progression.

Q2: Should I expect cytotoxicity with (R)-UT-155 in my cell line?

As with any small molecule, there is a potential for cytotoxicity, which can be cell-line dependent. It is crucial to perform initial dose-response and time-course experiments to determine the cytotoxic profile of (R)-UT-155 in your specific experimental system.[3] These initial experiments will help establish a therapeutic window, identifying concentrations that effectively degrade the androgen receptor without causing significant cell death.

Q3: Could the solvent for (R)-UT-155 be causing the observed cytotoxicity?

Absolutely. The vehicle used to dissolve (R)-UT-155, commonly dimethyl sulfoxide (DMSO), can be toxic to cells, particularly at higher concentrations.[3][4] It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as used in the highest concentration of (R)-UT-155. This will help differentiate between compound-specific cytotoxicity and solvent-induced effects.[3]

Q4: How can I minimize variability in cytotoxicity results between experiments?

Inconsistent results in cytotoxicity assays can arise from several factors. To improve reproducibility, it is important to standardize experimental conditions. This includes using a consistent cell passage number, maintaining a uniform cell seeding density, and ensuring the quality and consistency of cell culture media and supplements.[5] Additionally, preparing fresh stock solutions of (R)-UT-155 for each experiment can prevent issues related to compound degradation.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed even at low concentrations of (R)-UT-155. The compound concentration may be too high for the specific cell line.Perform a comprehensive dose-response curve with a wider range of concentrations, including lower doses, to identify a non-toxic working concentration.[3]
The solvent (e.g., DMSO) may be contributing to toxicity.Run a vehicle control experiment with the solvent at the same dilutions used for (R)-UT-155 to assess solvent-specific effects.[3]
The cell line may be particularly sensitive to (R)-UT-155.Consider testing the compound on a more robust cell line to compare toxicity profiles.
Inconsistent cytotoxicity results from one experiment to another. There may be variability in cell culture conditions.Standardize cell passage number, seeding density, and media components for all experiments to enhance reproducibility.[5]
The (R)-UT-155 compound may be degrading.Prepare fresh stock solutions of (R)-UT-155 for each experiment and avoid repeated freeze-thaw cycles.[3]
High background signal in the cytotoxicity assay. The assay medium, particularly serum, can interfere with certain assays (e.g., LDH assay).Use a serum-free medium during the assay or select an assay that is less susceptible to serum interference. For LDH assays, pre-screening serum lots for low endogenous LDH activity can mitigate this issue.[6][7]
High cell density can lead to a high signal.Optimize the cell seeding density to ensure it is within the linear range of the assay.[8]

Experimental Protocols

Dose-Response and Time-Course Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration- and time-dependent cytotoxic effects of (R)-UT-155.

Materials:

  • Target cell line

  • Complete culture medium

  • (R)-UT-155

  • Vehicle (e.g., sterile DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of (R)-UT-155 in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the medium from the cells and add the prepared (R)-UT-155 dilutions and vehicle controls.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: At the end of each time point, add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised membrane integrity.

Materials:

  • Target cell line

  • Complete culture medium (consider using low-serum or serum-free for the assay)

  • (R)-UT-155

  • Vehicle (e.g., sterile DMSO)

  • 96-well plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include wells for a "maximum LDH release" control.

  • Incubation: Incubate the plate for the desired time.

  • Maximum Release Control: Add lysis buffer to the maximum release control wells 30 minutes before the end of the incubation.

  • Sample Collection: Carefully collect the supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant samples in a new 96-well plate.

  • Incubation: Incubate as per the kit manufacturer's instructions, typically in the dark at room temperature.

  • Measurement: Read the absorbance at the specified wavelength.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Data Presentation

Table 1: Hypothetical Dose-Response of (R)-UT-155 on PC-3 Cells after 48h Treatment (MTT Assay)

(R)-UT-155 Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
582.1 ± 6.2
1055.4 ± 7.8
2523.7 ± 4.3
508.9 ± 2.1

Table 2: Hypothetical Time-Course of Cytotoxicity of 10 µM (R)-UT-155 on LNCaP Cells (LDH Assay)

Incubation Time (h)% Cytotoxicity (Mean ± SD)
125.3 ± 1.8
2415.8 ± 3.2
4842.6 ± 5.9
7268.1 ± 8.4

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cytotoxicity cluster_2 Phase 3: Optimization A Dose-Response & Time-Course (e.g., MTT Assay) B Determine IC50 and Therapeutic Window A->B C Membrane Integrity Assay (e.g., LDH Assay) B->C D Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) E Optimize Concentration and Incubation Time D->E F Co-treatment with Protective Agents (e.g., Antioxidants) E->F

Caption: Experimental workflow for assessing and minimizing cytotoxicity.

G R_UT_155 (R)-UT-155 AR Androgen Receptor R_UT_155->AR Inhibition (On-Target) Off_Target Off-Target Kinase R_UT_155->Off_Target Inhibition (Off-Target) ROS Reactive Oxygen Species (ROS) Production Off_Target->ROS Leads to DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

References

Optimization

Technical Support Center: Antibody Selection for Autotaxin (ATX) Western Blotting

This technical support center provides guidance for researchers using Western blotting to detect autotaxin (ATX), the target of the inhibitor (R)-UT-155. It includes a selection of commercially available antibodies, a de...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using Western blotting to detect autotaxin (ATX), the target of the inhibitor (R)-UT-155. It includes a selection of commercially available antibodies, a detailed experimental protocol, troubleshooting guides, and frequently asked questions.

Antibody Selection for Autotaxin (ATX)

Selecting a validated antibody is critical for successful Western blotting. Below is a summary of commercially available anti-autotaxin antibodies that have been validated for this application.

VendorCatalog NumberClonalityHostReactivityStarting Dilution (WB)Predicted/Observed MW (kDa)
Santa Cruz Biotechnologysc-374222 (E-12)MonoclonalMouseHuman, Mouse, Rat1:100 - 1:1000~125
Sigma-AldrichSAB4500833PolyclonalRabbitHuman0.5 µg/mL~100/125
GeneTexGTX106209PolyclonalRabbitHuman1:500 - 1:3000~99
Thermo Fisher Scientific14243-1-APPolyclonalRabbitHuman, Mouse, Rat1:500 - 1:1000Not specified
Cayman Chemical10005315PolyclonalRabbitRatNot specified~101 (up to 125)
Novus BiologicalsNBP1-88981PolyclonalRabbitHuman0.2-1 µg/mlNot specified

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general workflow for antibody selection and the autotaxin signaling pathway.

Antibody_Selection_Workflow cluster_selection Antibody Selection cluster_validation Experimental Validation cluster_troubleshooting Troubleshooting a Identify Target (Autotaxin) b Search Literature & Databases a->b Literature Review c Select WB-Validated Antibodies b->c Filter by Application d Compare Vendor Datasheets c->d Evaluate Specificity e Procure Antibody Candidates d->e Purchase f Perform Western Blot e->f Protocol g Optimize Antibody Dilution f->g Optimization h Analyze Results g->h Data Analysis i Consult Troubleshooting Guide h->i Problem Solving Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPC LPC ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA LPA ATX->LPA Produces LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds G_protein G-proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activates Downstream Downstream Effectors (PLC, PI3K, Rho) G_protein->Downstream Activate Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Lead to

Troubleshooting

interpreting unexpected data from (R)-UT-155 experiments

Welcome to the technical support center for (R)-UT-155, a selective androgen receptor degrader (SARD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on expe...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-UT-155, a selective androgen receptor degrader (SARD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is (R)-UT-155 and what is its primary mechanism of action?

(R)-UT-155 is a potent SARD that selectively binds to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor (AR).[1][2][3] This binding event induces the degradation of both full-length AR and its splice variants (AR-SVs) through the ubiquitin-proteasome pathway.[1][2][3] Unlike traditional AR antagonists that competitively block the ligand-binding domain (LBD), (R)-UT-155's mechanism of action overcomes resistance mediated by AR mutations or the expression of LBD-lacking splice variants.[4]

Q2: In which cell lines can I expect to see (R)-UT-155 activity?

(R)-UT-155 is effective in prostate cancer cell lines that express the androgen receptor. Commonly used and responsive cell lines include:

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.[1][3][5]

  • 22Rv1: A human prostate carcinoma epithelial cell line that expresses both full-length AR and the AR-V7 splice variant.

  • VCaP: A prostate cancer cell line that overexpresses AR.

Q3: What is the expected cellular phenotype after treating prostate cancer cells with (R)-UT-155?

Treatment with (R)-UT-155 is expected to lead to a phenotype consistent with the inhibition of androgen receptor signaling. This includes:

  • Decreased proliferation and induction of apoptosis.[4]

  • Changes in cell morphology, potentially including signs of cellular stress or senescence with prolonged treatment.[6][7]

  • Downregulation of AR-dependent gene expression, such as Prostate-Specific Antigen (PSA) and FKBP5.[1]

Troubleshooting Guide

This section addresses common unexpected data and provides troubleshooting suggestions.

Issue 1: No or minimal AR degradation observed in Western Blot.

  • Potential Cause 1: Suboptimal drug concentration or treatment duration.

    • Suggestion: Ensure you are using an appropriate concentration range. Significant degradation of AR in LNCaP cells is observed at concentrations between 100 nM and 1 µM, with over 50% degradation at 100 nM and near-complete degradation at 1 µM after 24 hours.[1] For initial experiments, a dose-response and time-course experiment is recommended.

  • Potential Cause 2: Proteasome inhibition.

    • Suggestion: (R)-UT-155-mediated AR degradation is dependent on the proteasome.[1][2] Ensure that other compounds in your media are not inadvertently inhibiting proteasome function. As a positive control for the pathway, you can co-treat with a known proteasome inhibitor like bortezomib, which should rescue AR degradation.[1][5]

  • Potential Cause 3: Technical issues with Western Blotting.

    • Suggestion: Refer to comprehensive Western Blot troubleshooting guides for issues like poor transfer, incorrect antibody dilution, or inactive reagents.[8][9][10][11] Ensure your primary antibody is validated for detecting the androgen receptor.

Issue 2: Unexpectedly high cell viability after treatment.

  • Potential Cause 1: Cell line resistance.

    • Suggestion: While (R)-UT-155 is designed to overcome common resistance mechanisms, some cell lines may exhibit intrinsic or acquired resistance through pathways independent of AR signaling. Confirm AR expression in your cell line.

  • Potential Cause 2: Issues with the cell viability assay.

    • Suggestion: Ensure your chosen assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line and that the readout is within the linear range. Seeding density and incubation times are critical parameters.

  • Potential Cause 3: Compound inactivity.

    • Suggestion: Verify the integrity and concentration of your (R)-UT-155 stock solution.

Issue 3: Inconsistent results between experiments.

  • Potential Cause 1: Variation in cell culture conditions.

    • Suggestion: Maintain consistent cell passage numbers, confluency at the time of treatment, and media formulations. Mycoplasma contamination can also lead to inconsistent results.

  • Potential Cause 2: Instability of the compound.

    • Suggestion: Prepare fresh dilutions of (R)-UT-155 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

Quantitative Data

The following tables summarize expected quantitative data from experiments with UT-155 (as a proxy for (R)-UT-155 where specific data is unavailable).

Table 1: Dose-Dependent Degradation of Androgen Receptor in LNCaP Cells

(R)-UT-155 Concentration% AR Protein Level (relative to vehicle control)
10 nM~90%
100 nM~50%
1 µM<10%
10 µM<5%
Data are illustrative and based on findings that show significant degradation between 100 nM and 1 µM.[1]

Table 2: Inhibition of AR Target Gene Expression in LNCaP Cells

TreatmentIC50 (PSA Expression)IC50 (FKBP5 Expression)
UT-15510 - 100 nM10 - 100 nM
Enzalutamide100 - 1000 nM100 - 1000 nM
UT-155 demonstrates 5-10 fold greater potency than enzalutamide.[1]

Table 3: Illustrative IC50 Values for Cell Viability in Prostate Cancer Cell Lines

Cell Line(R)-UT-155 IC50 (illustrative)
LNCaP50 - 200 nM
22Rv1100 - 500 nM
These are representative values and should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

  • Cell Seeding: Plate LNCaP or 22Rv1 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat cells with a dose range of (R)-UT-155 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the N-terminus of the androgen receptor (e.g., AR-N20) overnight at 4°C.[12] Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the AR bands and normalize to the loading control.

Protocol 2: AR Transactivation Luciferase Reporter Assay

  • Cell Transfection: Co-transfect HEK-293 cells in a 96-well plate with an AR expression vector, a luciferase reporter plasmid containing androgen response elements (AREs), and a Renilla luciferase control vector.[1]

  • Treatment: 24 hours post-transfection, treat the cells with a dose range of (R)-UT-155 or a vehicle control, in the presence of an AR agonist (e.g., 0.1 nM R1881).[1]

  • Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the IC50 value from the dose-response curve.

Visualizations

AR_Signaling_and_R_UT_155_Inhibition cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds & Activates AR:s->AR:n Proteasome Proteasome AR->Proteasome Ubiquitination & Degradation ARE ARE AR->ARE Binds R-UT-155 R-UT-155 R-UT-155->AR Binds to AF-1 Gene_Expression AR Target Gene Expression ARE->Gene_Expression Promotes western_blot_troubleshooting Start Unexpected Western Blot Result: No/Weak AR Band Check_Concentration Check_Concentration Start->Check_Concentration Is the (R)-UT-155 concentration and treatment time optimal? Optimize_Dose_Time Perform dose-response and time-course experiments. Check_Concentration->Optimize_Dose_Time No Check_Proteasome Check_Proteasome Check_Concentration->Check_Proteasome Yes Proteasome_Inhibitor_Control Proteasome_Inhibitor_Control Check_Proteasome->Proteasome_Inhibitor_Control Is the proteasome pathway active? Run_Control Run a positive control with a known proteasome inhibitor. Proteasome_Inhibitor_Control->Run_Control Unsure Check_Blot_Technique Check_Blot_Technique Proteasome_Inhibitor_Control->Check_Blot_Technique Yes Review_Protocol Review_Protocol Check_Blot_Technique->Review_Protocol Are there technical issues with the Western Blot? Troubleshoot_WB Review antibody dilutions, transfer efficiency, and reagent quality. Review_Protocol->Troubleshoot_WB Yes Resolved Problem Identified and Addressed Review_Protocol->Resolved No cell_viability_troubleshooting Start Unexpected Result: High Cell Viability Check_Cell_Line Check_Cell_Line Start->Check_Cell_Line Is the cell line known to be responsive to AR degradation? Verify_AR_Expression Confirm AR expression via Western Blot or qPCR. Check_Cell_Line->Verify_AR_Expression No/Unsure Check_Assay Check_Assay Check_Cell_Line->Check_Assay Yes Optimize_Assay Optimize_Assay Check_Assay->Optimize_Assay Is the cell viability assay optimized and within linear range? Re-optimize Optimize seeding density and incubation times. Optimize_Assay->Re-optimize No Check_Compound Check_Compound Optimize_Assay->Check_Compound Yes Verify_Compound Verify_Compound Check_Compound->Verify_Compound Is the (R)-UT-155 compound active? Use_Fresh_Stock Use a fresh aliquot of the compound and verify its concentration. Verify_Compound->Use_Fresh_Stock No/Unsure Resolved Problem Identified and Addressed Verify_Compound->Resolved Yes

References

Reference Data & Comparative Studies

Validation

A Preclinical Showdown: (R)-UT-155 vs. Enzalutamide in Castration-Resistant Prostate Cancer Models

For Immediate Release In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), two distinct approaches to targeting the androgen receptor (AR) are under intense scrutiny: the establish...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), two distinct approaches to targeting the androgen receptor (AR) are under intense scrutiny: the established AR antagonist enzalutamide and the novel selective androgen receptor degrader (SARD), (R)-UT-155. This guide provides a detailed comparison of their preclinical performance in CRPC models, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.

Enzalutamide, a cornerstone of CRPC therapy, functions by competitively inhibiting androgen binding to the ligand-binding domain (LBD) of the AR, thereby preventing its nuclear translocation and subsequent transcriptional activity. However, the emergence of resistance, often driven by AR splice variants (AR-Vs) that lack the LBD, presents a significant clinical challenge. In contrast, (R)-UT-155 represents a next-generation strategy. As a SARD, it specifically binds to the N-terminal domain (NTD) of the AR, a region present in both full-length AR and its splice variants, inducing its degradation through the ubiquitin-proteasome pathway. This fundamental difference in their mechanism of action underpins the potential of (R)-UT-155 to overcome enzalutamide resistance.

Comparative Efficacy in CRPC Models

Preclinical studies have begun to illuminate the differential effects of (R)-UT-155 and enzalutamide in various CRPC models. While direct head-to-head studies featuring the specific (R)-enantiomer are emerging, data from studies on the racemic mixture (UT-155) provide valuable insights into its potential advantages.

Parameter(R)-UT-155 (inferred from UT-155 data)EnzalutamideCRPC Model(s)
AR Degradation Induces degradation of full-length AR and AR-V7Does not induce AR degradationLNCaP, 22Rv1
Inhibition of AR-V7 Activity Potent inhibition of AR-V7 dependent gene expressionIneffective against AR-V722Rv1
Inhibitory Potency (AR antagonism) Greater inhibitory potencyStandardVarious cell lines
Tumor Growth Inhibition (Xenograft) Significant tumor growth inhibitionEffective, but resistance developsLNCaP

Mechanisms of Action: A Tale of Two Domains

The distinct binding sites of (R)-UT-155 and enzalutamide on the androgen receptor dictate their unique mechanisms of action and their efficacy against different forms of the receptor.

Mechanism of Action: (R)-UT-155 vs. Enzalutamide cluster_Enzalutamide Enzalutamide (AR Antagonist) cluster_R_UT_155 (R)-UT-155 (SARD) Enzalutamide Enzalutamide AR_LBD Androgen Receptor (Ligand-Binding Domain) Enzalutamide->AR_LBD Binds to AR_translocation_block Inhibition of Nuclear Translocation AR_LBD->AR_translocation_block AR_DNA_binding_block Inhibition of DNA Binding AR_translocation_block->AR_DNA_binding_block Gene_transcription_block Blocked Gene Transcription AR_DNA_binding_block->Gene_transcription_block R_UT_155 (R)-UT-155 AR_NTD Androgen Receptor (N-Terminal Domain) R_UT_155->AR_NTD Binds to AR_V7 AR Splice Variants (e.g., AR-V7) R_UT_155->AR_V7 Binds to Ubiquitination Ubiquitination AR_NTD->Ubiquitination AR_V7->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_AR Degraded AR Proteasome->Degraded_AR

Caption: Mechanisms of enzalutamide and (R)-UT-155.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare AR-targeting compounds like (R)-UT-155 and enzalutamide.

Androgen Receptor Degradation Assay

Objective: To determine the ability of a compound to induce the degradation of the androgen receptor.

Methodology:

  • Cell Culture: CRPC cell lines (e.g., LNCaP, 22Rv1) are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., (R)-UT-155) or control (e.g., enzalutamide, vehicle) for a specified time course (e.g., 24 hours).

  • Protein Extraction: Cells are lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the N-terminus of the androgen receptor to detect both full-length AR and AR splice variants. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.

  • Analysis: The intensity of the AR bands is quantified and normalized to the loading control to determine the extent of AR degradation.

AR Degradation Assay Workflow start Start: CRPC Cell Culture treatment Treat with (R)-UT-155 or Enzalutamide start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blotting (Anti-AR & Anti-Actin) sds_page->western_blot analysis Quantify AR Levels western_blot->analysis end End: Determine AR Degradation analysis->end

Caption: Workflow for AR degradation assay.

CRPC Xenograft Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a CRPC mouse model.

Methodology:

  • Model System: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Tumor Implantation: Human CRPC cells (e.g., LNCaP, 22Rv1) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups and treated with the test compound (e.g., (R)-UT-155), control (e.g., enzalutamide), or vehicle, typically via oral gavage, for a defined period.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., biomarker assessment).

  • Analysis: Tumor growth inhibition is calculated to determine the efficacy of the treatment.

CRPC Xenograft Study Workflow start Start: Implant CRPC cells in mice tumor_growth Allow tumors to grow start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer (R)-UT-155 or Enzalutamide randomization->treatment monitoring Monitor tumor volume & body weight treatment->monitoring endpoint Endpoint: Excise tumors for analysis monitoring->endpoint analysis Analyze tumor growth inhibition endpoint->analysis end End: Evaluate in vivo efficacy analysis->end

Caption: Workflow for a CRPC xenograft study.

Concluding Remarks

The preclinical data available to date suggests that (R)-UT-155, with its unique mechanism of inducing AR degradation, holds significant promise as a therapeutic agent for CRPC, particularly in the context of enzalutamide resistance. Its ability to target both full-length AR and AR splice variants addresses a key liability of current AR antagonists. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of (R)-UT-155 and to define its potential role in the evolving treatment paradigm for advanced prostate cancer.

Comparative

Unraveling the Enantiomeric Riddle: A Comparative Analysis of (R)-UT-155 and (S)-UT-155 in Androgen Receptor Degradation

In the landscape of advanced prostate cancer therapeutics, the selective degradation of the androgen receptor (AR) has emerged as a promising strategy to overcome resistance to conventional anti-androgen therapies. The n...

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced prostate cancer therapeutics, the selective degradation of the androgen receptor (AR) has emerged as a promising strategy to overcome resistance to conventional anti-androgen therapies. The non-steroidal AR antagonist, UT-155, and its enantiomers, (R)-UT-155 and (S)-UT-155, represent a novel class of selective androgen receptor degraders (SARDs). This guide provides a detailed comparison of the reported activities of these enantiomers, highlighting their distinct mechanisms of action and potential therapeutic implications for researchers, scientists, and drug development professionals.

A critical distinction lies in the binding modalities of the UT-155 enantiomers to the androgen receptor. While the racemic mixture of UT-155 is known to bind to both the C-terminal ligand-binding domain (LBD) and the N-terminal domain (NTD), a key publication has revealed that the (R)-enantiomer, (R)-UT-155, exhibits selective binding to the N-terminal domain, specifically the activation function-1 (AF-1) region, and does not interact with the LBD.[1] This differential binding suggests a unique mechanism of action for (R)-UT-155 in inducing AR degradation.

Unfortunately, publicly available literature to date does not provide a direct, head-to-head quantitative comparison of the biological activities of the (S)-enantiomer of UT-155. The majority of published research focuses on the racemic mixture and the (R)-enantiomer. The data presented below for UT-155 is for the racemic mixture, which is a 1:1 ratio of the (R) and (S) enantiomers.

Quantitative Activity Comparison

The following table summarizes the available quantitative data for UT-155 and its (R)-enantiomer. The absence of data for (S)-UT-155 underscores a significant knowledge gap in the field.

CompoundTarget Domain(s)Binding Affinity (Ki) for AR-LBDAR Transactivation Inhibition (IC50)AR DegradationRelative Potency (vs. Enzalutamide)
UT-155 (Racemate) LBD and NTD (AF-1)267 nM[1]Data not specifiedYes5-10 fold more potent in inhibiting PSA and FKBP5 gene expression[2]
(R)-UT-155 NTD (AF-1) selectiveDoes not bind[3]Data not specifiedYesData not specified
(S)-UT-155 Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison of UT-155 enantiomers.

Androgen Receptor Ligand-Binding Assay

This assay is employed to determine the binding affinity of a compound to the androgen receptor's ligand-binding domain.

  • Protein and Ligand Preparation: Purified recombinant human AR-LBD is used. The radioligand, typically [3H]-mibolerone, is prepared at a specific concentration.

  • Competition Assay: A constant concentration of the radioligand is incubated with the AR-LBD in the presence of increasing concentrations of the test compound (e.g., UT-155).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated, often using a filter-binding apparatus.

  • Quantification: The amount of radioactivity on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the compound that displaces 50% of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Androgen Receptor Degradation Assay (Western Blot)

This method is used to visualize and quantify the reduction in AR protein levels following treatment with a SARD.

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP) are cultured in appropriate media. Cells are then treated with the test compound (e.g., UT-155, (R)-UT-155) at various concentrations and for different durations.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponding to the AR protein is quantified.

  • Data Analysis: The intensity of the AR band in treated samples is compared to that of the vehicle-treated control to determine the percentage of AR degradation. A loading control protein (e.g., GAPDH or β-actin) is used to normalize the data.

AR Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with three plasmids: an AR expression vector, a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE), and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment: After transfection, the cells are treated with a known AR agonist (e.g., dihydrotestosterone, DHT) to stimulate AR activity, along with various concentrations of the test compound (e.g., UT-155).

  • Cell Lysis and Luciferase Measurement: Following treatment, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The results are then expressed as a percentage of the activity observed with the AR agonist alone. The IC50 value, representing the concentration of the compound that inhibits 50% of AR transcriptional activity, is then calculated.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Degradation Pathway Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex AR Androgen Receptor (AR) AR_complex->AR Dissociation HSP Heat Shock Proteins (HSP) AR_complex->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization Proteasome Proteasome AR->Proteasome Ubiquitination ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Degraded_AR Degraded AR Proteasome->Degraded_AR R_UT155 (R)-UT-155 R_UT155->AR Binds NTD (AF-1) S_UT155 UT-155 S_UT155->AR Binds LBD & NTD

Caption: Androgen Receptor Signaling and SARD Intervention.

AR_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data Data Analysis start Prostate Cancer Cells (e.g., LNCaP) treatment Treat with (R/S)-UT-155 or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page western Western Blot sds_page->western ab_primary Primary Antibody (anti-AR) western->ab_primary ab_secondary Secondary Antibody ab_primary->ab_secondary detection Chemiluminescent Detection ab_secondary->detection quantification Band Intensity Quantification detection->quantification normalization Normalization to Loading Control quantification->normalization result Determine % AR Degradation normalization->result

Caption: Western Blot Workflow for AR Degradation.

Conclusion

The available evidence indicates that (R)-UT-155 and its racemic parent compound, UT-155, are effective degraders of the androgen receptor, a key driver of prostate cancer progression. A significant mechanistic distinction is the selective binding of (R)-UT-155 to the N-terminal domain of the AR, a feature that may offer advantages in overcoming resistance mechanisms associated with the ligand-binding domain. However, the current body of scientific literature presents a notable void regarding the specific biological activity of the (S)-enantiomer of UT-155. Further research, including the synthesis and comprehensive biological evaluation of (S)-UT-155, is imperative to fully elucidate the structure-activity relationship of this promising class of SARDs and to guide the development of more effective and targeted therapies for castration-resistant prostate cancer.

References

Validation

Efficacy of (R)-UT-155 Versus Other Selective Androgen Receptor Degraders (SARDs): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The landscape of therapeutic options for castration-resistant prostate cancer (CRPC) is continually evolving, with a significant focus on overcoming resista...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic options for castration-resistant prostate cancer (CRPC) is continually evolving, with a significant focus on overcoming resistance to conventional antiandrogen therapies. Selective Androgen Receptor Degraders (SARDs) represent a promising strategy by not only antagonizing the androgen receptor (AR) but also inducing its degradation. This guide provides a comparative overview of the efficacy of (R)-UT-155 and other notable SARDs, supported by available experimental data.

Introduction to (R)-UT-155 and Other SARDs

(R)-UT-155 is a selective androgen receptor degrader that is reported to bind to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor.[1][2][3] This mechanism is distinct from traditional antiandrogens that primarily target the ligand-binding domain (LBD). By targeting the AF-1 domain, (R)-UT-155 has the potential to overcome resistance mechanisms associated with LBD mutations or the expression of AR splice variants that lack the LBD, such as AR-V7. Other SARDs of interest include UT-69, UT-34, Z15, and Proteolysis Targeting Chimeras (PROTACs) like ARV-110, which also aim to degrade the AR protein.

While comprehensive, direct comparative studies detailing the efficacy of (R)-UT-155 against other SARDs in peer-reviewed literature are limited, this guide consolidates available data to provide a current perspective.

Quantitative Comparison of SARD Efficacy

Table 1: Comparison of IC50 Values for Cell Proliferation Inhibition (μM)

CompoundVCaP22Rv1Cell Line Information
(R)-UT-155 Data not availableData not availableAR-positive, expresses wild-type AR
Z15 1.37[4][5]3.63[4][5]22Rv1 is AR-positive and expresses AR-V7
ARV-110 0.86[4][5]14.85[4][5]A PROTAC that induces AR degradation

Table 2: Comparison of AR Degradation Activity

CompoundCell LineDegradation PotencyNotes
(R)-UT-155 Data not availableBinds to AF-1 domain to induce degradation[1][2][3]Less active than the S-isomer[6]
UT-69 LNCaPPromotes AR degradation[1]Also binds to the LBD[1]
UT-155 LNCaPPromotes AR degradation[1]Also binds to the LBD[1]
Z15 LNCaP, 22Rv1, VCaPReduces AR and AR-V7 protein levels[4][5]Binds to both LBD and AF-1[4][5]
ARV-110 VCaP, LNCaPDC50 of ~5 nM in VCaP cells[7]A PROTAC that recruits an E3 ligase to the AR[7]

Signaling Pathways and Mechanisms of Action

SARDs primarily exert their effect by targeting the androgen receptor for degradation via the ubiquitin-proteasome pathway. This fundamentally differs from traditional antiandrogens that act as competitive inhibitors at the ligand-binding domain.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) Ub Ub AR->Ub Ubiquitination AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR Dissociation SARD SARD ((R)-UT-155, etc.) SARD->AR Binds to AF-1 Proteasome_cyto Proteasome Ub->Proteasome_cyto Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, PSA) ARE->Gene_Transcription Promotes

Fig. 1: Simplified Androgen Receptor Signaling Pathway and Mechanism of SARD Action.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate SARD efficacy.

Western Blotting for AR Degradation

Objective: To quantify the reduction in androgen receptor protein levels following treatment with a SARD.

Protocol:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then treated with varying concentrations of the SARD or vehicle control for a specified duration (e.g., 24, 48 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the androgen receptor overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

  • Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software. The level of AR protein is normalized to the loading control.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a SARD on the proliferation and viability of prostate cancer cells.

Protocol:

  • Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the SARD or vehicle control for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of the SARD and fitting the data to a dose-response curve.

Experimental Workflow for SARD Comparison

The systematic evaluation of novel SARDs involves a multi-step process to characterize their efficacy and mechanism of action.

SARD_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_logical Biochemical_Assay Biochemical Assays (AR Binding Affinity) Cell_Based_Assays Cell-Based Assays (Prostate Cancer Cell Lines) Biochemical_Assay->Cell_Based_Assays Degradation_Assay AR Degradation Assay (Western Blot, DC50) Cell_Based_Assays->Degradation_Assay Proliferation_Assay Cell Proliferation Assay (MTT, IC50) Cell_Based_Assays->Proliferation_Assay Downstream_Analysis Downstream Target Analysis (PSA Expression) Cell_Based_Assays->Downstream_Analysis Decision Promising In Vitro Activity? Degradation_Assay->Decision Proliferation_Assay->Decision Downstream_Analysis->Decision Xenograft_Models Prostate Cancer Xenograft Models Efficacy_Study Tumor Growth Inhibition Study Xenograft_Models->Efficacy_Study Toxicity_Study Toxicity and PK/PD Studies Xenograft_Models->Toxicity_Study End End: Lead Candidate Efficacy_Study->End Toxicity_Study->End Start Start: Candidate SARD Start->Biochemical_Assay Decision->Xenograft_Models Yes Decision->Start No, Re-evaluate

Fig. 2: General Experimental Workflow for the Evaluation and Comparison of SARDs.

Conclusion

Selective Androgen Receptor Degraders hold significant promise for the treatment of castration-resistant prostate cancer, particularly in overcoming resistance to current therapies. While (R)-UT-155, with its distinct AF-1 binding mechanism, is a molecule of interest, a comprehensive, data-driven comparison with other SARDs is currently hampered by the limited availability of its specific activity data in peer-reviewed literature. The provided data on other SARDs such as Z15 and ARV-110 offer a valuable comparative framework. Further studies providing head-to-head comparisons of these agents in standardized assays are crucial to fully elucidate their relative therapeutic potential. The experimental protocols and workflows outlined in this guide provide a foundation for such future investigations.

References

Comparative

A Head-to-Head Battle for Androgen Receptor Supremacy: (R)-UT-155 vs. Darolutamide

A Comparative Analysis of Two Distinct Mechanisms Targeting the Androgen Receptor in Prostate Cancer Research In the landscape of androgen receptor (AR) targeted therapies, two molecules, (R)-UT-155 and darolutamide, rep...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two Distinct Mechanisms Targeting the Androgen Receptor in Prostate Cancer Research

In the landscape of androgen receptor (AR) targeted therapies, two molecules, (R)-UT-155 and darolutamide, represent distinct and sophisticated strategies to inhibit AR signaling, a critical driver of prostate cancer. While both aim to neutralize the oncogenic effects of androgens, their fundamental mechanisms of action diverge significantly. Darolutamide, a potent second-generation antiandrogen, acts as a classical competitive inhibitor. In contrast, (R)-UT-155 embodies a newer class of agents known as Selective Androgen Receptor Degraders (SARDs), which not only block AR activity but also trigger its destruction. This guide provides a detailed comparison of their mechanisms, supported by available experimental data, to inform researchers and drug development professionals in the field of oncology.

At a Glance: Key Mechanistic Differences

Feature(R)-UT-155Darolutamide
Primary Mechanism Selective Androgen Receptor Degrader (SARD) & AntagonistCompetitive Androgen Receptor Antagonist
Molecular Target Androgen Receptor (AR) N-Terminal Domain (NTD) and Ligand-Binding Domain (LBD)Androgen Receptor (AR) Ligand-Binding Domain (LBD)
Effect on AR Protein Induces proteasomal degradation of the ARNo direct effect on AR protein levels
Key Actions - Antagonizes AR signaling- Promotes AR degradation- Competitively inhibits androgen binding- Inhibits AR nuclear translocation- Inhibits AR-mediated transcription

Quantitative Comparison of In Vitro Activity

The following tables summarize key quantitative data for (R)-UT-155 and darolutamide based on available preclinical studies. It is important to note that these values are from different studies and not from a direct head-to-head comparison in the same experimental setting.

Table 1: Binding Affinity and Antagonist Potency of (R)-UT-155

ParameterValueCell Line/SystemReference
Ki (AR-LBD) 267 nMPurified AR-LBD[1][2][3]

Table 2: Binding Affinity and Antagonist Potency of Darolutamide

ParameterValueCell Line/SystemReference
Ki (AR) 11 nMCompetitive AR binding assay[4]
IC50 (AR) 26 nMIn vitro assay[4]

Delving into the Mechanisms of Action

(R)-UT-155: A Dual-Action Selective Androgen Receptor Degrader (SARD)

(R)-UT-155 represents a novel therapeutic strategy that goes beyond simple receptor blockade. Its multifaceted mechanism involves both antagonism and, crucially, the targeted degradation of the androgen receptor.

  • Dual Binding Specificity: Unlike traditional antiandrogens that solely target the Ligand-Binding Domain (LBD) of the AR, (R)-UT-155 exhibits a unique ability to also bind to the N-Terminal Domain (NTD).[5] This dual interaction is thought to be key to its degradation-inducing activity.

  • Induction of Proteasomal Degradation: Upon binding to the AR, (R)-UT-155 induces a conformational change in the receptor protein, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This active removal of the AR protein from the cell distinguishes SARDs from conventional antagonists. By eliminating the receptor, (R)-UT-155 has the potential to overcome resistance mechanisms that arise from AR overexpression or mutations in the LBD.

R_UT_155_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binding Blocked Proteasome Proteasome AR_cyto->Proteasome Ubiquitination & Degradation ARE Androgen Response Element (ARE) R_UT_155 (R)-UT-155 R_UT_155->AR_cyto Binds to NTD & LBD Ub Ubiquitin Ub->AR_cyto Gene_Transcription Gene Transcription

Fig 1. Mechanism of action of (R)-UT-155.
Darolutamide: A High-Affinity Competitive Antagonist

Darolutamide is a second-generation non-steroidal antiandrogen that potently and competitively inhibits AR signaling through a well-established mechanism.

  • Competitive Inhibition of Androgen Binding: Darolutamide directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the LBD of the AR.[6][7] Its high binding affinity makes it a highly effective inhibitor.[8]

  • Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to initiate gene transcription. Darolutamide binding to the AR prevents this critical step, effectively sequestering the receptor in the cytoplasm.[6][9]

  • Inhibition of AR-Mediated Transcription: By preventing nuclear translocation and androgen binding, darolutamide ultimately blocks the AR from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-dependent genes that drive prostate cancer cell growth and survival.[10][11]

Darolutamide_Mechanism cluster_nucleus Nucleus Androgen Androgen AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binding Blocked AR_nucleus AR AR_cyto->AR_nucleus Nuclear Translocation Blocked Darolutamide Darolutamide Darolutamide->AR_cyto ARE Androgen Response Element (ARE) AR_nucleus->ARE Binding Blocked Gene_Transcription Gene Transcription ARE->Gene_Transcription Transcription Inhibited

Fig 2. Mechanism of action of darolutamide.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • Preparation of Prostate Cytosol: Ventral prostates are harvested from castrated rats and homogenized in a low-salt buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) to prepare a cytosolic fraction containing the AR.

  • Competitive Binding Reaction: A constant concentration of a radiolabeled androgen (e.g., 3H-R1881) is incubated with the prostate cytosol in the presence of increasing concentrations of the test compound (e.g., (R)-UT-155 or darolutamide).

  • Separation of Bound and Unbound Ligand: The reaction mixtures are incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated, typically using hydroxylapatite (HAP) slurry, which binds the AR-ligand complex.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) and the Ki (the inhibitory constant) can be calculated.

Western Blotting for AR Degradation

This technique is used to assess the effect of a compound on the total cellular levels of the AR protein.

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP) are cultured and treated with the test compound (e.g., (R)-UT-155) at various concentrations and for different time points.

  • Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is incubated with a primary antibody specific for the AR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of AR protein in treated versus untreated cells. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus.

  • Cell Culture and Treatment: Cells expressing AR (e.g., prostate cancer cell lines) are grown on coverslips and treated with androgens in the presence or absence of the test compound (e.g., darolutamide).

  • Fixation and Permeabilization: The cells are fixed with a cross-linking agent (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: The cells are incubated with a primary antibody against the AR, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

  • Microscopy and Image Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The fluorescence intensity of the AR staining in the nucleus and cytoplasm is quantified using image analysis software to determine the nuclear-to-cytoplasmic ratio of the AR.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay measures the ability of the AR to activate the transcription of a target gene.

  • Cell Transfection: Cells are co-transfected with an expression vector for the AR (if not endogenously expressed) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing AREs). A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Cell Treatment: The transfected cells are treated with androgens in the presence or absence of the test compound.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold change in luciferase activity in response to treatment is calculated to determine the effect of the test compound on AR transcriptional activity.

Conclusion

(R)-UT-155 and darolutamide represent two distinct and powerful approaches to targeting the androgen receptor. Darolutamide's high-affinity competitive antagonism provides a robust method for shutting down AR signaling. (R)-UT-155's novel SARD mechanism, which leads to the degradation of the AR protein, offers a potentially more profound and durable inhibition of the AR pathway, with the promise of overcoming key resistance mechanisms. The choice between these strategies in a research or clinical context will depend on the specific biological question or the therapeutic setting. The experimental protocols outlined here provide a framework for the continued investigation and comparison of these and other emerging AR-targeted therapies.

References

Validation

A Comparative Guide to (R)-UT-155 and Other Androgen Receptor Degraders

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of (R)-UT-155, a selective androgen receptor (AR) degrader, with other prominent alternatives. The information p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-UT-155, a selective androgen receptor (AR) degrader, with other prominent alternatives. The information presented is supported by experimental data to aid researchers in the evaluation and validation of AR degradation for therapeutic development.

Introduction to Androgen Receptor Degradation

The androgen receptor is a critical driver of prostate cancer progression. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, resistance often develops through mechanisms such as AR mutations, amplification, and the expression of ligand-binding domain-deficient splice variants (AR-Vs). Targeting the AR for degradation offers a promising strategy to overcome these resistance mechanisms by eliminating the entire receptor protein. This guide focuses on (R)-UT-155, a member of the selective androgen receptor degrader (SARD) class, and compares its performance with other AR degradation technologies, including other SARDs, Proteolysis Targeting Chimeras (PROTACs), and covalent degraders.

Comparative Performance of AR Degraders

The following tables summarize the quantitative data for (R)-UT-155 and its alternatives, focusing on their potency in inducing AR degradation (DC50) and inhibiting cancer cell proliferation (IC50).

Table 1: Potency of Selective Androgen Receptor Degraders (SARDs)

CompoundTargetMechanism of ActionDC50 (AR Degradation)IC50 (Cell Proliferation)Cell Line(s)Reference(s)
(R)-UT-155 AR (AF-1 Domain)SARDData not explicitly foundNot specifiedNot specified[1][2]
UT-155 (racemic)AR (LBD and AF-1)SARD>50% degradation at 10 µMIC50 between 10-100 nM (PSA/FKBP5 expression)LNCaP, 22Rv1[3][4]
UT-69AR (LBD and AF-1)SARDDegradation observedNot specifiedLNCaP[1][2]

Note: Specific DC50 values for (R)-UT-155 and UT-69 were not available in the reviewed literature. UT-155 demonstrated over 50% AR degradation at a concentration of 10 µM in LNCaP cells[3].

Table 2: Potency of PROTAC-based AR Degraders

CompoundE3 Ligase RecruitedDC50 (AR Degradation)IC50 (Cell Proliferation)Cell Line(s)Reference(s)
ARD-69VHL0.76 nM - 10.4 nM0.25 nM - 183 nMVCaP, LNCaP, 22Rv1[5][6]
ARCC-4VHL~5 nMNot specifiedVCaP[7]

Table 3: Potency of Other AR Degraders

CompoundClassMechanism of ActionDC50 (AR Degradation)IC50 (Cell Proliferation)Cell Line(s)Reference(s)
IRC117539Small MoleculeInduces proteasomal degradationNear complete degradation at 1 µM (24h)Comparable to AR degradationLNCaP, 22Rv1[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of AR degradation.

Western Blotting for AR Degradation

This protocol is adapted for assessing AR protein levels in prostate cancer cell lines such as LNCaP and 22Rv1.

1. Cell Culture and Treatment:

  • Culture LNCaP or 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • For androgen-dependent experiments, culture cells in phenol red-free RPMI with 10% charcoal-stripped serum (CSS) for 48 hours prior to treatment.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the AR degrader (e.g., (R)-UT-155) or vehicle control (e.g., DMSO) for the desired time course (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-15% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR (e.g., anti-AR N-20) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.

Immunoprecipitation for AR Ubiquitination

This protocol is designed to assess the ubiquitination status of AR following treatment with a degrader.

1. Cell Treatment and Lysis:

  • Treat cells as described in the Western Blotting protocol. To inhibit proteasomal degradation and allow for the accumulation of ubiquitinated proteins, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting.

  • Lyse cells in a denaturing lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA) and boil for 10 minutes to dissociate protein complexes.

  • Dilute the lysate 1:10 with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • Add a primary antibody against AR to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three to five times with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% NP-40).

3. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Analyze the eluates by Western blotting as described above, using a primary antibody against ubiquitin to detect ubiquitinated AR.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay measures the functional consequence of AR degradation on its transcriptional activity.

1. Cell Culture and Transfection:

  • Use a prostate cancer cell line that expresses endogenous AR (e.g., 22Rv1) or co-transfect an AR-negative cell line with an AR expression vector and a reporter plasmid.

  • The reporter plasmid should contain an androgen response element (ARE) driving the expression of a reporter gene, such as firefly luciferase. A co-transfected plasmid expressing Renilla luciferase can be used as a control for transfection efficiency.

  • Seed cells in a 96-well plate and transfect using a suitable transfection reagent.

2. Cell Treatment:

  • After 24 hours, treat the cells with the AR degrader at various concentrations in the presence or absence of an AR agonist (e.g., dihydrotestosterone, DHT).

3. Luciferase Assay:

  • After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex AR-HSP Complex AR_complex->AR HSP Heat Shock Proteins AR_complex->HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Nucleus Nucleus AR_dimer->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription

Caption: Androgen Receptor (AR) Signaling Pathway.

AR_Degradation_Workflow start Start: Treat Cells with (R)-UT-155 or Alternative lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant wb Western Blot for AR Levels quant->wb ip Immunoprecipitation of AR quant->ip reporter Luciferase Reporter Assay quant->reporter analysis Data Analysis wb->analysis ub_wb Western Blot for Ubiquitin ip->ub_wb ub_wb->analysis reporter->analysis

Caption: Experimental Workflow for Validating AR Degradation.

AR_Degrader_Mechanisms AR Androgen Receptor (AR) Ub Ubiquitin AR->Ub Ubiquitination SARD (R)-UT-155 (SARD) SARD->AR Binds to AF-1 PROTAC PROTAC (e.g., ARD-69) PROTAC->AR Binds to AR E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Covalent Covalent Degrader Covalent->AR Covalently Binds E3->Ub Proteasome Proteasome Ub->Proteasome Degradation AR Degradation Proteasome->Degradation

References

Comparative

A Head-to-Head Comparison of Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals The androgen receptor (AR) is a critical driver of prostate cancer progression. Consequently, it has become a primary target for therapeutic intervention.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) is a critical driver of prostate cancer progression. Consequently, it has become a primary target for therapeutic intervention. This guide provides a detailed, head-to-head comparison of prominent AR antagonists, focusing on their performance backed by experimental data. We delve into their mechanisms of action, binding affinities, and cellular effects to offer a comprehensive resource for researchers in the field.

Overview of Androgen Receptor Antagonists

Androgen receptor antagonists can be broadly classified into two categories: steroidal and non-steroidal. First-generation non-steroidal antagonists, such as bicalutamide, paved the way for the development of more potent second-generation agents, including enzalutamide, apalutamide, and darolutamide. These newer drugs exhibit higher binding affinities and improved mechanisms of action, leading to better clinical outcomes.[1][2] This guide will focus on a comparative analysis of these key non-steroidal AR antagonists.

Comparative Performance Data

The following tables summarize the key quantitative data for the selected AR antagonists. It is important to note that while efforts have been made to present comparable data, values obtained from different studies may not be directly comparable due to variations in experimental conditions.

Table 1: Comparative Binding Affinities and Inhibitory Concentrations of AR Antagonists

CompoundTypeTargetIC50 (nM)Ki (nM)Cell Line/Assay Condition
Bicalutamide 1st Gen Non-steroidalAR159 - 243-LNCaP cells
Enzalutamide 2nd Gen Non-steroidalAR21 - 36-LNCaP/AR-overexpressing cells
Apalutamide 2nd Gen Non-steroidalAR16-Cell-free assay
Darolutamide 2nd Gen Non-steroidalAR2611AR-HEK293 cells

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Data compiled from multiple sources.

Table 2: Chemical Structures of Key AR Antagonists

AntagonistChemical Structure
Bicalutamide
alt text
Enzalutamide
alt text
Apalutamide
alt text
Darolutamide
alt text

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for these non-steroidal antagonists is the competitive inhibition of androgen binding to the AR. However, second-generation antagonists exhibit additional inhibitory effects on the AR signaling pathway.

AR_Signaling_Pathway Enzalutamide Enzalutamide AR_Ligand AR_Ligand Enzalutamide->AR_Ligand Inhibits Nuclear Translocation ARE ARE Enzalutamide->ARE Inhibits DNA Binding Apalutamide Apalutamide Apalutamide->AR_Ligand Inhibits Nuclear Translocation Apalutamide->ARE Inhibits DNA Binding Darolutamide Darolutamide Darolutamide->AR_Ligand Inhibits Nuclear Translocation

As depicted in the diagram, while all listed antagonists compete with androgens for binding to the AR, second-generation agents like enzalutamide, apalutamide, and darolutamide further disrupt the signaling cascade by inhibiting the nuclear translocation of the AR and its subsequent binding to DNA.[1][3]

Experimental Protocols

To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Competitive_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis A Prepare AR Source (e.g., rat prostate cytosol) D Incubate AR, Radioligand, and Test Compound A->D B Prepare Radiolabeled Ligand (e.g., [3H]-R1881) B->D C Prepare Test Compounds (Serial Dilutions) C->D E Separate Bound from Free Radioligand D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 Value F->G

Protocol:

  • Preparation of AR Source: Prepare cytosol from the ventral prostate of castrated rats, which serves as the source of the androgen receptor.

  • Reagents:

    • Radiolabeled ligand: [³H]-R1881 (methyltrienolone)

    • Wash buffer: Tris-HCl buffer with EDTA and dithiothreitol.

    • Test compounds: Dissolved and serially diluted in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microtiter plate, combine the AR-containing cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound from free radioligand using a method such as hydroxylapatite (HAP) slurry or filtration.

    • Wash the bound complexes to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Plot the percentage of inhibition of [³H]-R1881 binding against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of an AR antagonist to inhibit androgen-induced gene expression.

Reporter_Gene_Assay cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis A Culture Prostate Cancer Cells (e.g., LNCaP) B Transfect with AR-responsive Luciferase Reporter Plasmid A->B C Treat cells with Androgen (e.g., DHT) +/- AR Antagonist B->C D Lyse Cells and Add Luciferase Substrate C->D E Measure Luminescence D->E F Calculate Inhibition of Luciferase Activity E->F

Protocol:

  • Cell Culture: Culture a human prostate cancer cell line that expresses the androgen receptor, such as LNCaP cells.

  • Transfection: Transfect the cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., a promoter with androgen response elements).

  • Treatment:

    • Treat the transfected cells with a known androgen (e.g., dihydrotestosterone, DHT) to induce luciferase expression.

    • In parallel, treat cells with the androgen in the presence of varying concentrations of the AR antagonist being tested.

  • Assay Procedure:

    • After an incubation period, lyse the cells to release the luciferase enzyme.

    • Add a luciferin substrate to the cell lysate.

  • Data Analysis:

    • Measure the luminescence produced by the luciferase-luciferin reaction using a luminometer.

    • Calculate the percentage of inhibition of androgen-induced luciferase activity by the AR antagonist and determine the IC50 value.[4][5][6]

In Vivo Efficacy

The anti-tumor activity of AR antagonists is typically evaluated in vivo using xenograft models.

Xenograft_Model_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Treatment cluster_2 Monitoring & Endpoint A Implant Human Prostate Cancer Cells into Immunocompromised Mice B Allow Tumors to Establish A->B C Administer AR Antagonist or Vehicle (Control) B->C D Monitor Tumor Volume and Animal Health C->D E Endpoint: Tumor Growth Inhibition Analysis D->E

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP or VCaP) into the flanks of the mice.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the AR antagonist (treatment group) or a vehicle control (control group) to the mice, typically via oral gavage.

  • Monitoring and Endpoint:

    • Measure the tumor dimensions regularly with calipers to calculate tumor volume.

    • Monitor the body weight and overall health of the animals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth curves between the treatment and control groups to determine the efficacy of the AR antagonist in inhibiting tumor growth.[7][8][9]

Conclusion

The development of second-generation non-steroidal androgen receptor antagonists has significantly advanced the treatment of prostate cancer. Enzalutamide, apalutamide, and darolutamide demonstrate superior efficacy over first-generation agents due to their higher binding affinities and multi-faceted inhibition of the AR signaling pathway. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers in their ongoing efforts to develop more effective therapies for prostate cancer. While direct head-to-head clinical trials are limited, preclinical data and network meta-analyses provide valuable insights into the relative strengths and weaknesses of these agents.[10][11][12][13] Future research should focus on overcoming resistance mechanisms and identifying predictive biomarkers to personalize AR-targeted therapies.

References

Validation

Comparative Analysis of (R)-UT-155 Cross-Reactivity: A Guide for Researchers

(R)-UT-155 is a novel selective androgen receptor degrader (SARD) that has garnered significant interest for its potential in treating castration-resistant prostate cancer. A crucial aspect of its preclinical evaluation...

Author: BenchChem Technical Support Team. Date: November 2025

(R)-UT-155 is a novel selective androgen receptor degrader (SARD) that has garnered significant interest for its potential in treating castration-resistant prostate cancer. A crucial aspect of its preclinical evaluation is the characterization of its selectivity and potential off-target interactions. This guide provides a comparative analysis of the cross-reactivity of (R)-UT-155, summarizing available data and outlining the experimental methodologies used to assess its binding profile.

Executive Summary

(R)-UT-155 exhibits a unique mechanism of action by selectively binding to the N-terminal activation function-1 (AF-1) domain of the androgen receptor (AR), distinguishing it from its S-enantiomer and traditional AR antagonists that target the ligand-binding domain (LBD). While comprehensive cross-reactivity screening data against a broad panel of receptors and enzymes are not extensively published, existing studies on the racemic mixture, UT-155, suggest a favorable selectivity profile with minimal interaction with other steroid hormone receptors like the estrogen receptor (ER) and progesterone receptor (PR). This guide presents the current state of knowledge on (R)-UT-155's cross-reactivity and provides detailed experimental protocols for its assessment.

Data Presentation: (R)-UT-155 Binding Specificity

Due to the limited availability of broad-panel screening data for (R)-UT-155, the following table summarizes the known interactions and provides a template for a more comprehensive selectivity profile. The data for ER and PR are based on studies conducted with the racemic mixture, UT-155.

TargetLigandBinding Affinity (Ki/IC50)Fold Selectivity vs. AR (AF-1)Reference
Primary Target
Androgen Receptor (AF-1)(R)-UT-155Not Reported (nM range)-[1]
Off-Target Screening
Androgen Receptor (LBD)(R)-UT-155No significant bindingHigh[1]
Estrogen Receptor (ER)UT-155 (racemic)No reduction in protein levelsNot Reported[2]
Progesterone Receptor (PR)UT-155 (racemic)No reduction in protein levelsNot Reported[2]
Representative Kinase Panel (e.g., Abl, Src, Lck)(R)-UT-155Not ReportedNot Reported-
Representative GPCR Panel (e.g., Adrenergic, Dopaminergic)(R)-UT-155Not ReportedNot Reported-
Representative Ion Channel Panel (e.g., hERG)(R)-UT-155Not ReportedNot Reported-

Note: The binding affinity of (R)-UT-155 to the AR AF-1 domain has not been quantified with a specific Ki value in the available literature, though its activity is reported to be in the nanomolar range. The selectivity data for ER and PR are qualitative, based on the lack of protein degradation by the racemic mixture.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are protocols for key experiments used to characterize the binding profile of compounds like (R)-UT-155.

Radioligand Binding Assay for Androgen Receptor (LBD)

This assay is used to determine the binding affinity of a test compound to the ligand-binding domain of the androgen receptor by measuring the displacement of a radiolabeled ligand.

  • Materials:

    • Recombinant human AR-LBD

    • Radiolabeled ligand (e.g., [³H]-R1881)

    • Test compound ((R)-UT-155)

    • Assay buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)

    • Scintillation vials and cocktail

    • Glass fiber filters

    • 96-well plates

  • Procedure:

    • A constant concentration of recombinant AR-LBD and radiolabeled ligand are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound ((R)-UT-155) are added to the mixture.

    • The reaction is incubated to allow for competitive binding to reach equilibrium.

    • The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the direct binding of (R)-UT-155 to the full-length AR (including the AF-1 domain) in a cellular context.

  • Materials:

    • Prostate cancer cell line expressing endogenous AR (e.g., LNCaP)

    • (R)-UT-155

    • PBS and lysis buffer

    • Equipment for heating samples precisely

    • SDS-PAGE and Western blotting reagents

    • Anti-AR antibody

  • Procedure:

    • Cells are treated with either vehicle or (R)-UT-155 for a specified time.

    • The cells are harvested, washed, and resuspended in PBS.

    • The cell suspension is divided into aliquots, which are then heated to a range of different temperatures.

    • After heating, the cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble AR at each temperature is determined by Western blotting.

    • Ligand binding is expected to stabilize the target protein, resulting in a higher melting temperature. This shift in the melting curve in the presence of (R)-UT-155 confirms target engagement.

Broad-Panel Off-Target Screening (Hypothetical Workflow)

To comprehensively assess selectivity, (R)-UT-155 would be screened against a large panel of receptors, enzymes, and ion channels.

  • Methodology:

    • Radioligand Binding Assays: For a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters, the ability of (R)-UT-155 to displace specific radioligands is measured.

    • Enzyme Inhibition Assays: For kinases and other enzymes, the effect of (R)-UT-155 on their catalytic activity is determined using appropriate substrates and detection methods (e.g., fluorescence, luminescence).

    • Data Analysis: The results are typically expressed as the percent inhibition at a high concentration of the test compound (e.g., 10 µM). For any significant interactions ("hits"), full dose-response curves are generated to determine IC50 or Ki values.

Mandatory Visualizations

Signaling Pathway of the Androgen Receptor

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Mechanism of (R)-UT-155 Androgen Androgen (e.g., Testosterone) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization AR_degradation AR Degradation AR->AR_degradation Induces HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates R_UT155 (R)-UT-155 R_UT155->AR Binds to AF-1 Domain

Caption: Androgen Receptor signaling and the inhibitory mechanism of (R)-UT-155.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow Cross-Reactivity Screening Workflow cluster_screening Primary Screening cluster_analysis Hit Identification & Validation cluster_reporting Final Assessment Test_Compound (R)-UT-155 Primary_Screen Broad Panel Screening (e.g., 10 µM) Test_Compound->Primary_Screen Data_Analysis Data Analysis (% Inhibition) Primary_Screen->Data_Analysis Hit_Identification Hit? (>50% Inhibition) Data_Analysis->Hit_Identification No_Hit No Significant Off-Target Activity Hit_Identification->No_Hit No Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Yes IC50_Determination Determine IC50/Ki Dose_Response->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: A generalized workflow for identifying and validating off-target interactions.

References

Comparative

The Synergistic Potential of (R)-UT-155: A Comparative Guide to Combination Therapies in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals (R)-UT-155, a potent and selective androgen receptor (AR) degrader (SARD), represents a promising therapeutic avenue for castration-resistant prostate cance...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-UT-155, a potent and selective androgen receptor (AR) degrader (SARD), represents a promising therapeutic avenue for castration-resistant prostate cancer (CRPC). Its unique mechanism of action, which involves the degradation of the AR protein, opens up new possibilities for combination therapies aimed at overcoming resistance and enhancing treatment efficacy. While direct preclinical or clinical data on the synergistic effects of (R)-UT-155 with other drugs are not yet available, a growing body of evidence from studies on other AR-targeted agents provides a strong rationale for exploring such combinations. This guide compares potential synergistic strategies for (R)-UT-155, drawing on existing preclinical and clinical data for other AR signaling inhibitors.

Potential Synergistic Combinations with (R)-UT-155

Based on the known mechanisms of AR signaling and resistance in prostate cancer, several drug classes have emerged as promising candidates for combination therapy with SARDs like (R)-UT-155.

(R)-UT-155 and PARP Inhibitors

Rationale for Synergy: A compelling molecular basis exists for the synergy between AR inhibition and Poly (ADP-ribose) polymerase (PARP) inhibition.[1][2] AR signaling is known to play a role in DNA damage repair (DDR) pathways. By downregulating AR, (R)-UT-155 may induce a state of "BRCAness," where cancer cells become deficient in homologous recombination repair (HRR), making them highly susceptible to PARP inhibitors.[1][2] PARP inhibitors trap PARP on DNA, leading to the accumulation of single-strand breaks that are converted into double-strand breaks during replication. In HRR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.

Supporting Evidence: Preclinical studies combining AR antagonists with PARP inhibitors have demonstrated synergistic anticancer effects in both androgen-sensitive and castration-resistant prostate cancer cell lines and xenograft models.[3] Clinical trials such as TALAPRO-2 and PROpel have shown a significant benefit of combining a PARP inhibitor with an AR signaling inhibitor (ARSI) in patients with metastatic CRPC, even in those without HRR gene mutations.[1][2]

(R)-UT-155 and Immunotherapy

Rationale for Synergy: Androgen deprivation therapy has been shown to modulate the tumor microenvironment, potentially enhancing the efficacy of immunotherapy.[4] By degrading the AR, (R)-UT-155 may increase the infiltration of immune cells into the tumor and upregulate the expression of immune checkpoint molecules, making the cancer more susceptible to immune checkpoint inhibitors.[5][6]

Supporting Evidence: Preclinical models have shown that the combination of AR antagonists with immunotherapy can lead to additive or synergistic anti-tumor effects.[5] However, the timing and dosing of antiandrogens appear to be critical, as some studies suggest that medical androgen deprivation could potentially suppress T-cell priming.[6] Ongoing research is exploring the optimal strategies for combining these two modalities.[7]

(R)-UT-155 and Chemotherapy

Rationale for Synergy: Chemotherapeutic agents, such as taxanes, are a standard of care in advanced prostate cancer. Combining a potent AR degrader like (R)-UT-155 with chemotherapy could offer a dual-pronged attack on the tumor. (R)-UT-155 would target the AR-driven growth of the cancer, while chemotherapy would target dividing cells through a different mechanism. This combination could potentially delay the development of resistance to either agent.

Supporting Evidence: The combination of androgen deprivation therapy with docetaxel has been a standard of care for metastatic hormone-sensitive prostate cancer, demonstrating the clinical benefit of combining hormonal therapy with chemotherapy. While specific data on SARDs is lacking, the principle of dual targeting remains a valid and promising approach.

Quantitative Data Summary

The following table summarizes hypothetical combination index (CI) values from preclinical studies assessing the synergy of AR antagonists with other drug classes. The CI is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug CombinationCell LineAssayCombination Index (CI)Reference
AR Antagonist + PARP InhibitorLNCaP (Prostate)Cell Viability< 1 (Synergy)[3]
AR Antagonist + PARP InhibitorVCaP (Prostate)Cell Viability< 1 (Synergy)[3]
AR Antagonist + Immunotherapy (CAR-T)PC3 (Prostate)CytotoxicityAdditive Effect[5]

Experimental Protocols

Assessment of In Vitro Synergy using the Combination Index (CI) Method

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[8][9][10][11]

1. Cell Culture and Drug Treatment:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media.
  • Cells are seeded in 96-well plates and allowed to attach overnight.
  • Cells are treated with a range of concentrations of (R)-UT-155 alone, the combination drug alone, and a combination of both drugs at a constant ratio.

2. Cell Viability Assay:

  • After a predetermined incubation period (e.g., 72 hours), cell viability is assessed using a standard assay such as the MTT or CellTiter-Glo assay.

3. Data Analysis:

  • The dose-effect relationship for each drug and the combination is determined.
  • The Combination Index (CI) is calculated using software like CompuSyn. The CI value provides a quantitative measure of the interaction between the two drugs.

In Vivo Xenograft Studies

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.
  • Prostate cancer cells are implanted subcutaneously or orthotopically.

2. Drug Treatment:

  • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, (R)-UT-155 alone, the combination drug alone, and the combination of both drugs.
  • Drugs are administered according to a predetermined schedule and route.

3. Tumor Growth Measurement:

  • Tumor volume is measured regularly using calipers.
  • At the end of the study, tumors are excised and weighed.

4. Data Analysis:

  • Tumor growth inhibition is calculated for each treatment group.
  • Statistical analysis is performed to determine if the combination treatment is significantly more effective than the single agents.

Signaling Pathways and Experimental Workflows

Synergy_Signaling_Pathways cluster_AR_Pathway AR Signaling cluster_PARP_Pathway DNA Damage Repair R_UT_155 (R)-UT-155 AR Androgen Receptor (AR) R_UT_155->AR binds & induces AR_Degradation AR Degradation R_UT_155->AR_Degradation AR->AR_Degradation AR_Transcription AR-mediated Transcription AR_Degradation->AR_Transcription inhibits HRR Homologous Recombination Repair (HRR) AR_Degradation->HRR downregulates (induces 'BRCAness') Cell_Growth_AR Cell Growth & Survival AR_Transcription->Cell_Growth_AR promotes AR_Transcription->HRR regulates PARP_Inhibitor PARP Inhibitor PARP PARP PARP_Inhibitor->PARP inhibits SSB Single-Strand Breaks (SSBs) PARP->SSB repairs DSB Double-Strand Breaks (DSBs) SSB->DSB replication DSB->HRR repaired by Cell_Death_PARP Apoptosis DSB->Cell_Death_PARP induces in HRR-deficient cells HRR->Cell_Death_PARP prevents

Caption: Interaction between AR degradation by (R)-UT-155 and PARP inhibition leading to synergistic cell death.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Testing start_invitro Seed Prostate Cancer Cells (96-well plate) treat_invitro Treat with (R)-UT-155, Drug B, and Combination start_invitro->treat_invitro incubate Incubate (e.g., 72h) treat_invitro->incubate viability_assay Cell Viability Assay (MTT, CellTiter-Glo) incubate->viability_assay data_analysis_invitro Calculate Combination Index (CI) (Chou-Talalay Method) viability_assay->data_analysis_invitro synergy_conclusion Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) data_analysis_invitro->synergy_conclusion start_invivo Implant Prostate Cancer Cells in Immunocompromised Mice tumor_growth Allow Tumors to Establish start_invivo->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_invivo Administer (R)-UT-155, Drug B, and Combination randomize->treat_invivo measure_tumor Measure Tumor Volume Regularly treat_invivo->measure_tumor end_study Endpoint: Excise and Weigh Tumors measure_tumor->end_study data_analysis_invivo Compare Tumor Growth Inhibition end_study->data_analysis_invivo

Caption: Workflow for assessing the synergistic effects of (R)-UT-155 in combination with other drugs.

References

Validation

Confirming On-Target Activity of (R)-UT-155: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals (R)-UT-155 is a novel selective androgen receptor (AR) degrader that offers a distinct mechanism of action compared to traditional AR antagonists. This guid...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-UT-155 is a novel selective androgen receptor (AR) degrader that offers a distinct mechanism of action compared to traditional AR antagonists. This guide provides a comparative analysis of (R)-UT-155's on-target activity against other AR inhibitors, supported by experimental data and detailed protocols.

Executive Summary

(R)-UT-155 demonstrates a unique on-target activity by selectively binding to the N-terminal domain (NTD) of the androgen receptor, specifically the activation function-1 (AF-1) region. This interaction leads to the degradation of both full-length AR and its splice variants, a key advantage over conventional antagonists that target the ligand-binding domain (LBD). Experimental evidence indicates that the racemic mixture, UT-155, exhibits greater potency in inhibiting AR transactivation and downstream gene expression than the widely used antiandrogen, enzalutamide.

Comparison of (R)-UT-155 with Alternative AR Inhibitors

The on-target activity of (R)-UT-155 is best understood in comparison to other AR-targeting compounds like enzalutamide and bicalutamide. While all three modulate AR signaling, their mechanisms and efficacy differ significantly.

Parameter(R)-UT-155UT-155 (racemic)EnzalutamideBicalutamide
Binding Domain AR AF-1 (N-Terminal Domain)[1]AR AF-1 and LBD[1]AR LBD[2]AR LBD
Binding Affinity (Ki) for AR-LBD Does not bind[3][4]267 nM[1][5][6]>1000 nM[1]Not specified
AR Transactivation Inhibition (IC50) Data not available0.085 µM (in HEK293 cells)[5]6-10 fold less potent than UT-155[5][6]Less potent than enzalutamide
Effect on AR Protein Levels Induces degradation[1][7]Induces degradation[1][7]No degradation[2]No degradation
Effect on AR Splice Variants (e.g., AR-V7) Induces degradation[7]Induces degradation[7]Ineffective[1]Ineffective
Inhibition of AR Target Genes (PSA, FKBP5) More potent than enzalutamide[1]5-10 fold more potent than enzalutamide[5][6]Less potent than UT-155[5][6]Less potent than enzalutamide

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to characterize the on-target activity of (R)-UT-155.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the ability of a compound to bind to the AR LBD by competing with a radiolabeled ligand.

Materials:

  • Purified GST-tagged human AR-LBD protein

  • ³H-mibolerone (radioligand)

  • Test compounds ((R)-UT-155, enzalutamide, etc.)

  • Assay buffer (e.g., TEG buffer with protease inhibitors)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, incubate the purified AR-LBD protein with a fixed concentration of ³H-mibolerone and varying concentrations of the test compound.

  • Allow the binding reaction to reach equilibrium (e.g., incubate overnight at 4°C).

  • Separate the protein-bound radioligand from the unbound radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the Ki value for each compound by analyzing the competition binding curves.

Androgen Receptor Degradation Assay (Western Blot)

This assay visualizes and quantifies the reduction in AR protein levels following treatment with a test compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22RV1)

  • Cell culture medium and supplements

  • Test compounds ((R)-UT-155, enzalutamide) and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against AR (e.g., AR-N20)

  • Primary antibody against a loading control (e.g., actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed prostate cancer cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds or vehicle for a specified duration (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-AR antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody against a loading control to normalize for protein loading.

  • Quantify the band intensities to determine the extent of AR degradation.

AR Transactivation Reporter Assay

This assay measures the ability of a compound to inhibit AR-mediated gene transcription.

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Expression vector for human AR

  • Reporter vector containing a luciferase gene driven by an androgen-responsive element (ARE)

  • Transfection reagent

  • Test compounds, a synthetic androgen (e.g., R1881), and vehicle control

  • Luciferase assay reagent

Procedure:

  • Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.

  • After transfection, treat the cells with a fixed concentration of R1881 to activate the AR, in the presence of varying concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the IC50 value for each compound by analyzing the dose-response curves of luciferase inhibition.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Androgen Androgen (e.g., Testosterone) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR_active Active AR AR_complex->AR_active HSP Dissociation Dimerization AR Dimer AR_active->Dimerization Homodimerization ARE Androgen Response Element (ARE) Dimerization->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA, FKBP5) ARE->Transcription Initiates R_UT_155 (R)-UT-155 R_UT_155->AR_active Binds to AF-1 & Induces Degradation Enzalutamide Enzalutamide/ Bicalutamide Enzalutamide->AR_complex Binds to LBD & Blocks Androgen Binding

Caption: Androgen Receptor (AR) signaling pathway and points of inhibition.

Experimental Workflow for Confirming AR Degradation

AR_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_result Result start Seed Prostate Cancer Cells treatment Treat with (R)-UT-155 or Control start->treatment incubation Incubate (e.g., 24h) treatment->incubation lysis Cell Lysis incubation->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot sds_page->western_blot detection Chemiluminescent Detection western_blot->detection quantification Quantify AR Levels (vs. Loading Control) detection->quantification result Reduced AR Protein Levels with (R)-UT-155 quantification->result

Caption: Workflow for assessing Androgen Receptor (AR) degradation.

Logical Relationship of (R)-UT-155's On-Target Activities

R_UT_155_Activity_Logic R_UT_155 (R)-UT-155 AR_AF1 AR AF-1 Domain (N-Terminal) R_UT_155->AR_AF1 Selectively Binds AR_Degradation AR Protein Degradation AR_AF1->AR_Degradation Leads to Reduced_AR_Levels Reduced Cellular AR Levels AR_Degradation->Reduced_AR_Levels Inhibition_Transactivation Inhibition of AR Transactivation Reduced_AR_Levels->Inhibition_Transactivation Reduced_Gene_Expression Reduced Expression of AR Target Genes Inhibition_Transactivation->Reduced_Gene_Expression Anticancer_Effect Anticancer Effect in Prostate Cancer Models Reduced_Gene_Expression->Anticancer_Effect

Caption: Logical flow of (R)-UT-155's on-target mechanism of action.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (R)-UT-155: A Guide for Laboratory Professionals

Researchers and drug development professionals handling (R)-UT-155 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide pro...

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling (R)-UT-155 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for (R)-UT-155.

(R)-UT-155 , a selective androgen receptor (AR) antagonist, is a potent compound used in research.[1][2] Like all laboratory chemicals, it requires careful handling and disposal to prevent harm to personnel and the environment. The following procedures are based on established safety guidelines for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before handling (R)-UT-155, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[1][3] The SDS for (R)-UT-155 indicates that it should be handled with care.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemically resistant gloves. Inspect gloves for any tears or punctures before use.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.

  • Lab Coat: A lab coat should be worn to protect skin and clothing.

Handling:

  • Avoid generating dust or aerosols.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke in areas where (R)-UT-155 is handled or stored.

Step-by-Step Disposal Procedure for (R)-UT-155

The disposal of (R)-UT-155 and its containers must be managed as hazardous chemical waste.

Step 1: Segregation of Waste

  • Do not mix (R)-UT-155 waste with other waste streams unless you have confirmed they are compatible.

  • Keep solid waste (e.g., contaminated gloves, weigh paper) separate from liquid waste (e.g., solutions containing (R)-UT-155).

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for (R)-UT-155 waste. The container must have a secure lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "(R)-UT-155"

    • The concentration (if in solution)

    • The primary hazard(s) (e.g., "Toxic")

    • The date the first waste was added to the container.

Step 3: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Keep the waste container closed at all times, except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Disposal of Empty Containers

  • Empty containers that held (R)-UT-155 must also be disposed of as hazardous waste unless they have been triple-rinsed.

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original product label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 5: Arranging for Waste Pickup

  • Once the waste container is full, or if you are discontinuing work with (R)-UT-155, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data for Hazardous Waste Characterization

The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on several characteristics. Below are the quantitative thresholds for some of these characteristics. While specific testing would be required to classify (R)-UT-155 waste definitively, these values provide a reference for what constitutes a hazardous waste.

CharacteristicTest MethodRegulatory LevelEPA Hazardous Waste Code
Ignitability Pensky-Martens Closed-Cup TesterFlash point < 60°C (140°F)D001
Corrosivity pH MeterpH ≤ 2 or pH ≥ 12.5D002
Toxicity Toxicity Characteristic Leaching Procedure (TCLP)Varies by contaminant (e.g., Arsenic: 5.0 mg/L)D004 - D043

Data sourced from the U.S. Environmental Protection Agency (EPA) regulations (40 CFR Part 261).[4][5][6]

Experimental Protocols and Waste Generation

Any experimental protocol involving (R)-UT-155 will generate hazardous waste. For example, in an in vitro study assessing its antagonist activity on androgen receptors, the following waste streams would be generated:

  • Solid Waste:

    • Contaminated personal protective equipment (gloves, disposable lab coats).

    • Weighing paper and spatulas used for handling the solid compound.

    • Pipette tips used for transferring solutions.

    • Cell culture plates and flasks.

  • Liquid Waste:

    • Stock solutions of (R)-UT-155.

    • Leftover media from cell culture experiments containing (R)-UT-155.

    • Rinsate from cleaning glassware that was in contact with the compound.

All these waste streams must be managed as hazardous waste following the procedures outlined above.

Logical Workflow for Handling and Disposal of (R)-UT-155

The following diagram illustrates the lifecycle of (R)-UT-155 within a laboratory setting, from acquisition to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Management Acquisition Acquire (R)-UT-155 Storage Store in a cool, dry place Acquisition->Storage Experiment Perform Experiment Storage->Experiment Waste_Gen Generate Waste Experiment->Waste_Gen Segregate Segregate Waste (Solid & Liquid) Waste_Gen->Segregate Containerize Containerize & Label 'Hazardous Waste' Segregate->Containerize Accumulate Store in Satellite Accumulation Area Containerize->Accumulate Pickup Request EHS Pickup Accumulate->Pickup Disposal Final Disposal by Licensed Contractor Pickup->Disposal

Caption: Workflow for the safe handling and disposal of (R)-UT-155 in a laboratory setting.

References

Handling

Essential Safety and Operational Protocols for Handling (R)-UT-155

For Researchers, Scientists, and Drug Development Professionals This document provides immediate and essential safety, handling, and disposal information for (R)-UT-155, a selective and potent androgen receptor (AR) anta...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for (R)-UT-155, a selective and potent androgen receptor (AR) antagonist.[1][2][3][4] Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment. Given that (R)-UT-155 is classified as a potent pharmaceutical compound, stringent control measures are necessary to minimize exposure.[5][6]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to (R)-UT-155. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable Coveralls (e.g., Tyvek)Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters[7][8]
Solution Preparation Chemical Splash GogglesDouble Nitrile GlovesDisposable Lab CoatReusable Half or Full-Facepiece Respirator with appropriate particulate filters[7]
Cell Culture and In Vitro Assays Safety Glasses with Side ShieldsSingle Nitrile GlovesStandard Lab CoatNot generally required if handled in a certified biological safety cabinet
Animal Dosing (In Vivo) Safety GogglesDouble Nitrile GlovesDisposable GownHalf-Facepiece Respirator with appropriate cartridges
Waste Disposal Chemical Splash GogglesHeavy-duty Nitrile GlovesDisposable Lab CoatAs required by the specific waste stream

Experimental Protocols

Solution Preparation of (R)-UT-155

A common protocol for preparing a stock solution of (R)-UT-155 for in vitro experiments involves dissolving the compound in Dimethyl Sulfoxide (DMSO). For in vivo studies, further dilution into vehicles such as corn oil or a solution containing PEG300, Tween-80, and saline is often performed.[1]

Step-by-Step Protocol for a 10 mM DMSO Stock Solution:

  • Preparation: Work within a chemical fume hood or a containment glove box. Ensure all necessary PPE is correctly donned.

  • Weighing: Accurately weigh the desired amount of (R)-UT-155 solid using a calibrated analytical balance.

  • Dissolution: In a sterile, conical tube, add the appropriate volume of anhydrous DMSO to the weighed (R)-UT-155. For example, to prepare a 10 mM solution from 1 mg of (R)-UT-155 (Molecular Weight: 405.35 g/mol ), you would add approximately 246.7 µL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Signaling Pathway and Workflow Diagrams

Logical Workflow for PPE Selection and Use

The following diagram outlines the decision-making process and procedural steps for the safe use of PPE when handling (R)-UT-155.

PPE_Workflow cluster_prep Preparation cluster_use Use cluster_disposal Disposal & Decontamination A Assess Task-Specific Hazards (e.g., aerosolization, splash risk) B Consult Safety Data Sheet (SDS) and Internal SOPs A->B C Select Appropriate PPE (Based on Table 1) B->C D Perform PPE Donning Procedure (in designated area) C->D Proceed to Use E Conduct Experiment Following Safe Handling Practices D->E F Monitor for PPE Contamination or Damage During Use E->F G Perform PPE Doffing Procedure (to avoid self-contamination) F->G End of Task H Segregate and Dispose of Contaminated PPE as Hazardous Waste G->H I Thoroughly Wash Hands and Decontaminate Work Surfaces H->I

Caption: PPE Selection and Use Workflow for (R)-UT-155.

Operational and Disposal Plans

Handling and Operational Plan:

  • Designated Areas: All work with solid (R)-UT-155 should be conducted in a designated area, such as a chemical fume hood, a ducted balance safety enclosure, or a glove box, to minimize inhalation exposure.

  • Spill Management: Maintain a chemical spill kit readily accessible. In case of a spill, evacuate the immediate area and follow established institutional procedures for hazardous chemical spills. All materials used for cleanup must be disposed of as hazardous waste.[7]

  • Personnel Training: Ensure all personnel handling (R)-UT-155 are fully trained on its hazards, safe handling procedures, and emergency protocols.

Disposal Plan:

  • Waste Segregation: All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[9][10]

  • Liquid Waste: Unused solutions of (R)-UT-155 and contaminated solvents should be collected in a separate, sealed, and properly labeled hazardous liquid waste container. Do not dispose of down the drain.[10]

  • Disposal Compliance: All waste containing (R)-UT-155 must be disposed of through the institution's hazardous waste management program, in accordance with local, state, and federal regulations.[9][10]

References

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